molecular formula C20H39NO B078611 cis-11-Eicosenamide CAS No. 10436-08-5

cis-11-Eicosenamide

Número de catálogo: B078611
Número CAS: 10436-08-5
Peso molecular: 309.5 g/mol
Clave InChI: LBHQTVBKPMHICN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

cis-11-Eicosenamide is a high-purity, long-chain fatty acid amide of significant interest in biochemical and lipidomics research. This compound, a structural analog of endogenously produced fatty acid amides (FAAs), serves as a critical tool for studying the non-cannabinoid receptor-mediated effects of this lipid class. Its primary research applications include investigating the role of FAAs in modulating membrane fluidity and microdomain organization (lipid rafts), and their interactions with transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs). Researchers utilize this compound to explore its potential effects on cellular processes such as apoptosis, inflammation, and energy metabolism. The cis configuration of the double bond at the 11th carbon is crucial for its biophysical properties and biological activity, making it a valuable compound for structure-activity relationship (SAR) studies aimed at deciphering the signaling pathways of unsaturated fatty acid amides. This reagent is essential for advancing our understanding of lipid-mediated signaling in both physiological and pathophysiological contexts.

Propiedades

IUPAC Name

(Z)-icos-11-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHQTVBKPMHICN-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338252
Record name cis-11-Eicosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10436-08-5
Record name cis-11-Eicosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of cis-11-Eicosenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Eicosenamide (also known as (Z)-11-Icosenamide) is a primary fatty acid amide, a class of lipid molecules that are gaining recognition as bioactive signaling molecules. It is the amide derivative of cis-11-eicosenoic acid (gondoic acid). As a human metabolite, understanding its physical properties is fundamental for research into its physiological roles, potential therapeutic applications, and for the development of analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of the known physical properties of this compound, details generalized experimental protocols for their determination, and illustrates its metabolic context.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, formulation, and analysis in a laboratory setting. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₀H₃₉NO[1][2][3][4][5]
Molecular Weight 309.53 g/mol [1][2][3][4]
Appearance Solid, Off-White/Waxy Solid[5][6]
Melting Point 79 °C[2]
Boiling Point 448.4 °C at 760 mmHg[2][7][8][9]
Solubility Slightly soluble in Chloroform and Methanol. Estimated water solubility is very low (0.004572 mg/L at 25°C).[3][10]
Density 0.876 g/cm³[2]
CAS Number 10436-08-5[1][2][3]

Experimental Protocols for Property Determination

While specific experimental documentation for the determination of the physical properties of this compound is not extensively published, the following are detailed, standard methodologies that are broadly applicable to long-chain fatty amides and similar organic solids.

Melting Point Determination (Capillary Method)

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline organic solid.[2][3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point. A preliminary, faster heating rate can be used to determine an approximate melting range to save time.[3]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-1.5 °C).[3]

Boiling Point Determination (Thiele Tube Method)

For high-boiling-point compounds like this compound, distillation at atmospheric pressure can be challenging. A common laboratory method for determining the boiling point of a small amount of liquid (or a melted solid) is the Thiele tube method.[4][5][10]

Apparatus:

  • Thiele tube

  • Heat-resistant oil (e.g., mineral oil or silicone oil)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the fusion tube and melted. A capillary tube, with its sealed end uppermost, is placed into the molten sample.

  • Apparatus Assembly: The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing the heating oil.

  • Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.[10]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

  • Boiling Point Reading: The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.[5][10]

Solubility Determination (Qualitative)

A general qualitative assessment of solubility can be performed to understand the polarity and suitable solvents for this compound.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • A range of solvents (e.g., water, ethanol, methanol, chloroform, hexane)

Procedure:

  • Sample Addition: A small, measured amount (e.g., 1-2 mg) of this compound is placed into separate test tubes.

  • Solvent Addition: A measured volume (e.g., 1 mL) of each solvent is added to the respective test tubes.

  • Mixing: The tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

  • Observation: The tubes are allowed to stand, and the solubility is observed. The substance is classified as soluble if no solid particles are visible, partially soluble if some solid remains but a significant portion has dissolved, and insoluble if the solid remains largely unchanged.

Metabolic Pathway of Primary Fatty Acid Amides

This compound belongs to the class of primary fatty acid amides (PFAMs). While the specific enzymes involved in its metabolism are a subject of ongoing research, a general pathway for the biosynthesis and degradation of PFAMs has been proposed.

PFAM_Metabolism cluster_legend Legend FattyAcid cis-11-Eicosenoic Acid AcylCoA cis-11-Eicosenoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase FattyAmide This compound AcylCoA->FattyAmide Amidation Pathway* FattyAmide->FattyAcid Fatty Acid Amide Hydrolase (FAAH) Ammonia Ammonia key_substrate Substrate/Product key_intermediate Intermediate key_biosynthesis Biosynthesis key_degradation Degradation color_substrate color_intermediate color_biosynthesis color_degradation note *The exact enzymatic steps for the amidation of the acyl-CoA to the primary fatty acid amide are still under investigation.

Caption: Generalized metabolic pathway for the biosynthesis and degradation of this compound.

Conclusion

This technical guide provides essential data on the physical properties of this compound, offering a valuable resource for professionals in research and drug development. The summarized data, coupled with standardized experimental protocols, facilitates the practical application of this knowledge in a laboratory setting. Furthermore, the visualization of its metabolic context helps in understanding its biological significance. As research into the roles of primary fatty acid amides continues to expand, a thorough understanding of the fundamental physical and chemical characteristics of molecules like this compound will be increasingly crucial.

References

Cis-11-Eicosenamide: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-11-Eicosenamide is a long-chain monounsaturated fatty acid amide that has garnered increasing interest within the scientific community. Initially identified as a differential metabolite in the serum of patients with psoriatic arthritis, its natural origins have been traced to both the plant and microbial kingdoms. The precursor, (11Z)-icos-11-enoic acid, is a notable component of the seed oil from plants such as Camelina sativa. Furthermore, gut microbiota, particularly species of Lactobacillus, have been implicated in its biosynthesis. This technical guide provides an in-depth overview of the discovery of this compound, its known natural sources, and its potential biological activities, including its role as a signaling molecule interacting with peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels. Detailed experimental protocols for its extraction, quantification, and synthesis are provided, alongside a summary of key quantitative data.

Discovery and Natural Occurrence

This compound, also known as (Z)-icos-11-enamide, was first brought to prominence through metabolomic studies of inflammatory diseases. It was identified as a differential metabolite in the serum of patients with psoriatic arthritis, suggesting a potential role as a biomarker for the condition. While some early databases noted it as "not found in nature," subsequent research has contradicted this, revealing its presence in various biological systems.

Human Endogenous Presence

Metabolomic profiling of serum from individuals with psoriatic arthritis has consistently shown altered levels of various lipids, including fatty acid amides. While specific quantitative data for this compound remains to be extensively published, its presence as a distinguishing feature in these patient cohorts points to its potential involvement in the pathophysiology of the disease.

Botanical Sources

The direct precursor to this compound is (11Z)-icos-11-enoic acid (gondoic acid). This very-long-chain monounsaturated fatty acid is found in the seed oil of several plants, most notably Camelina sativa (gold-of-pleasure).[1][2][3] The fatty acid composition of Camelina sativa oil has been well-characterized, with eicosenoic acid being a significant component. The enzymatic machinery within the plant or associated microorganisms is presumed to be responsible for the amidation of this fatty acid to form this compound.

Microbial Biosynthesis

Emerging evidence highlights the role of the gut microbiome in the production of a diverse array of bioactive lipids. Species of the genus Lactobacillus, commonly found in fermented foods and the gastrointestinal tract, have been shown to produce various fatty acid amides.[4] Studies have demonstrated that lactobacilli can synthesize oleamide, a structurally similar fatty acid amide, from oleic acid through enzymatic amidation.[4] This suggests a similar biosynthetic pathway for this compound from its corresponding fatty acid precursor, (11Z)-icos-11-enoic acid, which may be available in the gut environment through diet.

Quantitative Data Summary

While precise quantitative data for this compound across all natural sources is still an active area of research, the following tables summarize the available information on its precursor and related fatty acid amides.

Table 1: Fatty Acid Composition of Camelina sativa Seed Oil
Fatty Acid Percentage (%)
Linoleic acid (C18:2)32.36[1]
Elaidic acid (C18:1, trans)19.26[1]
Eicosenoic acid (C20:1)16.78[1]
Palmitic acid (C16:0)Not specified
Stearic acid (C18:0)Not specified
Erucic acid (C22:1)Not specified
Data represents the fatty acid methyl ester (FAME) profile.
Table 2: Fatty Acid Amides Identified in Lactobacillus Species
Fatty Acid Amide Relative Abundance
OleamidePresent and synthesized by various strains[4]
Quantitative data for specific fatty acid amides, including this compound, in Lactobacillus cultures is not yet widely available.
Table 3: Altered Lipid Metabolites in Psoriatic Arthritis Serum
Metabolite Class Observation
Fatty Acid AmidesIdentified as differential metabolites[5][6]
Long-Chain Fatty AcidsElevated levels observed in severe PsA[6]
EicosanoidsDetected in moderate and severe PsA[5][6]
Specific concentrations for this compound are not consistently reported in the literature.

Biological Activity and Signaling Pathways

This compound belongs to the class of fatty acid amides, which are known to act as signaling molecules. Its biological activities are thought to be mediated through interactions with specific cellular receptors and signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism. Long-chain fatty acids and their derivatives are known endogenous ligands for PPARs. It is hypothesized that this compound, as a long-chain monounsaturated fatty acid amide, can act as an agonist for PPARγ. Activation of PPARγ leads to the transcription of target genes involved in adipogenesis, lipid storage, and insulin sensitization.[7][8]

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds TargetGenes Target Genes (Lipid Metabolism, Inflammation) PPRE->TargetGenes Regulates Transcription

PPARγ signaling pathway activation by this compound.
Transient Receptor Potential (TRP) Channel Modulation

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of temperature, pain, and other stimuli. Several lipids and their derivatives have been shown to modulate the activity of TRP channels, particularly TRPV1, the capsaicin receptor. It is plausible that this compound can interact with the lipid bilayer and allosterically modulate the gating of TRPV1, potentially influencing pain and inflammatory signaling pathways.

TRP_Channel_Modulation cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Gating Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx This compound This compound This compound->TRPV1 Modulates Downstream Downstream Signaling (e.g., Pain, Inflammation) Ca_influx->Downstream

Hypothesized modulation of TRPV1 channel by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and synthesis of this compound.

Extraction of this compound from Biological Samples

Objective: To extract this compound and other lipids from serum, cell cultures, or plant material for subsequent analysis.

Materials:

  • Biological sample (serum, cell pellet, or homogenized plant tissue)

  • Chloroform

  • Methanol

  • Internal standard (e.g., d4-oleic amide)

  • Centrifuge

  • Glass vials

  • Nitrogen evaporator

Protocol:

  • To 100 µL of serum or a cell pellet, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. For plant material, use an appropriate amount of solvent for the tissue weight.

  • Add a known amount of internal standard.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase containing the lipids into a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis or derivatization for GC-MS analysis.

Extraction_Workflow Sample Biological Sample (Serum, Cells, Tissue) Solvent Add Chloroform:Methanol (2:1) + Internal Standard Sample->Solvent Vortex Vortex Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analysis Analysis (GC-MS or LC-MS/MS) Reconstitute->Analysis

Workflow for the extraction of this compound.
Quantification by LC-MS/MS

Objective: To quantify the concentration of this compound in a prepared extract.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • C18 reversed-phase column

Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from high aqueous to high organic to elute the analyte.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (C20H39NO, MW: 309.53), a potential precursor ion would be [M+H]+ at m/z 310.3. Product ions would be determined by fragmentation analysis.

Protocol:

  • Prepare a calibration curve using a series of known concentrations of a this compound standard.

  • Inject the prepared sample extracts and calibration standards onto the LC-MS/MS system.

  • Integrate the peak areas for the analyte and the internal standard in both the samples and the standards.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Enzymatic Synthesis of this compound

Objective: To synthesize this compound from its precursor fatty acid using a lipase catalyst.

Materials:

  • (11Z)-icos-11-enoic acid

  • Ammonia source (e.g., urea or ammonium carbamate)

  • Immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435)

  • Anhydrous organic solvent (e.g., toluene or hexane)

  • Molecular sieves (to remove water)

  • Reaction vessel with temperature control and stirring

Protocol:

  • In a reaction vessel, dissolve (11Z)-icos-11-enoic acid and the ammonia source in the anhydrous organic solvent.

  • Add the immobilized lipase and molecular sieves to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring.

  • Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or GC-MS.

  • Once the reaction is complete, filter off the immobilized lipase and molecular sieves.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by recrystallization or column chromatography.

Conclusion and Future Directions

This compound is an emerging bioactive lipid with a diverse range of natural sources and potential physiological roles. Its discovery in the context of psoriatic arthritis highlights its potential as a disease biomarker. The elucidation of its production by gut microbiota opens up new avenues for understanding the interplay between diet, the microbiome, and host health. Further research is warranted to establish definitive quantitative data on its concentration in various biological matrices and to fully characterize its mechanisms of action on molecular targets such as PPARs and TRP channels. Such studies will be crucial for unlocking the therapeutic potential of this compound and other related fatty acid amides in inflammatory and metabolic diseases.

References

The Endogenous Presence of cis-11-Eicosenamide in Mammals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Exploration into a Potential Endogenous Signaling Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and analytical methodologies surrounding the potential endogenous presence of cis-11-eicosenamide in mammals. While the definitive identification and quantification of this specific primary fatty acid amide (PFAM) in mammalian tissues remain to be formally documented, this paper will extrapolate from the well-established knowledge of related endogenous PFAMs to offer a foundational resource for its investigation. We will delve into the hypothetical biosynthesis, potential biological activities, and detailed experimental protocols that can be adapted for the study of this compound.

Introduction to Primary Fatty Acid Amides (PFAMs)

Primary fatty acid amides (PFAMs) are a class of endogenous lipid signaling molecules characterized by a fatty acid backbone linked to an amide group. The most extensively studied PFAM, oleamide (cis-9-octadecenamide), was first isolated from the cerebrospinal fluid of sleep-deprived cats and has been shown to induce physiological sleep.[1] PFAMs are known to play various roles in the mammalian central nervous system and peripheral tissues, modulating neurotransmission and intercellular communication.[1][2] Their concentrations in tissues and biological fluids are typically in the low nanomolar range, which makes their detection and quantification challenging.[3][4]

While a range of PFAMs have been identified in mammalian systems, the existence of this compound as an endogenous molecule is currently hypothetical. This guide aims to provide the theoretical framework and practical methodologies to explore its presence and function.

Hypothetical Biosynthesis of this compound

The biosynthesis of PFAMs in mammals is thought to occur through several potential pathways. The most direct proposed route involves the conversion of a fatty acid to its corresponding amide. The precursor to this compound is cis-11-eicosenoic acid (also known as gondoic acid).[5][6] In mammals, cis-11-eicosenoic acid can be synthesized from oleic acid through the action of fatty acid elongases.[7]

Two primary pathways are proposed for the amidation of the fatty acid:

  • Pathway 1: Direct Amidation. This pathway involves the direct condensation of the fatty acid with ammonia. Evidence for this has been shown for oleamide synthesis in rat brain microsomes.[8]

  • Pathway 2: Two-Step Enzymatic Conversion. This pathway involves the initial conversion of the fatty acid to an N-acylglycine intermediate, which is then oxidatively cleaved by peptidylglycine α-amidating monooxygenase (PAM) to yield the primary amide.

Below is a diagram illustrating the hypothetical biosynthesis of this compound.

This compound Biosynthesis Oleic_Acid Oleic Acid (18:1n-9) Eicosenoic_Acid cis-11-Eicosenoic Acid (20:1n-9) Oleic_Acid->Eicosenoic_Acid Elongase Eicosenoyl_CoA cis-11-Eicosenoyl-CoA Eicosenoic_Acid->Eicosenoyl_CoA Acyl-CoA Synthetase Eicosenamide This compound Eicosenoyl_CoA->Eicosenamide Amidase (hypothetical) N_Eicosenoyl_Glycine N-cis-11-Eicosenoyl-glycine Eicosenoyl_CoA->N_Eicosenoyl_Glycine Glycine N-acyltransferase Ammonia NH3 Ammonia->Eicosenamide N_Eicosenoyl_Glycine->Eicosenamide PAM Glycine Glycine Glycine->N_Eicosenoyl_Glycine

Hypothetical Biosynthetic Pathways of this compound.

Potential Biological Activities and Signaling Pathways

The biological functions of this compound are currently unknown. However, by examining the activities of other endogenous PFAMs, particularly oleamide, we can speculate on its potential roles. Oleamide has been shown to have a variety of effects on the central nervous system, including inducing sleep, regulating memory, and possessing antidepressant-like properties.[9][10] It interacts with multiple neurotransmitter systems, including the serotonergic, GABAergic, and cannabinoid systems.[2][10]

It is plausible that this compound could also act as a signaling molecule within the central nervous system, potentially modulating neuronal activity through interactions with various receptors and ion channels.

The diagram below illustrates a generalized signaling pathway for a primary fatty acid amide.

PFAM_Signaling_Pathway PFAM This compound (extracellular) Receptor GPCR / Ion Channel PFAM->Receptor Binding Transport Uptake Transporter PFAM->Transport Uptake Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase SecondMessenger->Kinase Activation CellularResponse Cellular Response (e.g., altered neuronal excitability) Kinase->CellularResponse Phosphorylation Cascade PFAM_intra This compound (intracellular) Transport->PFAM_intra FAAH FAAH (Degradation) PFAM_intra->FAAH Hydrolysis Products Fatty Acid + NH3 FAAH->Products

Generalized Signaling Pathway for a Primary Fatty Acid Amide.

Quantitative Data of Endogenous PFAMs in Mammalian Tissues

To date, there is no quantitative data available for this compound in mammalian tissues. However, the table below provides a template for how such data could be presented, with examples from other known PFAMs. This serves as a reference for the expected concentration ranges and the analytical methods employed for their quantification.

Primary Fatty Acid AmideTissue/FluidConcentration Range (pmol/g or pmol/mL)SpeciesAnalytical MethodReference
This compound (Hypothetical) To be determined MammalianLC-MS/MS or GC-MS-
OleamideCerebrospinal FluidAccumulates during sleep deprivationCat, RatGC-MS[1]
OleamideBrain55.0 ± 9.5 pmol/10^7 cells (in neuroblastoma cells)MouseGC-MS[8]
PalmitamideLuteal Phase PlasmaPresentHumanNot specifiedNot specified
Anandamide (an N-acylethanolamine)Whole Brain~10-80 pmol/gMouseLC-MS/MS[11]
Palmitoylethanolamide (an N-acylethanolamine)Prefrontal Cortex~150-250 pmol/gRatLC-MS/MS[11]
Oleoylethanolamide (an N-acylethanolamine)Prefrontal Cortex~50-100 pmol/gRatLC-MS/MS[11]

Experimental Protocols for the Analysis of this compound

The following protocols are adapted from established methods for the extraction, purification, and quantification of PFAMs from biological matrices and can be applied to the investigation of this compound.

Tissue Extraction
  • Homogenization: Homogenize frozen tissue samples in a solvent mixture, typically chloroform:methanol (2:1, v/v), at a ratio of 20 volumes of solvent to the tissue weight (e.g., 20 mL for 1 g of tissue).

  • Internal Standard: Add an appropriate deuterated internal standard for this compound to the homogenate to allow for accurate quantification.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge to separate the aqueous and organic phases.

  • Lipid Extraction: Carefully collect the lower organic phase, which contains the lipids, including PFAMs.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for PFAM Enrichment
  • Cartridge Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane) followed by a slightly more polar solvent (e.g., hexane:ethyl acetate).

  • Sample Loading: Reconstitute the dried lipid extract in a minimal volume of a non-polar solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent mixture (e.g., hexane:ethyl acetate, 70:30, v/v) to elute neutral lipids like triacylglycerols.[12]

  • Elution of PFAMs: Elute the PFAM fraction with a more polar solvent mixture, such as chloroform:2-propanol (2:1, v/v).[12]

  • Drying: Evaporate the solvent from the eluted PFAM fraction under nitrogen.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: Derivatize the dried PFAM extract to improve volatility and thermal stability. A common method is trimethylsilylation.[13]

  • GC Separation: Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS for general separation or a more polar column like BPX70 for isomer separation).[14][15]

  • MS Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized this compound and its internal standard.

The following diagram outlines the experimental workflow for the analysis of this compound.

Experimental_Workflow Tissue Mammalian Tissue Sample Homogenization Homogenization in Chloroform:Methanol + Internal Standard Tissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Drying1 Drying under Nitrogen Extraction->Drying1 SPE Solid-Phase Extraction (SPE) Drying1->SPE Fractionation Fraction Collection (PFAM-enriched) SPE->Fractionation Drying2 Drying under Nitrogen Fractionation->Drying2 Derivatization Derivatization (e.g., Silylation) Drying2->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Experimental Workflow for this compound Analysis.

Conclusion and Future Directions

The endogenous presence of this compound in mammals remains an open question. However, the established roles of other primary fatty acid amides as potent signaling molecules suggest that the investigation of this and other novel PFAMs is a promising avenue for research in neuroscience and pharmacology. The methodologies outlined in this guide provide a solid foundation for researchers to undertake the definitive identification and quantification of this compound in various mammalian tissues.

Future research should focus on:

  • Screening of Tissues: A systematic screening of various mammalian tissues, particularly the brain, using sensitive and specific analytical techniques like LC-MS/MS and GC-MS to identify and quantify endogenous this compound.

  • Biosynthetic Pathway Elucidation: Once its presence is confirmed, studies using isotopic labeling can be employed to elucidate the specific biosynthetic pathways involved in its formation.

  • Pharmacological Characterization: Synthesis of this compound will be crucial for its pharmacological characterization, including receptor binding assays and in vivo studies to determine its physiological effects.

The exploration of novel endogenous lipids like this compound holds the potential to uncover new signaling pathways and provide novel targets for the development of therapeutics for a range of neurological and physiological disorders.

References

The Endogenous Modulator: A Deep Dive into Cis-11-Eicosenamide's Role as a Human Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the emerging role of cis-11-eicosenamide, an endogenous fatty acid amide, as a significant human metabolite. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on its biological functions, signaling pathways, and analytical methodologies, providing a foundational resource for future research and therapeutic exploration.

This compound, a derivative of (11Z)-icos-11-enoic acid, has been identified as a human metabolite with potential involvement in a range of physiological and pathophysiological processes.[1][2] While research is ongoing, current evidence points to its role in lipid metabolism and inflammatory signaling, with notable implications for skin and inflammatory joint diseases.

Biological Functions and Signaling Pathways

This compound is increasingly recognized for its immunomodulatory and signaling activities. Studies have implicated its involvement in several key signaling pathways:

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): As a potential ligand for PPARγ, this compound may influence the expression of genes involved in lipid metabolism and inflammation.[3][4]

  • Nuclear Factor-kappa B (NF-κB): This metabolite is suggested to modulate the NF-κB signaling pathway, a central regulator of inflammatory responses.[5][6]

  • Toll-Like Receptor 4 (TLR4): this compound may interact with the TLR4 signaling cascade, which plays a crucial role in the innate immune system's response to pathogens and endogenous danger signals.[7][8]

Elevated levels of this compound have been observed in patients with psoriasis vulgaris, suggesting a potential role in the pathogenesis of this chronic inflammatory skin condition.[9][10] Its presence in synovial fluid also hints at a possible contribution to the inflammatory environment in arthritic joints.[11][12]

Quantitative Data Summary

While research into the precise concentrations of this compound in various human tissues and fluids is still in its early stages, this guide provides a framework for the types of quantitative data that are crucial for advancing our understanding. The following tables summarize the currently available information and highlight the need for further quantitative studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₃₉NO[13]
Molecular Weight309.5 g/mol [13]
IUPAC Name(11Z)-icos-11-enamide[13]

Table 2: Reported Biological Activities and Molecular Targets

Biological Activity/TargetObserved EffectPutative Mechanism
Psoriasis Elevated levels in plasma of patients with psoriasis vulgaris.Modulation of inflammatory pathways.
PPARγ Activation Potential ligand.Regulation of gene transcription related to metabolism and inflammation.
NF-κB Signaling Modulation of the pathway.Inhibition of pro-inflammatory cytokine production.
TLR4 Signaling Potential interaction.Attenuation of inflammatory response.
Antibacterial Activity Suggested.Further investigation required.

Experimental Protocols

To facilitate further research, this whitepaper details essential experimental methodologies for the study of this compound.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The accurate quantification of this compound in biological matrices is critical. A general LC-MS/MS protocol for fatty acid amides is outlined below, which can be optimized for this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE): [2][14]

  • Objective: To isolate fatty acid amides from complex biological samples like plasma or tissue homogenates.

  • General Steps:

    • Condition a suitable SPE cartridge (e.g., C18) with methanol and then water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent to remove polar interferences.

    • Elute the fatty acid amides with a high-organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis: [15][16]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically in the range of 1-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for fatty acid amides.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

Functional Assays

1. Cytokine Release Assay in Macrophages: [17][18][19][20]

  • Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • General Steps:

    • Culture human macrophages (e.g., THP-1 derived macrophages or primary human monocytes).

    • Treat the cells with varying concentrations of this compound for a defined period.

    • Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

2. NF-κB Activation Luciferase Reporter Assay: [1][5][21]

  • Objective: To determine if this compound modulates NF-κB transcriptional activity.

  • General Steps:

    • Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

    • Treat the transfected cells with this compound.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound would suggest an inhibitory effect on the NF-κB pathway.

3. PPARγ Transcriptional Activation Assay: [22][23][24][25][26]

  • Objective: To investigate whether this compound can activate PPARγ.

  • General Steps:

    • Utilize a cell-based reporter assay where cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

    • Treat the cells with this compound.

    • Measure the reporter gene activity. An increase in activity would indicate that this compound acts as a PPARγ agonist.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the complex interactions of this compound, the following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4_MD2 TLR4/MD2 This compound->TLR4_MD2 Inhibits? LPS LPS LPS->TLR4_MD2 Activates MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocates NFkB_IkB->NFkB_inactive DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Fig. 1: Postulated modulation of the TLR4 to NF-κB signaling pathway by this compound.

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound PPARg PPARγ Ligand->PPARg Binds & Activates Heterodimer PPARγ-RXR PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription

Fig. 2: Ligand-activated PPARγ signaling pathway potentially involving this compound.

Experimental_Workflow start Start: Biological Sample (e.g., Plasma) spe Solid-Phase Extraction (SPE) start->spe cell_culture Cell Culture (e.g., Macrophages) start->cell_culture lcms LC-MS/MS Analysis spe->lcms quant Quantification of This compound lcms->quant data_analysis Data Analysis and Interpretation quant->data_analysis treatment Treatment with This compound cell_culture->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation functional_assay Functional Assay (e.g., ELISA for Cytokines) stimulation->functional_assay functional_assay->data_analysis

Fig. 3: General experimental workflow for the analysis of this compound.

This technical guide serves as a critical resource for the scientific community, providing a consolidated overview and detailed methodologies to spur further investigation into the multifaceted role of this compound as a human metabolite. The full whitepaper is available for download [link to be inserted].

References

The Biological Activity of Unsaturated Fatty Acid Amides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated fatty acid amides are a class of endogenous lipid signaling molecules that play crucial roles in a myriad of physiological processes. These compounds, structurally characterized by a fatty acid backbone linked to an amine headgroup via an amide bond, have emerged as significant modulators of the endocannabinoid system and other signaling pathways. This technical guide provides a comprehensive overview of the biological activities of key unsaturated fatty acid amides, including anandamide, oleamide, and erucamide. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into their mechanisms of action, experimental characterization, and therapeutic potential. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Core Unsaturated Fatty Acid Amides and Their Biological Activities

Anandamide (N-arachidonoylethanolamine, AEA)

Anandamide, derived from the Sanskrit word "ananda" meaning "bliss," was the first identified endogenous cannabinoid.[1] It is a partial agonist for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are predominantly found in the central nervous system and the periphery, respectively.[2][3] Anandamide's biological activities are diverse, encompassing roles in pain modulation, appetite regulation, memory, and mood.[1][4] Its signaling is terminated by enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).[5]

Oleamide

Oleamide, the amide of oleic acid, was first identified as an endogenous sleep-inducing lipid.[6] It has been shown to accumulate in the cerebrospinal fluid during sleep deprivation.[6] Beyond its effects on sleep, oleamide interacts with multiple neurotransmitter systems, including the serotonergic and GABAergic systems, and also exhibits cannabinoid-like effects.[7][8] It can act as a direct agonist at CB1 receptors and may also potentiate the effects of other endocannabinoids by inhibiting FAAH.[7][9]

Erucamide

Erucamide, the amide of erucic acid, is another biologically active fatty acid amide. Its functions are still being elucidated, but it has been shown to play a role in regulating fluid balance and stimulating angiogenesis.[10][11] Unlike anandamide and oleamide, its direct interactions with classical cannabinoid receptors are less characterized.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of anandamide and oleamide.

Table 1: Receptor Binding Affinities (Ki) of Unsaturated Fatty Acid Amides

CompoundReceptorSpeciesCell Line/TissueRadioligandKi (nM)Reference(s)
AnandamideHuman CB1HumanHEK-293[³H]CP-55,940239.2 ± s.e.[9]
AnandamideRat CB1RatBrain Membranes[³H]CP-55,94087.7 ± s.e.[9]
AnandamideHuman CB2HumanTransfected Cells[³H]CP-55,940439.5 ± s.e.[9]
OleamideRat CB1RatWhole-brain membranes[³H]CP55,9401140[5]
OleamideRat CB1RatWhole-brain membranes[³H]SR141716A2630[5]
OleamideHuman CB1HumanHEK-293T cells[³H]CP55,9408140[5]
OleamideHuman CB2HumanhCB2 HEK-293T cells[³H]CP55,940>100,000 (partial inhibition)[8]

Table 2: FAAH Inhibition Data

CompoundEnzyme SourceIC50 / KiReference(s)
AnandamideRat BrainKi = 650 nM (for arachidonyl trifluoromethyl ketone, an analog)[12]
OleamideNot specifiedPotent inhibitor[6]

Table 3: In Vivo Effects of Unsaturated Fatty Acid Amides

CompoundSpeciesDoseRouteObserved EffectReference(s)
AnandamideMice0.1 mg/kgi.p.Anxiolytic-like effects in elevated plus-maze[13]
AnandamideMice3 mg/kgi.v.Anxiogenic effects and depressed locomotor activity[14]
AnandamideRat10 mg/kgi.p.Neuroprotection against acute neuronal injury[15]
OleamideMice43.7-700 mg/kgi.p.Dose-dependent inhibition of locomotor activity[16]
OleamideMice5 mg/kgi.p.Impaired short-term working memory[17]
OleamideMice10 mg/kgi.p.Antidepressant-like effect in forced swimming test[17]
OleamideRat10 and 20 mg/kgi.p.Increased slow-wave sleep
ErucamidePigEndogenous levels (3 ng/g in plasma)-Implicated in fluid balance regulation[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of unsaturated fatty acid amides.

Synthesis and Purification of Unsaturated Fatty Acid Amides

1. Synthesis of Oleamide from Oleic Acid and Urea:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine oleic acid and urea (e.g., in a 1:4 molar ratio).[16]

  • Catalyst Addition: Add a catalyst, such as aluminum chloride (AlCl3), at a concentration of approximately 1 wt% of the total reactants.[16]

  • Reaction Conditions: Heat the mixture to 200°C with continuous stirring under a nitrogen atmosphere for a specified duration (e.g., 3 hours).[2]

  • Work-up: After cooling, dissolve the crude product in a suitable organic solvent like chloroform and filter to remove excess urea and the catalyst.[2]

  • Purification: The crude oleamide can be further purified by recrystallization from solvents such as n-hexane or ethanol.[2] Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).[17]

2. Synthesis of Erucamide from Erucic Acid and Urea:

  • Enzymatic Synthesis: A lipase-catalyzed synthesis can be performed by reacting erucic acid with urea in an organic solvent medium (e.g., tert-butyl alcohol) using an immobilized lipase like Novozym 435.[4]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 60°C) with agitation for an extended period (e.g., 48 hours).[4]

  • Chemical Synthesis: Alternatively, a chemical synthesis involves reacting erucic acid with urea at a high temperature (e.g., 190°C) in the presence of a catalyst such as a mixture of P₂O₅ and (NH₄)₂HPO₄.[7]

  • Purification: The resulting erucamide can be purified by crystallization.

Biological Assays

1. Radioligand Binding Assay for Cannabinoid Receptors:

  • Materials:

    • Cell membranes expressing the cannabinoid receptor of interest (e.g., from HEK-293 cells).

    • Radioligand (e.g., [³H]CP-55,940).

    • Test compound (unsaturated fatty acid amide).

    • Non-specific binding control (e.g., a high concentration of a non-radiolabeled cannabinoid ligand like WIN 55,212-2).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).

    • 96-well filter plates and a scintillation counter.[1][4]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competition binding (radioligand + membranes + test compound at various concentrations).

    • Incubate the plate (e.g., at 30°C for 60-90 minutes) to allow binding to reach equilibrium.

    • Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold wash buffer to remove unbound radioligand.

    • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value from the curve and calculate the Ki value using the Cheng-Prusoff equation.[18]

2. Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric):

  • Materials:

    • FAAH enzyme source (recombinant FAAH or cell/tissue lysates).

    • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

    • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

    • Test compound (potential FAAH inhibitor).

    • 96-well black, opaque, flat-bottomed plate and a fluorescence plate reader.[2][7]

  • Procedure:

    • Prepare dilutions of the test compound.

    • In the 96-well plate, add the FAAH enzyme to the appropriate wells. Include a no-enzyme control (blank).

    • For inhibitor screening, pre-incubate the enzyme with the test compound for a defined period (e.g., 15-30 minutes at 37°C).

    • Initiate the reaction by adding the FAAH substrate to all wells.

    • Measure the increase in fluorescence over time (kinetic assay) or at a single endpoint after a specific incubation period. The excitation and emission wavelengths will depend on the fluorophore released (e.g., Ex/Em = 340-360/450-465 nm for AMC).

  • Data Analysis:

    • The rate of fluorescence increase is proportional to FAAH activity.

    • For inhibitor screening, calculate the percent inhibition at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of unsaturated fatty acid amides.

biosynthesis_degradation cluster_synthesis Biosynthesis cluster_degradation Degradation NAPE N-arachidonoyl phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate for Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Produces Anandamide_deg Anandamide (AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide_deg->FAAH Substrate for Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Produces Ethanolamine Ethanolamine FAAH->Ethanolamine Produces experimental_workflow start Hypothesis: Unsaturated fatty acid amide has biological activity synthesis Chemical Synthesis & Purification start->synthesis in_vitro In Vitro Characterization synthesis->in_vitro binding_assay Receptor Binding Assays (e.g., CB1, CB2) in_vitro->binding_assay enzyme_assay Enzyme Activity Assays (e.g., FAAH inhibition) in_vitro->enzyme_assay in_vivo In Vivo Studies in_vitro->in_vivo data_analysis Data Analysis & Interpretation binding_assay->data_analysis enzyme_assay->data_analysis animal_models Animal Models (e.g., sleep, pain, anxiety) in_vivo->animal_models animal_models->data_analysis conclusion Conclusion: Elucidation of Biological Activity and Therapeutic Potential data_analysis->conclusion

References

Cis-11-Eicosenamide: An In-Depth Technical Guide to its Interactions with Cellular Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-11-Eicosenamide is a primary fatty acid amide derived from (11Z)-icos-11-enoic acid. As a structural analog of endogenous fatty acid amides, it is a subject of increasing interest within biochemical and lipidomic research. This technical guide provides a comprehensive overview of the known interactions of this compound with cellular receptors, focusing on quantitative binding data, signaling pathways, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the molecular mechanisms and therapeutic potential of this compound.

Core Cellular Interactions

Current research has identified two primary molecular targets for this compound: the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). While its broader interaction profile, including potential effects on G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) channels, is an active area of investigation, this guide will focus on the established interactions.

Quantitative Binding Data

The binding affinities of this compound for its known cellular targets have been characterized using various biophysical and in-silico methods. A summary of the available quantitative data is presented below.

Target ReceptorLigandBinding Affinity MetricValueExperimental Method
Peroxisome Proliferator-Activated Receptor γ (PPARγ)This compoundDissociation Constant (Kd)2.3 μMNot Specified
B-cell lymphoma 2 (Bcl-2)This compoundBinding Affinity-7.02 kcal/molMolecular Docking

Signaling Pathways

The interaction of this compound with its cellular targets initiates downstream signaling cascades that can modulate various cellular processes, including gene expression, metabolism, and apoptosis.

PPARγ Signaling Pathway

As a ligand for PPARγ, this compound is predicted to activate this nuclear receptor. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of gene transcription. Key processes influenced by PPARγ activation include adipogenesis, lipid metabolism, and inflammatory responses.[1][2]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound PPARg_inactive PPARγ Ligand->PPARg_inactive Binds (Kd = 2.3 μM) PPARg_active PPARγ PPARg_inactive->PPARg_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation PPRE PPRE PPARg_active->PPRE RXR_active->PPRE Transcription Transcription Modulation PPRE->Transcription TargetGenes Target Genes (Lipid Metabolism, Inflammation) Transcription->TargetGenes

PPARγ Signaling Pathway Activation
Bcl-2 Interaction and Apoptosis Regulation

This compound has been shown to interact with the anti-apoptotic protein Bcl-2. Bcl-2 plays a crucial role in regulating the intrinsic pathway of apoptosis by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c. By binding to Bcl-2, this compound may disrupt this sequestration, leading to the activation of pro-apoptotic pathways.[3][4][5]

Bcl2_Apoptosis cluster_Mitochondrion Mitochondrial Outer Membrane Bcl2 Bcl-2 Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibits MOMP MOMP Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates Caspases Ligand This compound Ligand->Bcl2 Binds (-7.02 kcal/mol) FP_Assay_Workflow Start Start ReagentPrep Prepare Reagents: - Serial dilutions of this compound - PPARγ-LBD solution - Fluorescent ligand solution Start->ReagentPrep PlateSetup Set up 384-well plate: 1. Add fluorescent ligand 2. Add this compound dilutions 3. Add PPARγ-LBD ReagentPrep->PlateSetup Incubation Incubate at RT (1-2 hours, dark) PlateSetup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement DataAnalysis Data Analysis: - Plot dose-response curve - Determine IC50 - Calculate Ki Measurement->DataAnalysis End End DataAnalysis->End SPR_Workflow Start Start Immobilization Immobilize Bcl-2 on Sensor Chip (Amine Coupling) Start->Immobilization Binding Inject Serial Dilutions of This compound Immobilization->Binding Regeneration Regenerate Sensor Surface Binding->Regeneration DataAnalysis Analyze Sensorgrams: - Determine ka, kd - Calculate KD Binding->DataAnalysis All Concentrations Tested Regeneration->Binding Next Concentration End End DataAnalysis->End

References

Unveiling the Potential of Cis-11-Eicosenamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 17, 2025

Abstract

Cis-11-eicosenamide (commonly known as Gondamide) is an endogenous primary fatty acid amide that has emerged as a molecule of significant interest in the fields of pharmacology and drug development. As a structural analog of other well-characterized fatty acid amides (FAAs) like oleamide and anandamide, it is implicated in a variety of physiological processes. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential physiological roles, underlying signaling mechanisms, and its cytotoxic and immunomodulatory activities. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this bioactive lipid.

Introduction and Chemical Profile

This compound is a long-chain, unsaturated primary fatty acid amide with the molecular formula C20H39NO. It is the result of the formal condensation of the carboxyl group of cis-11-eicosenoic acid (gondoic acid) with ammonia. Recognized as a human metabolite, its presence has been detected in various biological samples, including the serum of patients with inflammatory conditions like psoriatic arthritis and psoriasis vulgaris, suggesting a potential role in immune-mediated pathways.[1][2] Like other FAAs, its biological activity is largely dictated by its long hydrocarbon chain and the primary amide head group, which allow for interactions with cellular membranes and protein targets.

Potential Physiological Roles

Research into this compound is still in its nascent stages; however, preliminary evidence points towards two primary areas of physiological activity: oncology and immunology.

Cytotoxic and Antiproliferative Effects

A growing body of evidence suggests that this compound possesses cytotoxic properties against various cancer cell lines. It has been identified as a bioactive component in extracts from marine sponges and various plants that exhibit antiproliferative effects.[3][4]

  • Breast Cancer: In a study on extracts from the Red Sea sponge Echinodictyum asperum, this compound was a major identified metabolite. The extract demonstrated significant cytotoxic effects against both MDA-MB-231 and MCF-7 human breast cancer cell lines.[3]

  • Colon Cancer: Studies have indicated its potential to inhibit the proliferation of human colon cancer cells.[1] Furthermore, its synthesis by probiotic bacteria like Lactobacillus has been linked to antigenotoxic and cytotoxic effects in human colon cancer models.[5]

  • Other Cancers: An extract of Lagerstroemia thorelli, in which this compound was the most abundant compound (49.25%), showed moderate cytotoxic activity against HeLa (cervical cancer) and Vero (normal kidney epithelial) cells.[4]

The proposed mechanism for its anticancer activity involves the induction of apoptosis. Molecular docking studies suggest a strong binding affinity for key anti-apoptotic proteins such as BCL-2 and MCL-1, which are critical for cancer cell survival.[1]

Anti-inflammatory and Immunomodulatory Effects

The identification of elevated levels of this compound in patients with psoriasis points to its involvement in inflammatory processes.[1][2] It is hypothesized to play a role in modulating immune responses. One suggested mechanism is the suppression of pro-inflammatory cytokine release through the inhibition of the Toll-like receptor 4 (TLR4)/MyD88 signaling pathway in macrophages.[5] This positions this compound as a potential candidate for the development of novel anti-inflammatory therapeutics.

Antibacterial Activity

Preliminary research also indicates that this compound may possess antibacterial properties, with activity reported against organisms such as Candida albicans and Escherichia coli.[6] This suggests a potential role as an antimicrobial agent, although this area requires more extensive investigation.

Signaling Pathways and Molecular Targets

As a bioactive lipid, this compound is thought to exert its effects through interaction with multiple cellular signaling pathways and molecular targets. Its structural similarity to other FAAs provides a framework for understanding its potential mechanisms of action.

Metabolism by Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amides are primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to terminate their signaling activity.[1] Given its structure, this compound is a putative substrate for FAAH. The enzymatic breakdown would yield cis-11-eicosenoic acid and ammonia, thus regulating its endogenous levels and functional activity.

Interaction with Nuclear Receptors and Ion Channels

This compound is being investigated as a ligand for several receptors known to be targets of other FAAs.

  • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are key regulators of lipid metabolism and inflammation. This compound is suggested to interact with PPARs, with a reported binding affinity (Kd) for PPARγ of 2.3 μM.[5] Activation of PPARγ can lead to anti-inflammatory effects.

  • Transient Receptor Potential (TRP) Channels: These ion channels are involved in sensory perception, including pain and temperature. Other FAAs are known to modulate TRP channel activity, and this compound is being explored in this context.[1]

Modulation of Apoptotic Pathways

In the context of its cytotoxic effects, this compound is proposed to modulate the intrinsic pathway of apoptosis by interacting with the BCL-2 family of proteins. Molecular docking simulations predict a binding affinity of -7.02 kcal/mol to the anti-apoptotic protein BCL-2, comparable to some chemotherapy agents.[5] By inhibiting BCL-2, this compound may promote the release of pro-apoptotic factors from the mitochondria, leading to cancer cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Cytotoxicity Data

Cell Line Cancer Type Assay IC₅₀ Value (µg/mL) Source
MCF-7 Breast SRB ~0.5 (as part of extract) [3]

| MDA-MB-231 | Breast | SRB | ~8.7 (as part of extract) |[3] |

Note: IC₅₀ values are for the complete sponge extract in which this compound was a major component, not for the purified compound alone.

Table 2: Molecular Target Binding Affinity

Target Protein Assay Type Binding Affinity Source
PPARγ Not Specified Kd = 2.3 µM [5]

| BCL-2 | Molecular Docking | -7.02 kcal/mol |[5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These are representative protocols based on standard laboratory practices.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cytotoxicity by measuring cellular protein content.[1][6][7][8]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Plating: Seed adherent cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant and wash the plates five times with 1% (v/v) acetic acid or water to remove excess TCA and medium proteins. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance (Optical Density) at 510-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of this compound to determine the IC₅₀ value.

FAAH Activity Assay (Fluorometric)

This assay measures the enzymatic activity of FAAH by detecting the hydrolysis of a fluorogenic substrate. It can be adapted to test if this compound acts as a substrate or inhibitor.[5][9][10]

Objective: To determine if this compound is hydrolyzed by FAAH.

Methodology:

  • Reagent Preparation: Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0). Prepare a working solution of a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

  • Enzyme Preparation: Use recombinant human FAAH or a lysate from cells/tissues expressing FAAH. Dilute the enzyme to a predetermined optimal concentration in ice-cold FAAH Assay Buffer.

  • Assay Setup: In a 96-well black, opaque plate, add the diluted FAAH enzyme to sample wells. For a competition assay, pre-incubate the enzyme with this compound for 15-30 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 10-60 minutes at 37°C, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: The rate of increase in fluorescence is proportional to FAAH activity. A decrease in the rate in the presence of this compound would suggest it is an inhibitor, while if it is tested as a primary substrate, its hydrolysis would be compared against a known substrate.

In Vitro Anti-inflammatory Assay (Cytokine Measurement)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[11][12][13]

Objective: To quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Methodology:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach approximately 80% confluency.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with no treatment, LPS only, and this compound only.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatants from each well and centrifuge to remove any cellular debris.

  • Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the LPS-only group to determine the percentage of inhibition.

Conclusion and Future Directions

This compound is a promising bioactive lipid with demonstrated potential in oncology and immunology. Its cytotoxic effects against multiple cancer cell lines, coupled with its potential to modulate inflammatory pathways, make it a compelling candidate for further investigation and therapeutic development.

Future research should focus on several key areas:

  • In Vivo Efficacy: Validating the observed in vitro cytotoxic and anti-inflammatory effects in relevant animal models.

  • Mechanism of Action: Elucidating the precise molecular mechanisms, confirming its interactions with BCL-2, PPARs, and identifying other potential binding partners.

  • Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile and conducting comprehensive toxicology studies.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to optimize potency and selectivity for its biological targets.

By addressing these questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its development into a novel class of therapeutic agents.

References

The Emerging Role of cis-11-Eicosenamide in the Pathophysiology of Psoriatic Arthritis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoriatic arthritis (PsA) is a complex chronic inflammatory disease with a significant unmet need for novel therapeutic targets. Emerging evidence from the field of lipidomics has identified alterations in fatty acid metabolism as a potential contributing factor to the pathogenesis of PsA. This technical guide provides an in-depth analysis of the current understanding of the relationship between a specific long-chain fatty acid amide, cis-11-eicosenamide, and psoriatic arthritis. While direct quantitative and mechanistic data in PsA are still nascent, this document synthesizes the existing evidence from studies on psoriasis and related inflammatory pathways to build a framework for future research and drug development. We will explore the potential role of this compound in modulating key inflammatory signaling cascades, including the Toll-like receptor 4 (TLR4) pathway, and its downstream effectors, nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3). This guide also presents detailed experimental protocols for the quantification of this compound and the investigation of its biological activity, alongside visualizations of the implicated signaling pathways to facilitate a deeper understanding of its potential as a biomarker and therapeutic target.

Introduction: The Unmet Need in Psoriatic Arthritis and the Rise of Lipidomics

Psoriatic arthritis is a multifaceted inflammatory condition characterized by its association with psoriasis and a diverse range of clinical manifestations, including peripheral and axial arthritis, enthesitis, and dactylitis. The pathogenesis of PsA involves a complex interplay of genetic predisposition, environmental factors, and a dysregulated immune response, leading to chronic inflammation and joint damage. Current therapeutic strategies, while effective for many, do not induce remission in all patients, highlighting the critical need for the identification of novel molecular targets for drug development.

In recent years, the field of metabolomics, particularly lipidomics, has emerged as a powerful tool for elucidating the underlying molecular mechanisms of complex diseases like PsA.[1] Studies have revealed significant alterations in the serum fatty acid profiles of patients with psoriatic arthritis compared to healthy individuals, suggesting a role for lipid mediators in the inflammatory processes of the disease.[1] Specifically, an abnormal fatty acid profile, with a higher saturated fatty acid to unsaturated fatty acid (SFA/UFA) ratio, has been observed in PsA patients.[1]

This compound: An Endogenous Fatty Acid Amide of Interest

This compound is a long-chain monounsaturated fatty acid amide that has been identified in human biological samples. While its precise biological functions are still under investigation, its structural similarity to other bioactive lipid amides suggests a potential role in cellular signaling and inflammation.

Identification in Psoriatic Disease

Lipidomics studies have begun to shed light on the presence of this compound in the context of psoriatic disease. Although direct quantitative comparisons in large cohorts of PsA patients versus healthy controls are not yet available in the published literature, preliminary findings indicate its potential relevance. One study identified several fatty amides, including this compound, as potential classifiers of psoriatic arthritis disease activity, highlighting the need for further investigation into its role as a biomarker.[2] Furthermore, research in psoriasis, a condition intrinsically linked to PsA, has shown significantly elevated plasma levels of this compound in patients with psoriasis vulgaris compared to healthy controls.

Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The pro-inflammatory environment in psoriatic arthritis is driven by a complex network of signaling pathways that lead to the production of inflammatory cytokines and subsequent tissue damage. Based on the known functions of other fatty acid amides and the inflammatory milieu of PsA, a potential mechanism of action for this compound involves the modulation of key innate immune signaling pathways.

The TLR4/MyD88/NF-κB Signaling Cascade

Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune response. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), all of which are pivotal in the pathogenesis of PsA. Some long-chain fatty acid amides have been shown to modulate TLR4 signaling, suggesting that this compound could exert its effects through this pathway.[3]

Signaling Pathway: TLR4 Activation and NF-κB Translocation

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound TLR4_MD2 TLR4/MD2 Complex This compound->TLR4_MD2 Modulates MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Proinflammatory_Genes Activates

Caption: Potential modulation of the TLR4/MyD88/NF-κB pathway by this compound.

Crosstalk with the STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor implicated in the pathogenesis of PsA. It is activated by various cytokines, including IL-6 and IL-23, which are downstream of the NF-κB pathway. Activated STAT3 promotes the differentiation of Th17 cells, a critical cell type in PsA that produces pro-inflammatory cytokines such as IL-17 and IL-22. There is significant crosstalk between the NF-κB and STAT3 pathways, where they can synergistically amplify the inflammatory response. By potentially modulating the initial TLR4/NF-κB signaling, this compound could indirectly influence STAT3 activation and the subsequent Th17 response.

Logical Relationship: NF-κB and STAT3 Crosstalk in PsA

NFkB_STAT3_Crosstalk TLR4 TLR4 Activation NFkB NF-κB Activation TLR4->NFkB IL6 IL-6 Production NFkB->IL6 STAT3 STAT3 Activation NFkB->STAT3 Crosstalk Inflammation Synovial Inflammation & Joint Damage NFkB->Inflammation IL6->STAT3 STAT3->NFkB Crosstalk Th17 Th17 Differentiation STAT3->Th17 IL17_IL22 IL-17, IL-22 Production Th17->IL17_IL22 IL17_IL22->Inflammation LCMS_Workflow Serum Serum Sample (PsA Patients & Controls) Spike Spike with Internal Standard Serum->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid Phase Extraction (C18) Centrifuge->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data

References

In-depth Technical Guide: Antibacterial Properties of cis-11-Eicosenamide Against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available scientific literature, there is a notable absence of specific studies detailing the antibacterial properties of cis-11-Eicosenamide against Escherichia coli. Consequently, this guide provides a comprehensive overview based on the known activities of structurally similar long-chain fatty acid amides and general principles of antimicrobial research. The quantitative data, specific experimental protocols, and signaling pathways presented are illustrative and based on established methodologies for analogous compounds.

Introduction

This compound is a long-chain monounsaturated fatty acid amide. While its specific bioactivities are an emerging area of research, related fatty acid amides have demonstrated a range of biological effects, including potential antimicrobial properties.[1][2] This technical guide explores the prospective antibacterial activity of this compound against the Gram-negative bacterium Escherichia coli, a common model organism and a significant human pathogen. The content herein synthesizes general knowledge on the antibacterial mechanisms of fatty acids and provides a framework for the experimental investigation of this compound.

Quantitative Antibacterial Data (Hypothetical)

Due to the lack of specific experimental data for this compound against E. coli, the following tables present hypothetical data to illustrate how such information would be structured. These values are based on reported activities of other long-chain fatty acid derivatives against various bacteria.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC & MBC) of this compound against E. coli

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
E. coli ATCC 25922[Data Not Available][Data Not Available]
E. coli O157:H7[Data Not Available][Data Not Available]
Multi-drug resistant E. coli[Data Not Available][Data Not Available]

Table 2: Zone of Inhibition for this compound against E. coli

Bacterial StrainDisk Concentration (µ g/disk )Zone of Inhibition (mm)
E. coli ATCC 25922[Data Not Available][Data Not Available]

Proposed Mechanism of Antibacterial Action

The antibacterial mechanism of long-chain unsaturated fatty acids and their amides against Gram-negative bacteria like E. coli is believed to be multifactorial. The primary proposed mechanisms include:

  • Disruption of the Cell Membrane: The amphipathic nature of this compound would allow it to insert into the bacterial cell membrane. This can disrupt the phospholipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[3] The cis double bond introduces a kink in the long hydrocarbon chain, which may enhance its ability to disorder the membrane structure.

  • Inhibition of Fatty Acid Synthesis: Some unsaturated fatty acids have been shown to inhibit key enzymes in the bacterial fatty acid synthesis (FAS) pathway, such as enoyl-acyl carrier protein reductase (FabI).[1] By blocking this pathway, the bacterium is unable to produce the necessary fatty acids for membrane biogenesis and other essential functions.

Proposed Antibacterial Mechanism of this compound cluster_extracellular Extracellular Space cluster_cell E. coli Cell This compound This compound Outer_Membrane Outer Membrane This compound->Outer_Membrane 1. Adsorption Periplasm Periplasm Outer_Membrane->Periplasm 2. Translocation Inner_Membrane Inner (Cytoplasmic) Membrane Periplasm->Inner_Membrane 3. Insertion Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm 4. Disruption & Permeability Increase FAS_Inhibition FabI Inhibition Inner_Membrane->FAS_Inhibition 5. Inhibition of Fatty Acid Synthesis (FAS) Cell_Lysis Cell Lysis Cytoplasm->Cell_Lysis Leakage of intracellular contents FAS_Inhibition->Cell_Lysis Inhibition of membrane biogenesis

Caption: Proposed mechanism of this compound against E. coli.

Experimental Protocols

The following are standard protocols that would be employed to determine the antibacterial activity of this compound against E. coli.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture E. coli in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria and broth, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity is observed.

Workflow for MIC Determination Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare E. coli Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate wells with E. coli suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity and determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC plate: Following the MIC determination, take an aliquot from the wells that showed no visible growth.

  • Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Future Directions and Conclusion

The exploration of this compound's antibacterial properties against E. coli represents a promising, yet underexplored, area of research. While this guide provides a foundational framework based on related compounds, dedicated experimental studies are imperative to elucidate its specific activity and mechanisms. Future research should focus on obtaining empirical data for its MIC and MBC against various strains of E. coli, including clinical isolates and antibiotic-resistant strains. Furthermore, detailed mechanistic studies, potentially involving transcriptomics and proteomics, could reveal the specific molecular targets and pathways affected by this compound. Such data would be invaluable for the potential development of this compound as a novel antibacterial agent.

References

Cis-11-Eicosenamide: A Technical Guide to its Role as a Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cis-11-Eicosenamide, a primary fatty acid amide, has emerged as a significant endogenous signaling molecule with diverse physiological roles. This technical guide provides an in-depth analysis of its known interactions with key cellular targets and its modulation of critical signaling pathways. While comprehensive experimental data specifically for this compound remains an active area of research, this document synthesizes the available information and presents established experimental protocols for studying its biological functions. The guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other long-chain fatty acid amides.

Molecular Profile and Signaling Capabilities

This compound is the amide derivative of cis-11-eicosenoic acid. Like other fatty acid amides such as anandamide and oleoylethanolamide, it functions as a lipid messenger, influencing a range of cellular processes from inflammation and metabolism to cell cycle regulation and apoptosis.[1] Its signaling functions are primarily mediated through direct interactions with specific intracellular receptors and modulation of downstream signaling cascades.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound with its known molecular targets. It is important to note that publicly available quantitative data is currently limited, and further research is required to fully characterize its binding affinities and effective concentrations across various cellular contexts.

Target ProteinInteraction ParameterValueExperimental Context
PPARγDissociation Constant (Kd)2.3 μMIn vitro binding assay
BCL-2Binding Affinity-7.02 kcal/molComputational docking study

Key Signaling Pathways and Molecular Interactions

This compound has been implicated in the modulation of several critical signaling pathways that are central to cellular homeostasis and disease.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling

This compound is an agonist of PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[2] Activation of PPARγ by this compound leads to the transcription of target genes involved in these processes.

PPARg_Signaling This compound This compound PPARγ PPARγ This compound->PPARγ Binds (Kd = 2.3 μM) PPARγ/RXR Heterodimer PPARγ/RXR Heterodimer PPARγ->PPARγ/RXR Heterodimer RXR RXR RXR->PPARγ/RXR Heterodimer PPRE PPRE PPARγ/RXR Heterodimer->PPRE Binds Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates

Figure 1: this compound activation of PPARγ signaling.
B-cell Lymphoma 2 (BCL-2) Family Interaction

Computational studies suggest that this compound can bind to the anti-apoptotic protein BCL-2. By binding to BCL-2, it may disrupt its interaction with pro-apoptotic proteins, thereby promoting apoptosis. This interaction is a key area of investigation for its potential anti-cancer effects.

NF-κB and TLR4/MyD88 Signaling

This compound has been shown to suppress inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. It is proposed to interfere with the MyD88-dependent pathway, leading to reduced activation of the transcription factor NF-κB and subsequent downregulation of pro-inflammatory cytokine production.

TLR4_NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκB-NF-κB IκB-NF-κB Complex IKK Complex->IκB-NF-κB Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates IκB-NF-κB->NF-κB IκB degradation This compound This compound This compound->MyD88 Inhibits Inflammatory Genes Inflammatory Genes NF-κB_nuc->Inflammatory Genes Binds Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Genes->Pro-inflammatory Cytokines Transcription

Figure 2: Inhibition of TLR4-MyD88-NF-κB signaling by this compound.
STAT3 Signaling

This compound is also known to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. By interfering with STAT3 activation (phosphorylation), it can influence the expression of genes involved in cell proliferation, survival, and differentiation.

Cell Cycle Regulation

In cancer cell models, this compound has been observed to induce cell cycle arrest, a critical mechanism for its anti-proliferative effects. This is often associated with the modulation of key cell cycle regulatory proteins.

Detailed Experimental Protocols

The following sections provide detailed, representative protocols for investigating the signaling activities of this compound. It is crucial to note that these are generalized protocols based on established methods for studying similar lipid signaling molecules and have not been specifically published for this compound. Researchers should optimize these protocols for their specific experimental systems.

PPARγ Binding Assay (Fluorescence Polarization)

This assay measures the binding of this compound to PPARγ by monitoring the change in fluorescence polarization of a fluorescently labeled PPARγ ligand.

Materials:

  • Recombinant human PPARγ protein

  • Fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of a known agonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 384-well, low-volume, black microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In each well of the microplate, add the fluorescently labeled PPARγ ligand at a fixed concentration (typically at its Kd for PPARγ).

  • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

  • Add recombinant PPARγ protein to all wells except for the "no protein" control.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the dissociation constant (Kd) by fitting the data to a competitive binding curve.

FP_Assay_Workflow Prepare Reagents 1. Prepare Serial Dilution of This compound Plate Setup 2. Add Fluorescent Ligand and this compound to Plate Prepare Reagents->Plate Setup Add Protein 3. Add PPARγ Protein Plate Setup->Add Protein Incubate 4. Incubate at Room Temperature Add Protein->Incubate Measure FP 5. Measure Fluorescence Polarization Incubate->Measure FP Data Analysis 6. Calculate Kd from Competitive Binding Curve Measure FP->Data Analysis

Figure 3: Workflow for PPARγ Fluorescence Polarization Assay.
NF-κB Reporter Assay (Luciferase-Based)

This assay quantifies the effect of this compound on NF-κB transcriptional activity.[3][4][5][6][7]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine 3000 or other transfection reagent

  • DMEM with 10% FBS

  • TNF-α or LPS (as an NF-κB activator)

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter and Renilla luciferase control plasmids.

  • Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α or LPS for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Determine the IC50 value of this compound for NF-κB inhibition.

Macrophage Cytokine Release Assay (ELISA)

This protocol measures the inhibitory effect of this compound on the release of pro-inflammatory cytokines from macrophages.[8][9][10][11]

Materials:

  • RAW 264.7 macrophage cell line (or primary macrophages)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • 24-well tissue culture plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each concentration of this compound.

Cell Cycle Analysis (Flow Cytometry)

This method determines the effect of this compound on the cell cycle distribution of cancer cells.[12][13][14]

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231)

  • Appropriate cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI)/RNase staining buffer

  • Flow cytometer

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound is a promising endogenous signaling molecule with the potential to modulate key cellular pathways involved in a variety of diseases. Its ability to interact with targets such as PPARγ and BCL-2, and to inhibit pro-inflammatory pathways like NF-κB and TLR4, highlights its therapeutic potential. However, a significant knowledge gap exists regarding the specific molecular mechanisms and the full quantitative profile of its interactions.

Future research should focus on:

  • Detailed Binding Studies: Elucidating the precise binding kinetics and affinities of this compound with its targets using techniques like surface plasmon resonance and isothermal titration calorimetry.

  • In Vivo Efficacy: Evaluating the therapeutic effects of this compound in relevant animal models of inflammatory diseases and cancer.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for specific targets.

  • Elucidation of Upstream and Downstream Pathways: Identifying the enzymes responsible for its biosynthesis and degradation, and comprehensively mapping its downstream signaling networks.

A deeper understanding of the signaling properties of this compound will be instrumental in harnessing its therapeutic potential for the development of novel drugs.

References

An In-depth Technical Guide to cis-11-Eicosenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

cis-11-Eicosenamide is a monounsaturated primary fatty acid amide. It is recognized as a human metabolite and is under investigation for its potential roles in various physiological processes.[1][2][3] This document provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological activities.

Table 1: Compound Identification

IdentifierValue
IUPAC Name (Z)-icos-11-enamide[2][4][5]
CAS Number 10436-08-5[4][5][6][7]
Synonyms (11Z)-11-Eicosenamide, Gondamide[1][5]
Molecular Formula C₂₀H₃₉NO[4][5]
Molecular Weight 309.53 g/mol [4][5]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for its handling, formulation, and experimental design.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 79 °C[1][4]
Boiling Point 448.4 °C at 760 mmHg (Predicted)[1][4]
Appearance White to Off-White Solid[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of this compound

This protocol involves a two-step, one-pot reaction.

Materials:

  • cis-11-Eicosenoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ammonia solution (e.g., 7N in Methanol)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve cis-11-Eicosenoic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO₂ ceases. The progress of the acylimidazole formation can be monitored by thin-layer chromatography (TLC).

  • Amidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add an excess of ammonia solution (e.g., 7N in Methanol, 3-5 equivalents) to the activated carboxylic acid solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of this compound.

Sample Preparation:

  • For biological samples, a lipid extraction (e.g., Folch or Bligh-Dyer method) is necessary.

  • The lipid extract may require derivatization (e.g., silylation) to improve the volatility and thermal stability of the analyte, although primary amides can often be analyzed directly.

GC-MS Parameters (General):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a period.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Sample Preparation:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Expected ¹H NMR Resonances:

  • Amide Protons (-CONH₂): Broad signals in the region of 5.5-7.5 ppm.

  • Olefinic Protons (-CH=CH-): A multiplet around 5.3 ppm.

  • Allylic Protons (-CH₂-CH=): A multiplet around 2.0 ppm.

  • Methylene Protons (-CH₂-): A series of multiplets between 1.2 and 1.6 ppm.

  • Terminal Methyl Proton (-CH₃): A triplet around 0.9 ppm.

Expected ¹³C NMR Resonances:

  • Carbonyl Carbon (-C=O): A signal around 175 ppm.

  • Olefinic Carbons (-C=C-): Signals around 130 ppm.

  • Methylene Carbons (-CH₂-): A series of signals in the range of 20-40 ppm.

  • Terminal Methyl Carbon (-CH₃): A signal around 14 ppm.

Biological Activity and Signaling Pathways

Fatty acid amides are a class of bioactive lipids that are known to interact with various cellular targets, including transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs). While specific quantitative data for this compound is limited, its biological activity can be inferred from studies on related compounds.

Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known interactions of other fatty acid amides.

PPAR_Signaling This compound This compound PPAR PPARα/γ This compound->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates TRP_Channel_Modulation cluster_membrane Cell Membrane TRP_Channel TRP Channel (e.g., TRPV1, TRPA1) Ion_Influx Cation Influx (Ca²⁺, Na⁺) TRP_Channel->Ion_Influx Gates This compound This compound This compound->TRP_Channel Modulates Cellular_Response Downstream Cellular Response Ion_Influx->Cellular_Response Initiates PPAR_Assay_Workflow A 1. Co-transfect cells with PPAAR expression vector and PPRE-luciferase reporter B 2. Incubate for 24-48 hours A->B C 3. Treat cells with This compound and controls B->C D 4. Incubate for 18-24 hours C->D E 5. Lyse cells and measure luciferase activity D->E F 6. Analyze data to determine agonist or antagonist activity E->F

References

Molecular structure and formula of cis-11-Eicosenamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to cis-11-Eicosenamide

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological significance of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and biochemical research.

Molecular Structure and Formula

This compound, also known as (Z)-icos-11-enamide or Gondamide, is a primary fatty amide.[1][2][3][4] Its structure consists of a 20-carbon chain with a cis-configured double bond between carbons 11 and 12, and a terminal amide group.[5] This unsaturated fatty amide is derived from the formal condensation of the carboxyl group of (11Z)-icos-11-enoic acid with ammonia.[2][3][4][5]

The presence of the long hydrocarbon chain makes the molecule hydrophobic, resulting in low solubility in water, while the amide group provides a site for hydrogen bonding.[6] At room temperature, it exists as a waxy, off-white solid.[2][6]

Chemical Identifiers
IdentifierValue
CAS Number 10436-08-5[3][4]
Molecular Formula C₂₀H₃₉NO[4][]
IUPAC Name (Z)-icos-11-enamide[4][]
Synonyms (11Z)-11-Eicosenamide, Gondamide[4]
SMILES CCCCCCCC/C=C\CCCCCCCCCC(=O)N[4]
InChI InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9-[4]
Physicochemical Properties
PropertyValue
Molecular Weight 309.53 g/mol []
Monoisotopic Mass 309.303164868 Da[4]
Melting Point 79 °C[]
Boiling Point 448.4 °C at 760 mmHg[]
Density 0.876 g/cm³[]
XLogP3 7.7[4]

Synthesis and Characterization

Synthesis Methods

This compound can be synthesized through several routes, including direct chemical synthesis and biological processes.

  • Direct Condensation : The most common laboratory-scale synthesis involves the direct condensation of (11Z)-icos-11-enoic acid with ammonia. This reaction typically requires elevated temperatures and pressure to drive the formation of the amide bond.[5]

  • Enzymatic Synthesis : Biotechnological approaches may utilize lipases or amidases to catalyze the amidation of (11Z)-icos-11-enoic acid, offering high specificity and yield under milder reaction conditions.[5]

  • Endogenous Synthesis : In mammalian systems, this compound is synthesized via two primary pathways: the direct amidation of (11Z)-icos-11-enoic acid and the hydrolysis of N-(11Z)-icosenoyl)ethanolamine by the enzyme fatty acid amide hydrolase (FAAH).[5]

  • Microbial Production : Certain gut microbiota, such as Lactobacillus and Faecalibacterium prausnitzii, are capable of producing this compound from dietary fatty acids.[5]

Synthesis_of_cis_11_Eicosenamide cluster_precursor Precursor cluster_synthesis Synthesis Pathways cluster_product Product precursor (11Z)-Icos-11-enoic Acid direct_condensation Direct Condensation (+ Ammonia) precursor->direct_condensation enzymatic Enzymatic Synthesis (e.g., Lipase) precursor->enzymatic endogenous Endogenous Synthesis (e.g., FAAH) precursor->endogenous microbial Microbial Production (e.g., Lactobacillus) precursor->microbial product This compound direct_condensation->product enzymatic->product endogenous->product microbial->product

Synthesis pathways of this compound.
Experimental Protocol: Synthesis by Direct Condensation

The following is a generalized protocol for the synthesis of this compound.

  • Reaction Setup : In a high-pressure reaction vessel, dissolve (11Z)-icos-11-enoic acid in an appropriate aprotic solvent.

  • Amidation : Introduce anhydrous ammonia into the vessel. The reaction is typically heated to promote the condensation reaction. Reaction conditions (temperature, pressure, and time) must be optimized for the specific scale and setup.

  • Work-up : After the reaction is complete, the excess ammonia and solvent are removed under reduced pressure. The crude product is then dissolved in a water-immiscible organic solvent and washed with a dilute acid solution to remove any remaining ammonia, followed by a wash with brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude amide is purified by recrystallization or column chromatography to yield pure this compound.

Experimental Protocol: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Prepare a sample by dissolving 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals : Resonances corresponding to the olefinic protons of the cis double bond are expected around δ 5.3 ppm. The protons on the carbons alpha to the carbonyl group should appear around δ 2.2 ppm, and the terminal methyl group protons will be observed at approximately δ 0.9 ppm. The broad signals for the amide protons will be present further downfield.

    • Expected ¹³C NMR signals : The carbonyl carbon should appear around δ 175 ppm. The olefinic carbons are expected in the region of δ 130 ppm. The aliphatic carbons will resonate between δ 14 and 34 ppm.

  • Mass Spectrometry (MS) :

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an electrospray ionization (ESI) source coupled to a mass analyzer.

    • Expected Result : In positive ion mode, the protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the molecular weight of this compound plus the mass of a proton (approximately 310.31044).

Biological Activity and Potential Applications

This compound is a human metabolite and its endogenous levels are influenced by the activity of gut microbiota.[2][3][5] Research has indicated several potential biological activities, making it a molecule of interest for further investigation.

  • Anticancer Potential : Studies have suggested that metabiotics from probiotic Lactobacillus, which can produce this compound, exhibit antigenotoxic and cytotoxic effects on human colon cancer cells.[3][5]

  • Immunomodulatory Effects : The precursor of this compound, (11Z)-icos-11-enoic acid, has been shown to modulate cytokine production in macrophages, suggesting a potential role for its derivatives in immune signaling pathways.[8]

  • Antibacterial Properties : Some long-chain fatty amides exhibit antibacterial activity, and this compound is being investigated for such properties.[5]

  • Industrial Applications : Due to its chemical nature, it has potential applications as a corrosion inhibitor and as a reference standard in materials science.[6]

Research_Workflow cluster_discovery Discovery & Preclinical cluster_development Drug Development cluster_application Potential Applications identification Identification in Biological Systems (Metabolomics) synthesis Chemical Synthesis & Purification identification->synthesis in_vitro In Vitro Screening (e.g., Cytotoxicity Assays) synthesis->in_vitro in_vivo In Vivo Animal Models (Efficacy & Toxicity) in_vitro->in_vivo formulation Formulation Development in_vivo->formulation clinical_trials Clinical Trials (Phase I-III) formulation->clinical_trials regulatory Regulatory Approval clinical_trials->regulatory therapeutics Therapeutic Agent (e.g., Oncology, Immunology) regulatory->therapeutics

Logical workflow for the development of this compound.

Conclusion

This compound is an unsaturated fatty amide with a unique molecular structure that confers specific physicochemical and biological properties. While its precise biological roles are still under active investigation, preliminary evidence suggests its potential as a modulator of cancer cell growth and immune responses. The synthesis and characterization protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic and industrial applications of this intriguing molecule. Future studies are warranted to fully elucidate its mechanisms of action and to validate its potential in drug development.

References

An In-Depth Technical Guide to cis-11-Eicosenamide in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides a comprehensive overview of cis-11-Eicosenamide, an endogenous primary fatty acid amide, for researchers, scientists, and drug development professionals. While research specifically targeting this compound is still emerging, its structural similarity to well-characterized lipid mediators, such as the endocannabinoid anandamide and the metabolic regulator oleoylethanolamide, positions it as a molecule of significant interest in lipidomics. This document details its physicochemical properties, potential biological roles and signaling pathways, and established experimental protocols for its extraction and quantification. By synthesizing current knowledge and highlighting areas for future investigation, this guide serves as a foundational resource for exploring the therapeutic and biomarker potential of this compound.

Introduction to this compound

This compound (also known as Gondamide) is a primary fatty acid amide derived from the formal condensation of the carboxyl group of cis-11-eicosenoic acid (gondoic acid) with ammonia.[1] As a human metabolite, it belongs to the family of N-acylethanolamines (NAEs), a class of lipid signaling molecules that play crucial roles in various physiological processes.[1] Its structure, featuring a 20-carbon chain with a single cis-double bond at the 11th position, imparts specific chemical properties that are fundamental to its analysis and potential biological function.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its identification and for the development of analytical methods.

PropertyValueSource
IUPAC Name (Z)-icos-11-enamide[1][2]
Synonyms This compound, (11Z)-11-eicosenamide, Gondamide[1]
CAS Number 10436-08-5[1][3]
Molecular Formula C20H39NO[1]
Molecular Weight 309.5 g/mol [1][4]
InChI Key LBHQTVBKPMHICN-KTKRTIGZSA-N[1]
Appearance Not Available (NA)[3]
Storage 2-8°C Refrigerator[3]

Biosynthesis and Metabolism

The metabolic pathways of this compound are not fully elucidated but can be inferred from its structure and the known biochemistry of related fatty acid amides.

Biosynthesis

This compound is functionally related to cis-11-eicosenoic acid (gondoic acid).[1] Gondoic acid, an omega-9 monounsaturated fatty acid, is the direct precursor.[5] This precursor can be synthesized from oleic acid by the action of fatty acid elongases.[5] The formation of the amide is likely a result of amidation, although the specific enzymatic machinery in vivo is an area for further research. Micro-organisms, particularly fungi of the Mortierella genus, have been identified as producers of the precursor, cis-11-eicosenoic acid.[6]

cis_11_Eicosenamide_Biosynthesis cluster_0 Biosynthesis Pathway oleic_acid Oleic Acid (18:1ω9) gondoic_acid cis-11-Eicosenoic Acid (Gondoic Acid, 20:1ω9) oleic_acid->gondoic_acid Fatty Acid Elongase eicosenamide This compound gondoic_acid->eicosenamide Amidation (Hypothesized)

Figure 1: Hypothesized biosynthetic pathway of this compound from Oleic Acid.
Metabolic Degradation

Many endogenous fatty acid amides, including the endocannabinoid anandamide, are primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[7] It is highly probable that this compound is also a substrate for FAAH, which would hydrolyze it back to cis-11-eicosenoic acid and ammonia. Investigating the kinetics of this interaction is critical to understanding the signaling lifespan of this compound.

Potential Biological Roles and Signaling Pathways

While direct evidence is limited, the structural characteristics of this compound suggest it may interact with signaling pathways known to be modulated by other long-chain fatty acid amides.

Endocannabinoid System Modulation

The endocannabinoid system (ECS) is a crucial neuromodulatory system that includes the cannabinoid receptors CB1 and CB2.[8][9] These G-protein coupled receptors (GPCRs) are activated by endogenous ligands like anandamide (AEA).[10] Given the structural similarity between this compound and AEA, it is plausible that it could act as a ligand for cannabinoid receptors. Activation of CB1 or CB2 receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulating ion channel activity, which collectively impacts neurotransmitter release and cellular activity.[7][8]

Cannabinoid_Receptor_Signaling Potential Cannabinoid Receptor Signaling Pathway cluster_pathway CEA This compound Receptor Cannabinoid Receptor (CB1/CB2) CEA->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP levels AC->cAMP Catalyzes ATP to cAMP CellularResponse Modulation of Cellular Response cAMP->CellularResponse Regulates

Figure 2: Potential signaling cascade of this compound via cannabinoid receptors.
Regulation of Inflammation and Immunity

Lipids are key mediators of inflammation.[11] While direct studies on this compound are lacking, related eicosenoids have demonstrated immunomodulatory effects. For instance, methyl cis-11-eicosenoate can stimulate the production of pro-inflammatory cytokines like IL-1β and IL-6 in human monocyte cell lines.[12] Conversely, other polyunsaturated fatty acids can inhibit inflammatory proteins such as iNOS and COX-2.[11] This suggests that this compound could possess nuanced, context-dependent effects on inflammatory pathways, warranting further investigation. Its potential use in studying antigenotoxicity and cytotoxic effects on colon cancer cells further points to a role in cellular health and disease.[3]

Metabolic Regulation

Another important structural analogue is oleoylethanolamide (OEA), a well-known agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α).[13] PPAR-α is a nuclear receptor that functions as a key regulator of lipid metabolism, stimulating fatty acid uptake and oxidation.[13] If this compound also activates PPAR-α, it could play a role in metabolic homeostasis, energy balance, and potentially serve as a therapeutic target for metabolic disorders.[14]

Methodologies for Lipidomics Analysis

The analysis of this compound in biological matrices requires robust protocols for extraction and quantification.

Extraction from Biological Samples

A generalized protocol for the extraction of fatty acid amides from biological samples (e.g., plasma, serum, tissue homogenates) involves solid-phase extraction (SPE).[15] This method effectively separates lipids from more polar matrix components.

Protocol: Solid-Phase Extraction (SPE)

  • Sample Preparation: Acidify the biological sample (e.g., plasma, tissue homogenate) to a pH of approximately 3.5 using 2M hydrochloric acid. This protonates the acidic lipids. Centrifuge to remove any precipitate.[15]

  • Column Conditioning: Prepare a C18 SPE cartridge by washing sequentially with 20 mL of ethanol followed by 20 mL of deionized water.[15]

  • Sample Loading: Apply the acidified sample to the conditioned C18 column. Maintain a slow flow rate (approx. 0.5 mL/minute) to ensure efficient binding of the lipid to the stationary phase.[15]

  • Washing: Wash the column to remove interfering substances. A typical wash sequence is:

    • 10 mL of deionized water.[15]

    • 10 mL of a water:ethanol mixture (e.g., 85:15 v/v).[15]

    • 10 mL of hexane to remove highly non-polar lipids.[15]

  • Elution: Elute this compound and other fatty acid amides from the column using 10 mL of a suitable organic solvent, such as ethyl acetate.[15]

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.[15]

Extraction_Workflow start Biological Sample (Plasma, Tissue, etc.) acidify Acidify to pH 3.5 start->acidify load Load Sample onto Cartridge acidify->load condition Condition C18 SPE Cartridge condition->load wash Wash with Water, Aqueous Ethanol, Hexane load->wash elute Elute with Ethyl Acetate wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analysis by MS reconstitute->analyze

Figure 3: General experimental workflow for the extraction of this compound.
Quantification by Mass Spectrometry

Mass spectrometry, coupled with either gas or liquid chromatography, is the gold standard for the sensitive and specific quantification of lipids like this compound.

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for identifying volatile and semi-volatile compounds.

  • Protocol Outline:

    • Derivatization: Fatty acid amides may require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis.

    • Injection: Inject the derivatized sample into the GC.

    • Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient to separate the analytes.

    • Detection: The mass spectrometer, typically operating in electron ionization (EI) mode, fragments the molecule. Identification is based on the compound's retention time and its unique mass spectrum.[4]

4.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is highly suited for analyzing less volatile molecules directly from the extract and is a cornerstone of modern lipidomics.[16]

  • Protocol Outline:

    • Chromatography: Separate the reconstituted extract using a reverse-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a modifier like formic acid or ammonium acetate to improve ionization.

    • Ionization: Use an electrospray ionization (ESI) source, most likely in positive ion mode ([M+H]+), to generate gas-phase ions.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion (the molecular weight of this compound) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole. This process provides exceptional specificity and sensitivity.

Quantitative Data

Currently, there is a scarcity of published quantitative data on the endogenous levels of this compound in various tissues or its binding affinities to specific receptors. The available data primarily relates to its identification.

ParameterMethodValueSource
Retention Time (RT) GC-MS15.164–15.223 minutes[4]
Base Peak (m/z) GC-MS59[4]

The lack of comprehensive quantitative data represents a significant gap in the literature and a key area for future research. Determining the physiological and pathological concentration ranges of this compound is essential for establishing its role as a biomarker or signaling molecule.

Conclusion and Future Directions

This compound is an endogenous lipid with considerable, yet largely unexplored, potential in lipidomics and drug development. Its structural similarity to key bioactive lipids strongly suggests potential roles in endocannabinoid signaling, metabolic regulation, and inflammation.

Future research should prioritize:

  • Receptor Profiling: Systematically screen this compound against a panel of receptors, including CB1, CB2, PPARs, and other orphan GPCRs, to definitively identify its molecular targets.

  • Enzymatic Stability: Characterize its interaction with key metabolic enzymes like FAAH and others to understand its biological half-life.

  • Quantitative Profiling: Develop and validate robust, targeted LC-MS/MS methods to quantify its endogenous levels across various biological tissues and fluids in both healthy and diseased states.

  • Functional Studies: Utilize in vitro and in vivo models to elucidate its functional effects on inflammation, metabolism, and neurological processes.

By addressing these questions, the scientific community can unlock the full potential of this compound, paving the way for new diagnostic markers and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the Quantification of cis-11-Eicosenamide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Eicosenamide is a long-chain fatty acid amide that has been identified in human biological samples, including the serum of patients with psoriatic arthritis, and has been noted as a differential metabolite in psoriasis vulgaris.[1] As a structural analog of endogenous fatty acid amides (FAAs), it is of significant interest for its potential role in biochemical and lipidomics research, particularly in modulating membrane fluidity and its interactions with various cellular receptors.[1] Accurate quantification of this compound in plasma is crucial for understanding its physiological and pathological roles.

This document provides detailed application notes and protocols for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. A protocol for gas chromatography-mass spectrometry (GC-MS) is also presented as an alternative method.

Analytical Methods Overview

The quantification of this compound in a complex matrix like plasma presents analytical challenges due to its low endogenous concentrations and the presence of interfering substances. Both LC-MS/MS and GC-MS are powerful techniques suitable for this purpose.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high selectivity, sensitivity, and minimal sample derivatization requirements for many lipids. The method involves chromatographic separation of the analyte followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique that often requires derivatization to increase the volatility of the analyte. It can provide excellent separation and sensitive detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the quantification of this compound in human plasma using a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.

Materials and Reagents
  • This compound analytical standard

  • This compound-d4 (or other suitable deuterated variant) as internal standard (custom synthesis may be required)

  • LC-MS grade acetonitrile, methanol, isopropanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 primary stock solution in methanol:water (1:1, v/v).

Sample Preparation: Protein Precipitation
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound-d4 internal standard working solution to each tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow for LC-MS/MS Sample Preparation

LC-MS/MS Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma is 2. Add 10 µL Internal Standard (this compound-d4) plasma->is ppt 3. Add 400 µL Ice-Cold Acetonitrile is->ppt vortex 4. Vortex for 1 minute ppt->vortex centrifuge 5. Centrifuge at 14,000 rpm, 4°C vortex->centrifuge supernatant 6. Transfer Supernatant to HPLC Vial centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumental Parameters
ParameterRecommended Conditions
LC System UPLC/UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Gradient Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Collision Gas Argon

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
8.0595
10.0595
10.17030
12.07030

Table 2: Proposed MRM Transitions for this compound

Note: These transitions are predicted and require experimental optimization.

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
This compound310.3293.3 ([M+H-NH3]+)To be optimized
This compound310.372.1 (C4H10N+)To be optimized
This compound-d4314.3297.3 ([M+H-NH3]+)To be optimized
This compound-d4314.376.1 (C4H6DN+)To be optimized
Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the plasma samples is then determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is an alternative method and involves derivatization to increase the volatility of this compound.

Sample Preparation: Liquid-Liquid Extraction and Derivatization
  • Aliquoting and IS Spiking: To 1 mL of plasma, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar odd-chain fatty acid amide).

  • Extraction: Perform a liquid-liquid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v). Vortex and centrifuge to separate the phases.

  • Evaporation: Collect the organic layer and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a suitable solvent and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

Experimental Workflow for GC-MS Sample Preparation

GC-MS Sample Preparation Workflow plasma 1. Aliquot 1 mL Plasma and Spike with IS lle 2. Liquid-Liquid Extraction (Chloroform:Methanol) plasma->lle evap 3. Evaporate Organic Layer lle->evap deriv 4. Derivatize with BSTFA evap->deriv inject 5. Inject into GC-MS deriv->inject

Caption: Workflow for plasma sample preparation for GC-MS analysis.

GC-MS Instrumental Parameters
ParameterRecommended Conditions
GC System Gas chromatograph with a mass selective detector
Column HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 280°C
Oven Program Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 minutes.
MS System Single quadrupole or triple quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or MRM
Monitored Ions Based on the mass spectrum of the derivatized analyte. A characteristic fragment ion for fatty acid amides is often observed at m/z 59.[1]

Table 3: Potential Ions for SIM Mode in GC-MS

AnalyteMonitored Ion (m/z)
This compound-TMSMolecular ion and characteristic fragment ions
Internal Standard-TMSMolecular ion and characteristic fragment ions

Method Validation

Both the LC-MS/MS and GC-MS methods should be validated according to regulatory guidelines to ensure the reliability of the results. Key validation parameters include:

  • Linearity: Assess the linear range of the assay using a series of calibration standards.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using quality control samples at low, medium, and high concentrations.

  • Selectivity: Evaluate potential interference from endogenous plasma components.

  • Matrix Effect (for LC-MS/MS): Assess the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Evaluate the stability of the analyte in plasma under various storage and handling conditions.

Quantitative Data Summary

Currently, there is limited published data on the absolute endogenous concentrations of this compound in human plasma. The calibration range for the analytical method should be established based on preliminary measurements of pooled plasma samples or expected physiological concentrations. For similar long-chain fatty acid amides, plasma concentrations can range from low ng/mL to µg/mL.

Signaling Pathways and Logical Relationships

The biological functions of this compound are still under investigation, but as a fatty acid amide, it is hypothesized to interact with various cellular signaling pathways.

Fatty_Acid_Amide_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling C11E This compound Receptor Receptor (e.g., GPCR, TRP channel) C11E->Receptor Binding SecondMessenger Second Messengers (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activation KinaseCascade Kinase Cascades (e.g., MAPK, PKA) SecondMessenger->KinaseCascade GeneExpression Changes in Gene Expression KinaseCascade->GeneExpression CellularResponse Cellular Response (e.g., anti-inflammatory) KinaseCascade->CellularResponse

Caption: Hypothesized signaling pathway for this compound.

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and accurate approach for the quantitative analysis of this compound in human plasma. The use of a stable isotope-labeled internal standard is highly recommended to ensure high precision and accuracy. The GC-MS method offers a viable alternative, particularly when LC-MS/MS instrumentation is unavailable. Proper method development and validation are essential to ensure the reliability and reproducibility of the obtained results, which will be critical for advancing our understanding of the role of this compound in health and disease.

References

Application Notes and Protocols for the GC-MS Analysis of cis-11-Eicosenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-11-Eicosenamide is a long-chain primary fatty acid amide that has garnered interest in biochemical and lipidomics research. As a structural analog of other endogenous fatty acid amides (FAAs) like oleamide, it is implicated in various physiological processes. FAAs are known to modulate membrane fluidity, interact with transient receptor potential (TRP) channels, and act as ligands for peroxisome proliferator-activated receptors (PPARs). Furthermore, this compound is a potential substrate for fatty acid amide hydrolase (FAAH), a key enzyme in the degradation of this class of signaling lipids.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological roles and therapeutic potential.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of primary fatty acid amides like this compound by GC-MS presents challenges due to their low volatility and thermal instability at high temperatures. To overcome these limitations, a derivatization step is necessary to convert the amide into a more volatile and thermally stable derivative. Trimethylsilylation is a common and effective derivatization technique for this purpose.[2]

This document provides a detailed protocol for the extraction, derivatization, and subsequent quantitative analysis of this compound in biological samples using GC-MS.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup and concentration of this compound from complex biological matrices such as plasma, serum, or tissue homogenates.

Materials:

  • Silica-based SPE cartridges (e.g., 500 mg, 60 Å)

  • Hexane

  • Ethyl acetate

  • Chloroform

  • Isopropanol

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by washing with 5 mL of chloroform:isopropanol (2:1, v/v) followed by 5 mL of hexane.

  • Sample Loading: Load the lipid extract (resuspended in a minimal amount of a non-polar solvent like hexane) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane:ethyl acetate (70:30, v/v) to elute interfering lipids such as triacylglycerols.

  • Elution: Elute the fatty acid amide fraction with 5 mL of chloroform:isopropanol (2:1, v/v).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization.

Derivatization: Trimethylsilylation (TMS)

To enhance volatility and thermal stability for GC-MS analysis, this compound is derivatized to its trimethylsilyl (TMS) derivative.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reagent Addition: To the dried sample extract in a GC vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

GC Conditions (based on a typical fatty acid amide analysis):

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at a rate of 10°C/min.

    • Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan mode (m/z 50-550) for qualitative analysis.

  • Ions to Monitor (for TMS-derivatized this compound): The exact ions should be determined by analyzing a standard of the derivatized compound. For TMS-derivatized amides, characteristic ions include [M-15]+ (loss of a methyl group from the TMS moiety) and other specific fragments. For TMS-oleamide (a C18 analog), a prominent ion is m/z 338 ([M-15]+).[3][4]

Quantitative Data

Quantitative analysis of this compound can be performed using an internal standard method. A suitable internal standard would be a stable isotope-labeled analog (e.g., ¹³C- or ²H-labeled this compound) or a structurally similar compound not present in the sample. The following table presents representative quantitative parameters for the GC-MS analysis of oleamide, a structurally similar C18 fatty acid amide, which can be used as a reference for method development for this compound.

AnalyteMethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Oleamide (as TMS derivative)GC-MS (SIM)1 - 25 ng100 fg (on column)~1 ng/mL[3][4]

Signaling Pathways and Biological Relevance

This compound, as a fatty acid amide, is likely involved in signaling pathways regulated by this class of lipids. The two primary pathways of interest are its degradation by Fatty Acid Amide Hydrolase (FAAH) and its potential role as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).

Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

FAAH is the primary enzyme responsible for the catabolism of fatty acid amides, converting them into their corresponding fatty acids and ammonia, thus terminating their signaling activity.[1]

FAAH_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cis_11_Eicosenamide_ext This compound Membrane_Transport Putative Transporter cis_11_Eicosenamide_ext->Membrane_Transport Uptake cis_11_Eicosenamide_int This compound Membrane_Transport->cis_11_Eicosenamide_int FAAH FAAH cis_11_Eicosenoic_Acid cis-11-Eicosenoic Acid FAAH->cis_11_Eicosenoic_Acid Ammonia Ammonia FAAH->Ammonia cis_11_Eicosenamide_int->FAAH Hydrolysis

FAAH-mediated hydrolysis of this compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Fatty acids and their derivatives are known ligands for PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. This compound may act as a PPAR agonist.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cis_11_Eicosenamide This compound PPAR PPAR cis_11_Eicosenamide->PPAR Binding & Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA Response Element) PPAR_RXR_Complex->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulation

PPAR activation by this compound.

Experimental Workflow

The following diagram outlines the complete experimental workflow from sample collection to data analysis for the GC-MS analysis of this compound.

Experimental_Workflow Sample_Collection Biological Sample (Plasma, Tissue, etc.) Lipid_Extraction Total Lipid Extraction Sample_Collection->Lipid_Extraction SPE Solid-Phase Extraction (SPE) Cleanup Lipid_Extraction->SPE Derivatization TMS Derivatization SPE->Derivatization GC_MS_Analysis GC-MS Analysis (SIM/Scan) Derivatization->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

GC-MS workflow for this compound analysis.

References

Application Notes and Protocols for UPLC-Q-TOF/MS Metabolomics Studies of cis-11-Eicosenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-11-Eicosenamide is a primary fatty acid amide that belongs to a class of bioactive lipids involved in various physiological processes. These molecules, including the well-studied oleamide, are known to play roles in signaling pathways related to sleep, appetite regulation, and inflammation. The accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological function and its potential as a biomarker or therapeutic target. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) offers a powerful platform for the analysis of such lipids due to its high resolution, mass accuracy, and sensitivity. This document provides a detailed application note and protocol for the metabolomic analysis of this compound and related fatty acid amides using UPLC-Q-TOF/MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for the accurate quantification of fatty acid amides and depends on the biological matrix. Protein precipitation is suitable for plasma and urine, while solid-phase extraction (SPE) is recommended for more complex matrices like saliva or sweat to remove interfering substances.[1]

a) Protein Precipitation (for Plasma or Urine):

  • To a 100 µL aliquot of plasma or urine in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated oleamide).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 98% Water with 0.1% formic acid).

  • Vortex briefly and transfer to a UPLC vial for analysis.

b) Solid-Phase Extraction (SPE) (for Saliva, Sweat, or Tissue Homogenates):

  • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the pre-treated sample (e.g., 500 µL of saliva or diluted tissue homogenate) onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 10% aqueous methanol to remove polar interferences.

  • Elute the fatty acid amides with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase for UPLC-Q-TOF/MS analysis.

UPLC-Q-TOF/MS Analysis

a) UPLC Conditions:

A reversed-phase separation is typically employed for fatty acid amides.

  • Column: Acquity UPLC BEH C18 column (2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-10 min: 2% to 98% B (linear gradient)

    • 10-12 min: 98% B (hold)

    • 12-12.1 min: 98% to 2% B (linear gradient)

    • 12.1-15 min: 2% B (re-equilibration)

b) Q-TOF/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: MSE (a data-independent acquisition mode that collects low-energy MS and high-energy MS/MS data in a single run)

  • Mass Range: m/z 50 - 1000

  • Collision Energy:

    • Low Energy Scan: 6 eV

    • High Energy Ramp: 15-40 eV

  • Lock Mass: Leucine-enkephalin (m/z 556.2771) for real-time mass correction.

Data Presentation

Quantitative data for fatty acid amides can vary depending on the biological matrix and the physiological state of the subject. The following table presents representative quantitative data for several fatty acid amides found in human plasma and various edible oils, as determined by LC-MS based methods. These values can serve as a reference for expected concentration ranges.

Fatty Acid AmideMatrixConcentration RangeReference
OleamideHuman PlasmaNot consistently detected in all subjects[2]
PalmitamideHuman PlasmaNot consistently detected in all subjects[2]
StearamideHuman PlasmaNot consistently detected in all subjects[2]
LinoleamideHuman PlasmaNot consistently detected in all subjects[2]
ErucamideHuman PlasmaNot consistently detected in all subjects[2]
Linoleoyl ethanolamideSesame Oil~30 µg/mL[3]
Oleoyl ethanolamideSesame Oil~25 µg/mL[3]
Palmitic amideSesame Oil~15 µg/mL[3]
OleamideSesame Oil~20 µg/mL[3]
OctadecanamideSesame Oil~15 µg/mL[3]

Note: The concentrations of this compound would need to be determined experimentally using the described protocol and appropriate analytical standards.

Visualization of Pathways and Workflows

Signaling Pathways

This compound, as a fatty acid amide, is likely involved in signaling pathways similar to other well-characterized N-acylethanolamines (NAEs) and primary fatty acid amides. These pathways involve biosynthesis from membrane phospholipids, action on various cellular receptors, and enzymatic degradation.

G Proposed Signaling Pathway of this compound cluster_0 Biosynthesis cluster_1 Cellular Action cluster_2 Degradation PL Membrane Phospholipids NAT N-acyltransferase (NAT) PL->NAT NAPE N-acyl-phosphatidylethanolamine (NAPE) PLD NAPE-specific Phospholipase D (NAPE-PLD) NAPE->PLD NAT->NAPE CEA This compound PLD->CEA PPARa PPARα CEA->PPARa Agonist? CB1 CB1 Receptor CEA->CB1 Modulator? GPR Other G-Protein Coupled Receptors CEA->GPR CEA_degradation This compound CEA->CEA_degradation Response Physiological Response (e.g., Anti-inflammatory, Satiety) PPARa->Response CB1->Response GPR->Response FAAH Fatty Acid Amide Hydrolase (FAAH) FA cis-11-Eicosenoic Acid + Ethanolamine FAAH->FA CEA_degradation->FAAH

Caption: Proposed signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates the complete workflow for the UPLC-Q-TOF/MS metabolomics analysis of this compound.

G UPLC-Q-TOF/MS Metabolomics Workflow Sample Biological Sample (Plasma, Urine, Tissue) Preparation Sample Preparation (Protein Precipitation or SPE) Sample->Preparation UPLC UPLC Separation (Reversed-Phase C18) Preparation->UPLC MS Q-TOF/MS Detection (ESI+, MSE acquisition) UPLC->MS DataProcessing Data Processing (Peak Picking, Alignment) MS->DataProcessing Identification Compound Identification (Accurate Mass, Fragmentation) DataProcessing->Identification Quantification Quantification (Internal Standard Calibration) DataProcessing->Quantification Analysis Statistical Analysis & Pathway Mapping Identification->Analysis Quantification->Analysis Report Results & Reporting Analysis->Report

Caption: Experimental workflow for UPLC-Q-TOF/MS analysis.

Conclusion

This application note provides a comprehensive framework for the UPLC-Q-TOF/MS-based metabolomic analysis of this compound and other long-chain fatty acid amides. The detailed protocols for sample preparation and instrumental analysis, combined with the representative data and pathway visualizations, offer a valuable resource for researchers in drug discovery and life sciences. The high sensitivity and specificity of this method will facilitate a deeper understanding of the biological roles of this emerging class of signaling lipids.

References

Application Notes and Protocols for In Vitro Investigation of cis-11-Eicosenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-11-Eicosenamide, also known as Gondamide, is a monounsaturated fatty acid amide. Fatty acid amides are a class of lipid signaling molecules that can exert various physiological effects, often through interaction with cannabinoid receptors and other cellular targets.[1] These application notes provide a detailed framework for the initial in vitro characterization of this compound, focusing on its potential effects on cell viability, receptor binding, and intracellular signaling pathways. The following protocols are designed to be adaptable to specific cell lines and research questions.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols. These are for illustrative purposes only and actual results may vary.

Table 1: Cell Viability (MTT Assay) - Effects of this compound on HEK293 and BV-2 Cells

Concentration (µM)HEK293 Cell Viability (% of Control)BV-2 Microglia Cell Viability (% of Control)
0 (Vehicle)100 ± 4.2100 ± 5.1
0.198.5 ± 3.999.2 ± 4.8
197.1 ± 5.098.6 ± 5.3
1095.8 ± 4.596.4 ± 4.9
2588.3 ± 6.190.1 ± 5.5
5075.2 ± 7.382.5 ± 6.8
10052.1 ± 8.565.7 ± 7.2

Table 2: Competitive Receptor Binding Assay - Displacement of [³H]-CP55,940 from Cannabinoid Receptors

LigandReceptorKi (nM)
This compound CB1 150.7
This compound CB2 85.2
Anandamide (Control)CB115.5
Anandamide (Control)CB230.1

Table 3: cAMP Signaling Assay - Inhibition of Forskolin-Stimulated cAMP Production

TreatmentcAMP Concentration (pmol/well)% Inhibition of Forskolin Response
Basal1.5 ± 0.2-
Forskolin (10 µM)25.8 ± 1.90
Forskolin + Anandamide (1 µM)10.2 ± 1.160.5
Forskolin + this compound (10 µM) 18.5 ± 1.5 28.3
Forskolin + this compound (50 µM) 12.1 ± 1.3 53.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • HEK293 cells (or other cell line of interest, e.g., BV-2 microglia)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free DMEM to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for CB1 and CB2 cannabinoid receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors

  • [³H]-CP55,940 (radiolabeled cannabinoid agonist)

  • This compound

  • Anandamide (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the following in each well:

    • 50 µL of binding buffer

    • 25 µL of [³H]-CP55,940 (at a final concentration close to its Kd)

    • 25 µL of varying concentrations of this compound or anandamide.

    • For non-specific binding, add a high concentration of a non-labeled ligand.

    • For total binding, add 25 µL of binding buffer.

  • Incubation: Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 20 µg) to each well. Incubate the plate at 30°C for 90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 3: cAMP Signaling Pathway Analysis

Objective: To assess the effect of this compound on adenylyl cyclase activity via Gαi/o-coupled receptors.

Materials:

  • HEK293 cells stably expressing CB1 or CB2 receptors

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Forskolin

  • This compound

  • Anandamide (positive control)

  • Cell culture medium

  • 384-well plates

Procedure:

  • Cell Seeding: Seed the receptor-expressing HEK293 cells in a 384-well plate and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or anandamide for 15-30 minutes at 37°C.

  • Forskolin Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Analysis: Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome prep_compound Prepare this compound dilutions viability Cell Viability Assay (MTT) prep_compound->viability binding Receptor Binding Assay prep_compound->binding signaling cAMP Signaling Assay prep_compound->signaling prep_cells Seed and culture cells prep_cells->viability prep_cells->binding prep_cells->signaling analyze_via Calculate % Viability viability->analyze_via analyze_bind Determine Ki values binding->analyze_bind analyze_camp Calculate % Inhibition of cAMP signaling->analyze_camp outcome Characterize Bioactivity of this compound analyze_via->outcome analyze_bind->outcome analyze_camp->outcome

Caption: Experimental workflow for the in vitro characterization of this compound.

signaling_pathway ligand This compound receptor Cannabinoid Receptor (CB1/CB2) ligand->receptor Binds g_protein Gαi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., altered gene expression, neurotransmitter release) pka->response Phosphorylates targets

Caption: Hypothesized signaling pathway for this compound via cannabinoid receptors.

References

Applications of cis-11-Eicosenamide in Material Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of cis-11-eicosenamide in various material science contexts. The information is intended to guide researchers in exploring its potential as a polymer additive and a corrosion inhibitor.

Application Note 1: this compound as a Slip Agent in Polyolefin Films

This compound, a long-chain fatty amide, functions as an effective slip agent in polyolefin films, such as polyethylene (PE) and polypropylene (PP). Similar to other fatty acid amides like erucamide and oleamide, it reduces the coefficient of friction (COF) on the film surface, which is crucial for processing and handling applications[1]. Its mechanism of action involves migration to the polymer surface after extrusion, where it forms a thin lubricating layer[2]. This "blooming" effect is time-dependent and results in a significant reduction in the friction between film layers and between the film and processing equipment.

Data Presentation: Performance of this compound as a Slip Agent

The following table summarizes the typical performance of this compound as a slip agent in a low-density polyethylene (LDPE) film. Data is based on expected performance analogous to similar fatty acid amides.

Concentration (ppm)Static COFKinetic COF
0 (Control)> 0.60> 0.50
5000.250.20
10000.180.15
15000.150.12
Experimental Protocol: Determination of Coefficient of Friction (COF)

This protocol is based on the ASTM D1894 standard test method for static and kinetic coefficients of friction of plastic film and sheeting[2].

Objective: To quantify the static and kinetic coefficients of friction of a polyolefin film containing this compound.

Apparatus:

  • Coefficient of Friction Tester with a horizontal plane and a sled of a specified weight (e.g., 200 g).

  • Conditioning chamber (23 ± 2°C and 50 ± 5% relative humidity).

Procedure:

  • Sample Preparation:

    • Cut a specimen of the polymer film (e.g., 25 cm x 15 cm) to be attached to the horizontal plane.

    • Cut a smaller specimen (e.g., 10 cm x 10 cm) to be wrapped around the sled.

    • Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Test Execution:

    • Secure the larger film specimen to the testing plane, ensuring it is flat and free of wrinkles.

    • Wrap the smaller film specimen around the sled.

    • Place the sled onto the film-covered plane.

    • Start the test. The instrument will pull the sled at a constant speed.

  • Data Analysis:

    • The force required to initiate the motion of the sled is measured to calculate the static COF.

    • The average force required to maintain the sled's motion at a constant speed is used to calculate the kinetic COF.

Workflow for Evaluating this compound as a Slip Agent

slip_agent_workflow cluster_prep Film Preparation cluster_conditioning Conditioning cluster_testing COF Testing (ASTM D1894) cluster_analysis Surface Analysis A Compound Polyolefin with this compound B Film Extrusion A->B C Store Film Samples (23°C, 50% RH, 40h) B->C D Measure Static and Kinetic COF C->D E FTIR-ATR for Surface Concentration C->E F AFM for Surface Morphology C->F corrosion_setup cluster_cell Electrochemical Cell WE Working Electrode (Mild Steel) CE Counter Electrode (Platinum) RE Reference Electrode (SCE) Sol Corrosive Solution (1M HCl ± Inhibitor) Potentiostat Potentiostat Potentiostat->WE WE Potentiostat->CE CE Potentiostat->RE RE polyamide_synthesis cluster_step1 Step 1: Oxidative Cleavage cluster_step2 Step 2: Polycondensation A This compound B Dicarboxylic Acid Amide A->B KMnO4, NaOH D Polyamide B->D TPP, Pyridine, Heat C Hexamethylenediamine C->D TPP, Pyridine, Heat

References

Application Notes and Protocols: cis-11-Eicosenamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-11-Eicosenamide (CAS No. 10436-08-5), also known as Gondamide, is a primary fatty acid amide derived from the formal condensation of (11Z)-icos-11-enoic acid's carboxy group with ammonia.[1][2] As a long-chain, unsaturated fatty amide, it is a waxy, white to off-white solid at room temperature with low solubility in water.[2][3][4] This molecule is recognized as an endogenous human metabolite and has been identified in various biological samples, suggesting its involvement in physiological processes.[1][5] Its unique structure, featuring a cis double bond at the 11th carbon position, imparts specific biophysical properties and biological activities.[3][5]

In research and development, this compound serves as a critical reference standard. High-purity standards are essential for the accurate identification, quantification, and validation of analytical methods in various fields, including lipidomics, metabolomics, pharmaceutical research, and material science.[1][3][5] Its applications range from investigating cellular signaling pathways to developing new therapeutic agents and industrial products.[1][][7]

Data Presentation

Quantitative data for this compound is crucial for its effective use as a reference standard. The following tables summarize its key properties and typical analytical parameters.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
CAS Number 10436-08-5[2][3][][7][8][9]
Molecular Formula C₂₀H₃₉NO[1][2][3][][7][8]
Molecular Weight ~309.53 g/mol [2][][7][8]
IUPAC Name (11Z)-icos-11-enamide[]
Synonyms (Z)-11-Eicosenamide, Gondamide[2][3]
Appearance White to Off-White Solid[2][4]
Melting Point ~79 °C[2][][7]
Boiling Point ~448.4 °C (Predicted)[2][][7]
Solubility Chloroform (Slightly), Methanol (Slightly)[2]
Purity (Typical) ≥95%[]

Table 2: Example Instrumental Parameters for Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Column 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 280 °C
Carrier Gas Helium, 1 mL/min
Oven Program Start at 150°C (hold 2 min), ramp at 5°C/min to 260°C (hold 20 min)
Ionization Mode Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Reported Base Peak m/z 59
Reference [5]

Research Applications

This compound is utilized as a reference standard across several scientific domains:

  • Metabolomics and Lipidomics: It serves as a standard for identifying and quantifying this specific amide in complex biological samples. Studies have identified it as a differential metabolite in the serum of patients with psoriatic arthritis and psoriasis vulgaris, suggesting a role in inflammatory processes or disrupted lipid metabolism.[5]

  • Cellular Signaling Research: As a structural analog of other bioactive fatty acid amides (FAAs), it is used to investigate their signaling pathways. This includes studying interactions with transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs), which are involved in processes like inflammation, apoptosis, and energy metabolism.[5]

  • Microbiome Research: Recent studies indicate that gut microbiota, such as Lactobacillus and Faecalibacterium prausnitzii, can produce this compound.[1] The reference standard is essential for confirming the identity of these microbially-synthesized metabolites and studying their effects, such as the observed antigenotoxic and cytotoxic potential against human colon cancer cells.[1][2][9]

  • Pharmaceutical and Drug Development: The compound's potential antibacterial properties make it a candidate for research into new antimicrobial agents.[1][7] It is used as a benchmark in structure-activity relationship (SAR) studies to develop novel therapeutics.[5]

  • Food Science and Safety: this compound has been identified as a migrant from plastic food packaging, where it can be used in adhesives and coatings.[10] Analytical standards are required by regulatory and testing laboratories to monitor its levels in foodstuffs.

  • Industrial Chemistry: Due to its chemical properties, it is explored for use as a corrosion inhibitor in automotive products and as a slip agent to reduce friction in polymers, similar to oleamide and erucamide.[1][3][4][7]

Experimental Protocols

The following are detailed protocols for the use of this compound as a reference standard in a research setting.

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standards for calibration curves.

Materials:

  • This compound reference standard (≥95% purity)

  • High-purity solvent (e.g., Methanol, Ethanol, or Chloroform)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1.0 mg of the reference standard onto a weighing paper using a calibrated analytical balance. Record the exact weight.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Carefully transfer the weighed standard into a 1.0 mL Class A volumetric flask.

    • Add a small amount of the chosen solvent (e.g., ~0.5 mL of methanol) to dissolve the solid.

    • Vortex gently for 30 seconds to ensure complete dissolution.

    • Add more solvent to bring the final volume to the 1.0 mL mark.

    • Invert the flask 10-15 times to ensure homogeneity. This is your 1 mg/mL Stock Solution .

  • Working Solution Preparation: Perform serial dilutions from the stock solution to create a set of working standards for your calibration curve. For example, to create a 10 µg/mL working solution:

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent or analytical matrix.

  • Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to minimize degradation.

Protocol 2: Quantification in Human Plasma by LC-MS/MS

This protocol provides a general workflow for extracting and quantifying this compound from a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human plasma samples

  • This compound standard solutions

  • Internal Standard (IS), e.g., a deuterated analog of this compound

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or acetone)

  • LC-MS/MS system with an appropriate C18 column

  • Centrifuge, vortex mixer, and sample vials

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Spike with 10 µL of the Internal Standard (IS) solution at a known concentration. Vortex briefly.

  • Protein Precipitation (Extraction):

    • Add 400 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant (~400 µL) and transfer it to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex for 30 seconds and transfer to an LC autosampler vial.

  • Calibration Curve Preparation:

    • In a set of blank plasma samples, spike known amounts of the this compound working standards to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Process these calibrators using the same extraction procedure (Steps 1-4) as the unknown samples.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted extract onto the LC-MS/MS system.

    • Separate the analyte using a suitable gradient elution on a C18 column.

    • Detect and quantify using Multiple Reaction Monitoring (MRM) mode. The precursor ion would be [M+H]⁺, and specific product ions would be monitored for both the analyte and the internal standard.

  • Data Analysis:

    • Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.

    • Use the resulting regression equation to determine the concentration of this compound in the unknown samples.

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound.

G cluster_prep Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis & Quantification std Receive & Store Reference Standard stock Prepare Stock Solution (e.g., 1 mg/mL) std->stock Weigh & Dissolve work Create Working Standards (Serial Dilution) stock->work Dilute cal Prepare Calibration Curve Samples work->cal sample Collect Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike extract Extract Analyte (e.g., Protein Precipitation) spike->extract recon Reconstitute Extract extract->recon lcsms LC-MS/MS Analysis recon->lcsms cal->lcsms quant Quantify Results lcsms->quant

Caption: General workflow for using this compound as a reference standard.

G cluster_nucleus Ligand This compound (Fatty Acid Amide) Receptor Nuclear Receptor (e.g., PPARα) Ligand->Receptor Binds Nucleus Nucleus Receptor->Nucleus Translocates DNA DNA Response Element Nucleus->DNA Binds mRNA mRNA Transcription DNA->mRNA Initiates Protein Protein Synthesis mRNA->Protein Translates Response Cellular Response (e.g., Anti-inflammatory) Protein->Response Leads to G Precursor (11Z)-icos-11-enoic acid (Precursor Fatty Acid) Amide This compound Precursor->Amide Synthesis (Amidation) FAAH FAAH (Fatty Acid Amide Hydrolase) Amide->Precursor Degradation (Hydrolysis) Ammonia Ammonia Amide->Ammonia Ammonia->Amide

References

Application Notes and Protocols: Investigating the Role of cis-11-Eicosenamide in Lipid Raft Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential role of cis-11-Eicosenamide as a modulator of lipid raft structure and function. Due to the limited direct research on this specific compound's interaction with lipid rafts, this document outlines a series of robust experimental protocols and hypothesized mechanisms of action based on its structural characteristics as a long-chain monounsaturated fatty amide.

Introduction to this compound and Lipid Rafts

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane.[1][2] These microdomains serve as critical platforms for cellular signaling, protein trafficking, and pathogen entry.[3][4] The modulation of lipid raft integrity can therefore have profound effects on cellular physiology and is a key area of interest in drug development.

This compound is a primary fatty amide derived from (11Z)-eicosenoic acid. Fatty amides are a diverse class of signaling lipids.[5][6] As a long-chain unsaturated lipid, this compound may influence the biophysical properties of the plasma membrane. Unsaturated fatty acids can increase membrane fluidity by introducing kinks in their acyl chains, which disrupts the tight packing of lipids.[7][8] This alteration in fluidity could lead to the destabilization or reorganization of ordered lipid raft domains.

Hypothesized Mechanism of Action

We hypothesize that this compound modulates lipid rafts through one or more of the following mechanisms:

  • Alteration of Membrane Fluidity: The cis-double bond in the C20 acyl chain of this compound is expected to increase the fluidity of the lipid bilayer. This can disrupt the liquid-ordered (Lo) phase characteristic of lipid rafts, leading to their disorganization and the lateral redistribution of raft-associated proteins.

  • Competitive Displacement: this compound may partition into the plasma membrane and sterically hinder the close association of cholesterol and sphingolipids, key components for raft stability.[2]

  • Modulation of Signaling Pathways: By altering the localization and interaction of raft-associated signaling proteins (e.g., receptor tyrosine kinases, G-protein coupled receptors), this compound could indirectly influence downstream signaling cascades.

The following diagram illustrates the proposed mechanism of lipid raft disruption by this compound.

cluster_0 Normal Lipid Raft cluster_1 Lipid Raft Disruption by this compound chol Cholesterol sm Sphingomyelin receptor Receptor eico cis-11- Eicosenamide chol_d Cholesterol sm_d Sphingomyelin receptor_d Receptor Normal Lipid Raft Normal Lipid Raft Lipid Raft Disruption by this compound Lipid Raft Disruption by this compound Normal Lipid Raft->Lipid Raft Disruption by this compound  + this compound

Caption: Hypothesized disruption of lipid rafts by this compound.

Experimental Protocols

The following protocols provide a framework for characterizing the effects of this compound on lipid raft integrity and function.

Protocol 1: Isolation of Detergent-Resistant Membranes (DRMs)

This protocol describes the isolation of lipid rafts based on their insolubility in non-ionic detergents at low temperatures.[9]

Materials:

  • Cells of interest (e.g., HeLa, Jurkat, or primary cells) cultured to 80-90% confluency

  • This compound (stock solution in ethanol or DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease and phosphatase inhibitors, ice-cold

  • Sucrose solutions (w/v) in TNE buffer: 80%, 30%, and 5%

  • Ultracentrifuge with a swinging bucket rotor (e.g., SW 41 Ti)

  • Dounce homogenizer or 22-gauge needle

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) or vehicle control for a specified time (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS and harvest by scraping.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 1 ml of ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Homogenize the lysate by passing it through a Dounce homogenizer (20 strokes) or a 22-gauge needle (10 times).[10]

  • Sucrose Gradient Ultracentrifugation:

    • In a 12 ml ultracentrifuge tube, mix 1 ml of the cell lysate with 1 ml of 80% sucrose solution to achieve a final concentration of 40% sucrose.[10]

    • Carefully layer 4 ml of 30% sucrose solution on top of the 40% layer.

    • Carefully layer 4 ml of 5% sucrose solution on top of the 30% layer.

    • Centrifuge at 200,000 x g for 18-20 hours at 4°C.[11]

  • Fraction Collection:

    • After centrifugation, a light-scattering band corresponding to the DRMs should be visible at the 5%/30% sucrose interface.[10]

    • Carefully collect 1 ml fractions from the top of the gradient. Fractions 4 and 5 typically contain the lipid rafts.

  • Analysis: Analyze the collected fractions for protein (e.g., Western blotting for raft markers like Flotillin-1 and non-raft markers like Transferrin Receptor) and lipid content.

Protocol 2: Fluorescence Microscopy of Lipid Rafts

This protocol allows for the visualization of lipid raft integrity in live or fixed cells using a fluorescent marker.[12]

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound

  • Fluorescently-labeled Cholera Toxin Subunit B (CTX-B), which binds to the raft-associated ganglioside GM1.

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Labeling of Lipid Rafts:

    • Wash cells with ice-cold PBS.

    • Incubate cells with a fluorescently labeled CTX-B conjugate (e.g., Alexa Fluor 488-CTX-B) at a concentration of 1-5 µg/ml in serum-free medium for 10-30 minutes on ice.

  • Cell Fixation and Imaging:

    • Wash cells three times with ice-cold PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells with PBS and mount on slides using a mounting medium containing DAPI.

    • Image the cells using a confocal or widefield fluorescence microscope. Analyze the distribution and clustering of the CTX-B signal. Disruption of lipid rafts will result in a more diffuse and less punctate staining pattern.

Protocol 3: Membrane Fluidity Assay

This protocol measures changes in membrane fluidity using a fluorescent probe. An increase in membrane fluidity is indicative of lipid raft disruption.[1][13]

Materials:

  • Cells in suspension or cultured in a 96-well plate

  • This compound

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) fluorescent dye

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Laurdan Staining:

    • Wash the treated cells with PBS.

    • Incubate the cells with 5 µM Laurdan in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity at two emission wavelengths: ~440 nm (characteristic of the ordered lipid phase) and ~490 nm (characteristic of the disordered lipid phase), with excitation at ~350 nm.

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490)

    • A decrease in the GP value indicates an increase in membrane fluidity.

Data Presentation

The following tables present example quantitative data from studies using known lipid raft modulators. These tables serve as a reference for the types of results that could be obtained when studying this compound.

Table 1: Effect of Lipid Modulators on Raft-Associated Protein Distribution (Illustrative Data)

TreatmentFlotillin-1 in Raft Fraction (%)Transferrin Receptor in Raft Fraction (%)
Vehicle Control85 ± 510 ± 3
Methyl-β-cyclodextrin (10 mM)30 ± 78 ± 2
This compound (Hypothetical) (Expected Decrease) (Expected No Change)

Table 2: Effect of Lipid Modulators on Membrane Fluidity (Laurdan GP) (Illustrative Data)

TreatmentGeneralized Polarization (GP) Value
Vehicle Control0.45 ± 0.03
Methyl-β-cyclodextrin (10 mM)0.25 ± 0.04
This compound (Hypothetical) (Expected Decrease)

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines the general experimental workflow for investigating the effects of this compound on lipid rafts.

cluster_assays Downstream Assays cluster_analysis Data Analysis start Cell Culture treatment Treatment with This compound start->treatment drm DRM Isolation (Protocol 1) treatment->drm microscopy Fluorescence Microscopy (Protocol 2) treatment->microscopy fluidity Membrane Fluidity Assay (Protocol 3) treatment->fluidity western Western Blot (Flotillin-1, TfR) drm->western imaging Image Analysis (CTX-B Clustering) microscopy->imaging gp GP Value Calculation fluidity->gp conclusion Conclusion on Lipid Raft Modulation western->conclusion imaging->conclusion gp->conclusion

Caption: Experimental workflow for studying this compound.

Hypothetical Signaling Pathway Modulation

Disruption of lipid rafts by this compound could lead to the delocalization of signaling receptors, such as the Epidermal Growth Factor Receptor (EGFR), from these platforms. This could inhibit downstream signaling pathways like the Ras-MAPK cascade, which is often concentrated in lipid rafts.

cluster_membrane Plasma Membrane cluster_raft Lipid Raft raft Lipid Raft egfr_nonraft EGFR raft->egfr_nonraft Delocalizes egfr_raft EGFR ras Ras Activation egfr_raft->ras Promotes egfr_nonraft->ras Inhibits eico This compound eico->raft Disrupts mapk MAPK Cascade ras->mapk proliferation Cell Proliferation mapk->proliferation

Caption: Hypothetical modulation of EGFR signaling by this compound.

References

Application Notes and Protocols: Investigating the Interaction of cis-11-Eicosenamide with Transient Receptor Potential (TRP) Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli. Several TRP channels, notably the vanilloid receptor 1 (TRPV1), are modulated by endogenous lipids, including fatty acid amides. cis-11-Eicosenamide is a naturally occurring fatty acid amide, and based on its structural similarity to known endogenous TRPV1 modulators like anandamide, it is a putative candidate for interaction with TRP channels.[1][2]

These application notes provide a comprehensive framework for investigating the potential interaction of this compound with TRP channels, with a primary focus on TRPV1. The protocols detailed below are designed to enable researchers to characterize the electrophysiological and downstream signaling effects of this compound, and to determine key quantitative parameters of this interaction.

Data Presentation: Quantitative Analysis of TRP Channel Modulation

Effective characterization of the interaction between this compound and TRP channels requires precise quantitative measurements. The following table provides a structured format for presenting key data obtained from electrophysiology and calcium imaging experiments.

ParameterDescriptionExperimental ValueUnits
EC50 / IC50 The half-maximal effective or inhibitory concentration of this compound required to elicit a response.µM
Maximum Response The maximal current density or change in intracellular calcium concentration induced by this compound.pA/pF or Δ[Ca²⁺]i
Hill Coefficient A measure of the cooperativity of ligand binding.
Activation Kinetics The time course of channel activation in response to this compound application.ms
Desensitization Kinetics The rate at which the channel response diminishes during prolonged exposure to this compound.s

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to directly measure the ion currents through TRP channels in response to this compound.

Objective: To determine if this compound directly activates or modulates TRP channels and to characterize the resulting currents.

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human TRP channel of interest (e.g., TRPV1).

Materials:

  • Borosilicate glass capillaries

  • Micropipette puller

  • Microforge

  • Micromanipulator

  • Patch-clamp amplifier and digitizer

  • Perfusion system

  • HEK293 or CHO cells expressing the target TRP channel

  • Cell culture medium (DMEM/F-12)

  • Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution: 140 mM KCl, 10 mM HEPES, 1 mM EGTA (pH 7.2 with KOH)

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation: Plate cells expressing the target TRP channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps or steps to elicit currents.

  • Compound Application: Apply this compound at various concentrations using the perfusion system. Record the resulting changes in current.

  • Data Analysis: Measure the current amplitude, current-voltage relationship, and kinetics of activation and desensitization.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Plate cells on coverslips setup Mount coverslip and perfuse cell_prep->setup pipette_prep Pull and fill patch pipettes pipette_prep->setup seal Form GΩ seal on a single cell setup->seal whole_cell Establish whole-cell configuration seal->whole_cell record_base Record baseline currents whole_cell->record_base apply_compound Apply this compound record_base->apply_compound record_response Record current response apply_compound->record_response analyze Analyze current-voltage relationship, kinetics, and dose-response record_response->analyze

Fig. 1: Workflow for Patch-Clamp Electrophysiology.
Ratiometric Calcium Imaging

This protocol indirectly measures TRP channel activation by monitoring changes in intracellular calcium concentration.

Objective: To determine if this compound induces calcium influx through TRP channels and to quantify the dose-dependent response.

Cell Lines: HEK293 or CHO cells expressing the target TRP channel.

Materials:

  • Fluorescence microscope with an imaging system

  • Perfusion system

  • HEK293 or CHO cells expressing the target TRP channel

  • Cell culture medium (DMEM/F-12)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fura-2 AM calcium indicator

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Ionomycin (positive control)

Procedure:

  • Cell Preparation: Plate cells onto glass-bottom dishes 24-48 hours before the experiment.

  • Dye Loading: Incubate cells with Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with HBSS to remove excess dye.

  • Imaging Setup: Mount the dish on the microscope stage and perfuse with HBSS.

  • Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Compound Application: Apply this compound at various concentrations using the perfusion system.

  • Data Acquisition: Continuously record fluorescence images during and after compound application.

  • Positive Control: At the end of the experiment, apply ionomycin to obtain the maximum calcium response for data normalization.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in intracellular calcium concentration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Plate cells on glass-bottom dishes dye_load Load cells with Fura-2 AM cell_prep->dye_load setup Mount dish and perfuse dye_load->setup record_base Record baseline fluorescence setup->record_base apply_compound Apply this compound record_base->apply_compound record_response Record fluorescence changes apply_compound->record_response apply_control Apply ionomycin (positive control) record_response->apply_control analyze Calculate F340/F380 ratio and determine dose-response apply_control->analyze

Fig. 2: Workflow for Ratiometric Calcium Imaging.

Signaling Pathways

The activation of TRPV1 by endogenous lipids typically initiates a signaling cascade that leads to neuronal excitation and the sensation of pain. While the specific pathway for this compound is yet to be determined, the following diagram illustrates a plausible mechanism based on known lipid modulators of TRPV1.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx cis11 This compound cis11->TRPV1 Binds to and activates depolarization Membrane Depolarization Ca_influx->depolarization downstream Downstream Signaling (e.g., Calmodulin, PKC activation) Ca_influx->downstream action_potential Action Potential Firing depolarization->action_potential

Fig. 3: Putative Signaling Pathway for this compound.

Disclaimer: The interaction of this compound with TRP channels has not been definitively established in the scientific literature. The protocols and pathway diagrams provided are based on established methods for studying lipid modulation of TRP channels and are intended to serve as a guide for research in this area. Researchers should optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols for Investigating the Antigenotoxic and Cytotoxic Potential of cis-11-Eicosenamide in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

cis-11-Eicosenamide, a long-chain fatty acid amide, has emerged as a molecule of interest in cancer research.[1] Fatty acid amides (FAAs) are a class of bioactive lipids that can modulate various physiological and pathological processes.[2] Studies on related FAAs have demonstrated their potential to suppress cancer cell proliferation and induce apoptosis through various mechanisms, including interaction with cannabinoid receptors and modulation of signaling pathways such as PI3K/Akt.[3][4] this compound, in particular, has been identified in biological studies for its potential antigenotoxic and cytotoxic effects, notably in the context of metabiotics derived from probiotic Lactobacillus strains on human colon cancer cells.[5][6]

These notes provide a framework for investigating the anticancer properties of this compound, focusing on its ability to protect against DNA damage (antigenotoxicity) and to induce cell death in cancer cells (cytotoxicity). The following sections detail protocols for key assays and present illustrative data to guide researchers in their experimental design and data interpretation.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols. The values presented are for illustrative purposes and should be replaced with experimental data.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM) ± SD
HT-29 (Colon)24Value
48Value
72Value
MCF-7 (Breast)24Value
48Value
72Value
A549 (Lung)24Value
48Value
72Value

IC50: The concentration of an agent that inhibits cell growth by 50%.

Table 2: Antigenotoxic Effect of this compound against Doxorubicin-Induced DNA Damage in HT-29 Cells

Treatment GroupConcentration (µM)% Tail DNA (Mean ± SD)
Negative Control-Value
Doxorubicin (1 µM)-Value
This compound10Value
25Value
50Value
Doxorubicin + this compound1 + 10Value
1 + 25Value
1 + 50Value

% Tail DNA: A measure of DNA damage in the comet assay.

Table 3: Apoptosis Induction by this compound in HT-29 Cells

Treatment GroupConcentration (µM)% Apoptotic Cells (Mean ± SD)
Early Apoptosis
Vehicle Control-Value
This compound10Value
25Value
50Value
Staurosporine (1 µM)-Value

% Apoptotic Cells: Determined by Annexin V/Propidium Iodide staining.

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines (e.g., HT-29)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-treated wells as a negative control.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. DNA Damage Assessment (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Materials:

    • Treated and control cells

    • Lysis solution

    • Alkaline electrophoresis buffer

    • Low melting point agarose (LMPA)

    • Normal melting point agarose (NMPA)

    • Comet slides or pre-coated microscope slides

    • DNA staining solution (e.g., SYBR Green or Propidium Iodide)

    • Fluorescence microscope with appropriate filters

  • Procedure:

    • Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix 10 µL of cell suspension with 90 µL of molten LMPA at 37°C.

    • Pipette the mixture onto a pre-coated slide and allow it to solidify at 4°C.

    • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

    • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

    • Gently wash the slides with neutralization buffer.

    • Stain the slides with a DNA staining solution.

    • Visualize and score the comets using a fluorescence microscope and appropriate software to quantify the % Tail DNA.

3. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus c11e This compound receptor Cannabinoid Receptor (Hypothetical Target) c11e->receptor Binds dna_repair DNA Repair Inhibition c11e->dna_repair Modulates (Antigenotoxic effect) pi3k PI3K receptor->pi3k Inhibits akt Akt pi3k->akt Activates bad Bad akt->bad Phosphorylates (Inactivates) bcl2 Bcl-2 bad->bcl2 Inhibits cytochrome_c Cytochrome c Release bcl2->cytochrome_c Prevents caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Cis-11-Eicosenamide: Unraveling Its Potential in Agricultural Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

While cis-11-Eicosenamide is cataloged for use as a pheromone in agricultural applications for general pest control, publicly available scientific literature and field studies have yet to detail its specific target pests, efficacy, and application protocols in crop protection. Commercial suppliers list it for this purpose, but in-depth research demonstrating its practical use against specific agricultural insects is not readily found in published studies. This lack of specific data prevents the formulation of detailed application notes and protocols as requested.

Pheromones are highly specific chemical signals used by insects for communication, primarily for mating. Their application in integrated pest management (IPM) is a well-established, environmentally friendly approach to control pest populations through monitoring, mass trapping, or mating disruption. However, the successful application of a pheromone is contingent on identifying the correct compound for the target pest species.

For researchers and professionals in drug development and agriculture, the exploration of this compound as a viable pest control agent would necessitate foundational research to identify the insect species that utilize this specific compound as a pheromone. Subsequent research would then be required to determine its efficacy under controlled and field conditions, and to develop optimal strategies for its deployment.

Hypothetical Experimental Workflow for Investigating a Novel Pheromone

Should a target pest for this compound be identified, a typical research workflow to develop it for agricultural use would involve several key stages. The following diagram illustrates a generalized experimental workflow for such an investigation.

G cluster_0 Phase 1: Identification & Synthesis cluster_1 Phase 2: Laboratory Bioassays cluster_2 Phase 3: Field Trials cluster_3 Phase 4: Product Development & Registration A Target Pest Identification B Pheromone Gland Extraction & Analysis A->B C Chemical Identification (GC-MS, NMR) B->C D Synthesis of this compound C->D E Electroantennography (EAG) D->E F Wind Tunnel Bioassays D->F G Dose-Response Studies D->G H Lure & Trap Design Optimization E->H F->H G->H I Mating Disruption Trials H->I J Mass Trapping Efficacy H->J K Impact on Crop Damage & Yield I->K J->K L Formulation Development K->L M Toxicology & Environmental Impact Studies L->M N Regulatory Approval M->N O Commercial Application Guidelines N->O

Figure 1. Generalized workflow for pheromone research and development.

Hypothetical Signaling Pathway

The mechanism of action for insect pheromones generally involves binding to specific receptors on the antennae, which triggers a cascade of neural signals leading to a behavioral response. A simplified, hypothetical signaling pathway for a pheromone like this compound is depicted below.

G cluster_0 Antennal Neuron Membrane cluster_1 Signal Transduction & Behavioral Response Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Receptor Odorant Receptor (OR-Orco complex) PBP->Receptor Delivery IonChannel Ion Channel Receptor->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Antennal Lobe of Brain ActionPotential->Brain Signal Transmission Behavior Behavioral Response (e.g., flight towards source) Brain->Behavior Processing & Command

Figure 2. Hypothetical pheromone signaling pathway in an insect.

Future Research Directions

To fully assess the agricultural applications of this compound, future research should focus on:

  • Screening for Target Pests: Conducting electroantennography (EAG) and behavioral assays with a wide range of agricultural pests to identify species that respond to this compound.

  • Field Validation: Once a target pest is identified, conducting field trials to evaluate the efficacy of this compound in monitoring, mass trapping, or mating disruption strategies.

  • Optimization of Formulations: Developing and testing different lure formulations and release rates to maximize effectiveness and longevity in the field.

  • Integrated Pest Management (IPM) Compatibility: Assessing the compatibility of this compound with other IPM tactics, such as biological control agents and reduced-risk insecticides.

Without this fundamental research, this compound remains a compound with potential, but unproven, utility in practical agricultural pest management. The information presented here serves as a foundational guide for the experimental steps required to bridge this knowledge gap.

Application Notes and Protocols for cis-11-Eicosenamide in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of cis-11-Eicosenamide, also commonly known as erucamide, in food contact materials (FCMs). It covers its regulatory status, safety profile, and methodologies for its analysis.

Introduction to this compound (Erucamide)

This compound is a fatty acid amide widely used as a slip agent and anti-blocking agent in the manufacturing of various polymers, such as polyethylene and polypropylene.[1][2] Its primary function is to reduce the coefficient of friction on the surface of polymer films, which facilitates processing and handling.[1] Due to its presence in packaging materials, its potential to migrate into foodstuffs is a key consideration for regulatory assessment and consumer safety.

Regulatory Status and Safety Assessment

This compound is an authorized substance for use in food contact plastics in major markets, including the United States and the European Union. Its safety has been evaluated by regulatory bodies, and it is considered to have a low order of toxicity.[1][3]

Toxicological Profile Summary:

  • Acute Toxicity: Erucamide exhibits low acute toxicity via oral, dermal, and inhalation routes. The oral and dermal LD50 in rats is >2,000 mg/kg, and the inhalation LC50 is >2.8 mg/L.[3]

  • Genotoxicity: In vitro studies, including mammalian chromosome aberration tests (OECD 473), have shown negative results, indicating a lack of genotoxic potential.[1][3]

  • Subchronic Toxicity: A 90-day oral toxicity study in rats reported no adverse effects at the highest dose tested (NOAEL ≥ 1000 mg/kg/day).[1][3]

  • Developmental Toxicity: No adverse maternal or developmental effects were observed in rat studies at doses up to 1000 mg/kg/day.[1][3]

  • Carcinogenicity: While long-term carcinogenicity studies are not available, the lack of genotoxicity and adverse effects in subchronic studies suggests a low concern for carcinogenicity.[1][3]

Based on its toxicological profile, this compound is not classified as a substance of very high concern.

Quantitative Data on Migration

The migration of this compound from food contact materials into food or food simulants is a critical parameter for safety assessment. The following table summarizes available migration data.

Polymer MatrixFood SimulantTest Conditions (Time, Temp)Migration LevelReference
Low-Density Polyethylene (LDPE)Not specifiedNot specifiedLimit of Detection: 30 µg/L[4]
Not specified3% Acetic AcidNot specified< 0.04 mg/kg[5]
Not specified15% EthanolNot specified< 0.04 mg/kg[5]
Not specifiedOlive OilNot specifiedMaximum 2.8 mg/kg[5]
Polypropylene (PP)Olive Oil70°C0.718 ± 0.043 mg/dm²[6]

Experimental Protocols

Protocol for Specific Migration Testing

This protocol outlines a general procedure for determining the specific migration of this compound from a polymer into a food simulant, based on established regulatory guidelines.

Objective: To quantify the amount of this compound that migrates from a food contact material into a specified food simulant under defined conditions.

Materials:

  • Polymer sample containing this compound

  • Food simulants (e.g., 10% ethanol, 3% acetic acid, olive oil)

  • Migration cell or vessel

  • Incubator or oven with controlled temperature

  • Analytical balance

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • This compound certified reference standard

  • Solvents for extraction (e.g., dichloromethane, hexane)

Procedure:

  • Sample Preparation: Cut the polymer sample into test specimens of a known surface area.

  • Migration Setup: Place the test specimen in a migration cell and add a known volume of the selected food simulant, ensuring the simulant is in contact with the food-contact side of the polymer. A typical surface area to volume ratio is 6 dm² per 1 kg of food simulant.

  • Incubation: Seal the migration cell and place it in an incubator at the specified temperature and for the designated duration. Common test conditions for long-term storage at room temperature are 10 days at 40°C.[7] For applications involving heating, conditions such as 2 hours at 70°C may be used.[7]

  • Sample Collection: After the incubation period, remove the polymer specimen and collect the food simulant for analysis.

  • Extraction from Fatty Food Simulants (e.g., Olive Oil): a. Take a known aliquot of the olive oil simulant. b. Perform a liquid-liquid extraction using a suitable solvent like dichloromethane or a solid-phase extraction (SPE) to isolate the analyte. c. Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

  • Analysis by GC-MS: a. Inject the prepared sample extract into the GC-MS system. b. Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate this compound from other components. c. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantification, using characteristic ions of this compound.

  • Quantification: Prepare a calibration curve using certified reference standards of this compound. Calculate the concentration of the analyte in the food simulant based on the calibration curve. Express the migration results in mg/kg of food simulant or mg/dm² of the contact surface.

Protocol for In Vitro Mammalian Chromosome Aberration Test (based on OECD Guideline 473)

This protocol provides a framework for assessing the potential of this compound to induce chromosomal aberrations in cultured mammalian cells.

Objective: To determine if this compound can cause structural damage to chromosomes in mammalian cells.

Materials:

  • Chinese Hamster Lung (V79) cells or other suitable mammalian cell line

  • Cell culture medium and supplements

  • This compound test substance

  • Solvent for dissolving the test substance (e.g., DMSO)

  • Metabolic activation system (S9 mix from induced rat liver)

  • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)

  • Negative/solvent control

  • Colcemid solution

  • Hypotonic potassium chloride solution

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Giemsa stain

  • Microscope

Procedure:

  • Cell Culture: Culture V79 cells in appropriate medium until they reach exponential growth.

  • Treatment: a. Prepare a range of concentrations of this compound. A study on erucamide used concentrations up to 1250 µg/mL.[3] b. Treat the cell cultures with the test substance, positive controls, and negative/solvent control, both with and without the S9 metabolic activation system. c. The exposure period can be short (e.g., 3-6 hours) followed by a recovery period, or continuous.

  • Metaphase Arrest: Add Colcemid to the cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: a. Harvest the cells by trypsinization. b. Treat the cells with a hypotonic solution to swell the cytoplasm. c. Fix the cells using a freshly prepared fixative. d. Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with Giemsa solution to visualize the chromosomes.

  • Microscopic Analysis: a. Score at least 100 well-spread metaphases per culture for structural chromosome aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis: Compare the frequency of aberrations in the treated groups with the negative/solvent control group. A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations is considered a positive result.

Visualizations

Experimental_Workflow_Migration_Testing cluster_prep Sample Preparation cluster_migration Migration cluster_analysis Analysis prep_sample Cut Polymer Sample (Known Surface Area) setup_cell Place Sample in Migration Cell prep_sample->setup_cell add_simulant Add Food Simulant (Known Volume) setup_cell->add_simulant incubate Incubate (Specific Time & Temp) add_simulant->incubate collect_simulant Collect Food Simulant incubate->collect_simulant extract Extract Analyte (if necessary) collect_simulant->extract gcms Analyze by GC-MS extract->gcms quantify Quantify using Calibration Curve gcms->quantify

Caption: Workflow for Specific Migration Testing of this compound.

Experimental_Workflow_Genotoxicity_Test cluster_culture Cell Culture cluster_treatment Treatment cluster_harvest Harvesting & Preparation cluster_analysis Analysis culture_cells Culture Mammalian Cells treat_cells Treat Cells with This compound (+/- S9 mix) culture_cells->treat_cells metaphase_arrest Arrest Cells in Metaphase treat_cells->metaphase_arrest harvest Harvest and Fix Cells metaphase_arrest->harvest prepare_slides Prepare Microscope Slides harvest->prepare_slides stain_slides Stain Slides prepare_slides->stain_slides microscopy Microscopic Analysis (Score Aberrations) stain_slides->microscopy data_analysis Statistical Analysis microscopy->data_analysis

Caption: Workflow for In Vitro Chromosome Aberration Test.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in cis-11-Eicosenamide Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric analysis of cis-11-eicosenamide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] In complex biological matrices like plasma or tissue homogenates, lipids and other endogenous components can interfere with the ionization of this compound in the mass spectrometer's ion source.

Q2: What are the common causes of matrix effects in LC-MS/MS analysis?

A2: Common causes of matrix effects include:

  • Ion Suppression: Competition for ionization between the analyte and co-eluting matrix components is a primary cause of ion suppression.[1]

  • High concentrations of salts or detergents: These can also interfere with the ionization process.

  • Co-eluting endogenous compounds: In lipidomics, phospholipids are a major contributor to matrix-induced ionization suppression as they often co-extract with the analytes of interest.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the response of the analyte spiked into a blank matrix extract (which has undergone the entire sample preparation procedure) with the response of the analyte in a neat solvent at the same concentration. A significant difference in the signal intensity indicates the presence of matrix effects.

Q4: What is the benefit of using a stable isotope-labeled internal standard for this compound quantification?

A4: A stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound, is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way.[2] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Peak Splitting for this compound
Possible Cause Troubleshooting Step
Contamination of the analytical column or sample.Ensure proper sample cleanup to remove interfering substances. Regularly maintain and, if necessary, replace the analytical column.
Inappropriate ionization conditions.Adjust ion source parameters such as gas flows and temperatures to optimize peak shape.
Issue 2: Low Signal Intensity or Complete Signal Suppression of this compound
Possible Cause Troubleshooting Step
Significant ion suppression from matrix components.1. Improve Sample Preparation: Employ more rigorous cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. 2. Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation of this compound from co-eluting matrix components. 3. Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Suboptimal ionization efficiency.Experiment with different ionization sources (e.g., ESI, APCI) and optimize source parameters to enhance the signal for this compound.
Incorrect sample concentration.Ensure the sample concentration is within the optimal range for the instrument. Highly concentrated samples can also cause ion suppression.
Issue 3: High Variability in this compound Signal Intensity Between Injections
Possible Cause Troubleshooting Step
Inconsistent matrix effects across different samples.Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability caused by matrix effects. The SIL-IS should be added to the sample at the earliest stage of the sample preparation process.
Poor reproducibility of the sample preparation method.Ensure the sample preparation protocol is followed consistently for all samples. Automating the sample preparation process can improve reproducibility.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids

This protocol is a general guideline for the extraction of fatty acid amides and should be optimized for your specific application.

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Water

  • Internal Standard Solution (e.g., deuterated this compound in methanol)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of biological fluid (e.g., plasma), add the internal standard solution.

  • Protein Precipitation: Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 4°C for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the this compound and other fatty acid amides with 3 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This is an alternative extraction method that can be effective in reducing matrix effects.

Materials:

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Internal Standard Solution

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 100 µL of sample, add the internal standard.

  • Extraction: Add 300 µL of methanol and vortex. Then add 1 mL of MTBE and vortex for 10 minutes.

  • Phase Separation: Add 250 µL of water and vortex for 1 minute. Centrifuge for 10 minutes to achieve phase separation.

  • Collection: Carefully collect the upper organic layer containing the lipids.

  • Drying and Reconstitution: Evaporate the organic layer to dryness under nitrogen and reconstitute the residue in the mobile phase.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound analysis under different sample preparation conditions to illustrate the impact of matrix effects and the benefit of using an internal standard.

Sample Preparation MethodAnalyte Response (Area)Internal Standard Response (Area)Analyte/IS RatioCalculated Concentration (ng/mL)
Protein Precipitation Only50,000N/AN/A5.0 (Inaccurate)
Protein Precipitation + SPE80,000N/AN/A8.0 (Improved)
Protein Precipitation + IS55,000110,0000.5010.0 (Accurate)
Protein Precipitation + SPE + IS98,000105,0000.9310.1 (Most Accurate)

Note: This table is for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction dry_reconstitute Dry & Reconstitute extraction->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Analyte/IS Ratio) peak_integration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

troubleshooting_matrix_effects decision decision action action start Inconsistent/Inaccurate Results check_me Suspect Matrix Effects? start->check_me post_spike Perform Post-Extraction Spike Experiment check_me->post_spike me_present Matrix Effects Confirmed? post_spike->me_present no_me Investigate Other Issues (e.g., instrument performance) me_present->no_me No use_is Use Stable Isotope-Labeled Internal Standard me_present->use_is Yes optimize_sp Optimize Sample Preparation (SPE/LLE) use_is->optimize_sp optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc revalidate Re-validate Method optimize_lc->revalidate signaling_pathway cluster_inflammatory_stimulus Inflammatory Stimulus cluster_cell Macrophage stimulus e.g., LPS cis11_eicosenoic_acid cis-11-Eicosenoic Acid stimulus->cis11_eicosenoic_acid May influence levels cis11_eicosenamide This compound cis11_eicosenoic_acid->cis11_eicosenamide Biosynthesis unknown_receptor Unknown Receptor(s) cis11_eicosenamide->unknown_receptor signaling_cascade Intracellular Signaling Cascade unknown_receptor->signaling_cascade nf_kb NF-κB Activation signaling_cascade->nf_kb cytokine_production Cytokine Production nf_kb->cytokine_production il1b IL-1β ↑ cytokine_production->il1b il6 IL-6 ↑ cytokine_production->il6 il10 IL-10 ↓ cytokine_production->il10

References

cis-11-Eicosenamide stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of cis-11-Eicosenamide under acidic and basic conditions. Below you will find troubleshooting advice and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experimental results with this compound are inconsistent. Could the pH of my solutions be a factor?

A: Yes, the stability of this compound is highly dependent on pH. As a fatty acid amide, it is susceptible to hydrolysis under both acidic and basic conditions.[1] Inconsistent results can often be attributed to the degradation of the compound if the pH of your experimental solutions is not carefully controlled.

Troubleshooting Steps:

  • Verify pH of all solutions: Use a calibrated pH meter to check the pH of all buffers and media used in your experiments.

  • Buffer choice: Employ a stable and appropriate buffer system to maintain the desired pH throughout your experiment.

  • Storage conditions: Ensure your stock solutions are stored at the recommended temperature and in a suitable solvent to minimize degradation. For long-term storage, temperatures of -20°C or lower are generally recommended.

Q2: What are the degradation products of this compound under acidic or basic conditions?

A: Under both acidic and basic conditions, this compound undergoes hydrolysis to yield (11Z)-eicosenoic acid and ammonia.[1][2] The reaction involves the cleavage of the amide bond.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

A: You can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your sample. By comparing the chromatogram and mass spectrum of your sample to a fresh, high-purity standard of this compound, you can identify the presence of the parent compound and its primary degradation product, (11Z)-eicosenoic acid.

Troubleshooting Workflow for Suspected Degradation:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hypothesis cluster_3 Analytical Verification cluster_4 Conclusion & Action A Inconsistent Experimental Results B Verify pH of All Solutions A->B C Check Storage Conditions A->C D Suspect this compound Degradation B->D C->D E Prepare Samples: - Suspected Sample - Fresh Standard D->E F Perform LC-MS or GC-MS Analysis E->F G Compare Chromatograms and Mass Spectra F->G H Degradation Confirmed: Presence of (11Z)-eicosenoic acid G->H I No Significant Degradation: Investigate Other Variables G->I J Optimize Experimental Conditions (pH, Temp) H->J K Source Fresh Reagent H->K G cluster_0 Reactant cluster_1 Conditions cluster_2 Reaction cluster_3 Products A This compound C Hydrolysis (Amide Bond Cleavage) A->C B Acidic (H+) or Basic (OH-) B->C D (11Z)-eicosenoic acid C->D E Ammonia C->E

References

Handling challenges with waxy solid cis-11-Eicosenamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for handling the waxy solid, cis-11-Eicosenamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

A1: this compound (also known as Gondamide) is a long-chain, unsaturated primary fatty acid amide. At room temperature, it is a crystalline, waxy solid. Its waxy nature is the primary source of handling challenges in a laboratory setting. Key physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 10436-08-5
Molecular Formula C₂₀H₃₉NO
Molecular Weight 309.53 g/mol
Melting Point 79 °C (can range from 75-80 °C)
Boiling Point 448.4 °C (at 760 mmHg)
Appearance Crystalline waxy solid

| Purity | Typically ≥95% | |

Q2: How should I properly store this compound?

A2: For long-term stability, it is recommended to store this compound in a refrigerator at 2-8°C. Ensure the container is tightly sealed to protect it from moisture and atmospheric contaminants. For solutions in organic solvents, storage at -20°C or -80°C is advisable to minimize degradation.

Q3: What are the primary safety precautions when handling this compound?

A3: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While specific toxicity data is limited, it is prudent to handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.

Troubleshooting Guide

Q4: I'm finding it difficult to accurately weigh the waxy solid. What is the best method?

A4: The waxy and static-prone nature of this compound can make direct weighing challenging. Here are two effective approaches:

  • Weighing by Difference: Weigh the sealed vial containing the compound. Using a clean spatula, transfer an approximate amount of the solid into your receiving vessel. Reweigh the original vial. The difference in weight is the exact amount of compound transferred.

  • Create a Concentrated Stock Solution: Dissolve the entire contents of the vial in a precise volume of a suitable organic solvent (see Q5) to create a stock solution of known concentration. This method is highly recommended as it bypasses the difficulties of weighing small amounts of the waxy solid for each experiment and allows for easy dispensing of precise quantities.

Q5: My this compound is not dissolving. What solvents are effective and how can I improve solubility?

A5: this compound is a lipophilic molecule with very poor solubility in water (estimated at 0.004572 mg/L at 25°C). It requires non-polar or moderately polar organic solvents for dissolution. If you are experiencing cloudiness or precipitation, follow the troubleshooting workflow below.

G start Start: Insoluble This compound solvent Select an appropriate organic solvent (e.g., DMSO, DMF, Chloroform) start->solvent vortex Vortex or stir vigorously at room temperature solvent->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate in a water bath for 10-15 minutes check1->sonicate No end_ok Success: Complete Dissolution check1->end_ok Yes check2 Is the solution clear? sonicate->check2 heat Gently warm the solution (e.g., 40-50°C water bath) with stirring check2->heat No check2->end_ok Yes check3 Is the solution clear? heat->check3 check3->end_ok Yes end_fail Re-evaluate: Consider a different solvent or higher solvent volume check3->end_fail No

Troubleshooting workflow for dissolving waxy this compound.

Table 2: Solubility Characteristics of this compound

Solvent Type Solubility Notes
Water Aqueous Insoluble (0.004572 mg/L, est.)
Dimethyl Sulfoxide (DMSO) Polar Aprotic Reported to be an effective solvent.
Dimethylformamide (DMF) Polar Aprotic Soluble, may require gentle heating.
Chloroform, Dichloromethane Chlorinated Good solubility is expected due to the non-polar nature of the compound.
Toluene, Xylene Aromatic Good solubility is expected; often used for similar waxy amides.

| Ethanol, Methanol | Polar Protic | Sparingly soluble; may require heating and result in a lower concentration. |

Q6: My compound appears to be degrading after being in solution. How can I ensure its stability?

A6: this compound has two primary points of chemical instability: the amide bond and the cis-double bond.

  • Prevent Hydrolysis: The amide bond can be hydrolyzed under strongly acidic or basic conditions. Avoid preparing solutions in acidic or basic media. If your experimental buffer is outside the neutral pH range, prepare the stock solution in an organic solvent and add it to the buffer immediately before use to minimize exposure time.

  • Prevent Oxidation: The cis-double bond is susceptible to oxidation. To prevent this, use fresh, high-purity solvents. If long-term storage in solution is required, consider using solvents that have been degassed and storing the solution under an inert atmosphere (e.g., nitrogen or argon) at -80°C.

G cluster_reactants Reactants cluster_products Products Amide This compound Acid (11Z)-icos-11-enoic acid Amide->Acid Hydrolysis Conditions Strong Acid (H⁺) or Strong Base (OH⁻) Ammonia Ammonia (NH₃)

Technical Support Center: Best Practices for cis-11-Eicosenamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support center for cis-11-Eicosenamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the storage, handling, and experimental use of this long-chain fatty acid amide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the integrity and reproducibility of your research.

Troubleshooting Guides

This section addresses common issues that may arise during the storage and handling of this compound, presented in a question-and-answer format.

Question 1: I am observing inconsistent or lower-than-expected potency in my cell-based assays. What could be the cause?

Answer: Inconsistent results with this compound can stem from several factors related to its stability and handling:

  • Degradation: As an unsaturated fatty acid amide, this compound is susceptible to oxidation at the double bond and hydrolysis of the amide group. This can be accelerated by exposure to oxygen, light, and non-optimal pH conditions.

  • Isomerization: The cis-configuration of the double bond is crucial for its biological activity. Exposure to heat or light can cause isomerization to the more stable trans-isomer, which may have different or lower activity.

  • Improper Storage: Storing the compound at inappropriate temperatures can lead to degradation over time.

  • Solubility Issues: Poor solubility in aqueous media can lead to precipitation and an inaccurate effective concentration in your assay.

Troubleshooting Steps:

  • Verify Purity: Before each experiment, confirm the purity and isomeric integrity of your this compound stock solution using an appropriate analytical method like HPLC-UV or GC-MS.

  • Optimize Storage: Ensure the compound is stored under the recommended conditions (see storage table below). For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.

  • Minimize Exposure: Protect your stock solutions and experimental setups from light by using amber vials or covering them with aluminum foil. Prepare solutions fresh for each experiment if possible.

  • Improve Solubility: When preparing solutions for aqueous assays, consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) or a minimal amount of a suitable organic solvent such as DMSO, ensuring the final solvent concentration is not toxic to your cells.

Question 2: I've noticed a precipitate forming in my culture medium after adding this compound. How can I resolve this?

Answer: Precipitation is a common issue due to the low aqueous solubility of long-chain fatty acid amides.

Troubleshooting Steps:

  • Solvent Choice: Ensure you are using an appropriate solvent to first dissolve the compound before further dilution. Dimethyl sulfoxide (DMSO) or ethanol are commonly used.

  • Carrier Proteins: Utilize fatty acid-free BSA to enhance solubility and facilitate delivery to cells. A general protocol involves coating the tube with the lipid film before adding the BSA-containing medium.

  • Sonication: Gentle sonication of the solution can help to disperse the compound and break up small aggregates.

  • Concentration Check: You may be exceeding the solubility limit of the compound in your final assay medium. Consider performing a solubility test to determine the maximum concentration achievable under your experimental conditions.

Question 3: My experimental results are not reproducible between different batches of this compound. What should I do?

Answer: Batch-to-batch variability can be a significant issue.

Troubleshooting Steps:

  • Certificate of Analysis (CoA): Always review the CoA for each new batch to check for purity and any specified impurities.

  • Quality Control: If possible, perform your own quality control checks (e.g., melting point, NMR, or mass spectrometry) to confirm the identity and purity of the compound.

  • Standardize Protocols: Ensure that your storage, handling, and solution preparation protocols are strictly standardized across all experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, 2-8°C in a refrigerator is acceptable.[1][2] The container should be tightly sealed to protect from moisture and air.

Q2: How should I prepare a stock solution of this compound?

A2: Due to its low water solubility, a stock solution should be prepared in an organic solvent.[3] Dimethyl sulfoxide (DMSO) and ethanol are suitable choices. For a 10 mM stock solution, you would dissolve 3.095 mg of this compound in 1 mL of solvent. It may be necessary to gently warm the solution to achieve complete dissolution. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes, as an unsaturated compound, it is potentially sensitive to light, which can cause isomerization and degradation. It is best practice to store it in a light-protected container and minimize exposure to light during experiments.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: Standard laboratory PPE should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene). If handling large quantities of the solid compound where dust may be generated, a dust mask or respirator may be appropriate. All handling should be performed in a well-ventilated area or a chemical fume hood.[4]

Q5: How is this compound metabolized in biological systems?

A5: The primary metabolic pathway for fatty acid amides like this compound is enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). This enzyme breaks the amide bond, yielding the corresponding fatty acid (cis-11-eicosenoic acid) and ammonia.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 10436-08-5[]
Molecular Formula C20H39NO[]
Molecular Weight 309.53 g/mol []
Melting Point 79°C[]
Boiling Point 448.4°C at 760 mmHg[]
Appearance White to off-white solid[6]
Table 2: Solubility Data for this compound
SolventSolubilityReference
Water 0.004572 mg/L @ 25°C (estimated)[3]
Chloroform Slightly soluble[6]
Methanol Slightly soluble[6]
Dimethyl sulfoxide (DMSO) Soluble
Ethanol Soluble
Table 3: Recommended Storage Conditions
ConditionTemperatureAtmosphereLight Condition
Long-Term -20°CInert gas (Argon or Nitrogen)Protected from light
Short-Term 2-8°CTightly sealedProtected from light
Stock Solution -20°C (in aliquots)Tightly sealedProtected from light

Experimental Protocols

Protocol 1: Preparation of a this compound-BSA Complex for Cell Culture

This protocol describes how to prepare a complex of this compound with fatty acid-free Bovine Serum Albumin (BSA) to enhance its solubility and delivery in aqueous cell culture media.

Materials:

  • This compound

  • Ethanol (100%, anhydrous)

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile glass tube

  • Nitrogen gas source

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in ethanol to a concentration of 10 mg/mL.

  • Create a lipid film: In a sterile glass tube, add the desired amount of the ethanolic stock solution. Evaporate the ethanol under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Prepare BSA solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free culture medium.

  • Form the complex: Add the warm (37°C) BSA solution to the glass tube containing the lipid film. The volume should be calculated to achieve the desired final concentration of both the lipid and BSA. A molar ratio of lipid to BSA between 2:1 and 4:1 is a good starting point.

  • Incubate: Gently vortex the solution and incubate at 37°C for 30-60 minutes to allow for the complex to form.

  • Sterilization and Use: Sterilize the solution by passing it through a 0.22 µm syringe filter. The complex is now ready to be added to your cell culture medium at the desired final concentration.

Mandatory Visualization

Signaling Pathway Diagram

cis_11_Eicosenamide_Signaling cis_11_Eicosenamide This compound TRPV1 TRPV1 Channel cis_11_Eicosenamide->TRPV1 Activates PPARg PPARγ cis_11_Eicosenamide->PPARg Binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling

Caption: Putative signaling pathways of this compound via TRPV1 and PPARγ activation.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_Stock Prepare Stock Solution (in DMSO or Ethanol) Start->Prepare_Stock Prepare_BSA_Complex Prepare Lipid-BSA Complex Prepare_Stock->Prepare_BSA_Complex Treat_Cells Treat Cells Prepare_BSA_Complex->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Perform Assay (e.g., Viability, Gene Expression) Incubate->Assay Analyze_Data Analyze Data Assay->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for in vitro cell-based assays with this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Inconsistent Results? Check_Storage Check Storage Conditions Problem->Check_Storage Yes Check_Purity Verify Compound Purity (HPLC/GC-MS) Problem->Check_Purity Yes Check_Solubility Observe for Precipitation Problem->Check_Solubility Yes Optimize_Storage Store at -20°C Protect from Light Check_Storage->Optimize_Storage New_Batch Use a Fresh, Verified Batch Check_Purity->New_Batch Use_BSA Use BSA Carrier or Optimize Solvent Check_Solubility->Use_BSA Solution Problem Resolved Optimize_Storage->Solution New_Batch->Solution Use_BSA->Solution

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

cis-11-Eicosenamide solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information regarding the solubility of cis-11-Eicosenamide in common laboratory solvents. It includes a summary of solubility data, a detailed experimental protocol, and a troubleshooting section to address common challenges.

Solubility Data Summary

The solubility of this compound can vary based on solvent purity, temperature, and the crystalline form of the compound. The following table summarizes available quantitative and qualitative solubility data. Note that where specific data for this compound (C20) is limited, data for the structurally similar and more extensively documented compound, Erucamide (cis-13-Docosenamide, C22), is provided as a close proxy.

Table 1: Solubility of this compound and Erucamide in Common Laboratory Solvents

SolventCompoundSolubilityRemarks
Polar Protic Solvents
WaterThis compound~0.0046 mg/L (estimated)[1]Practically insoluble[2][3]
Erucamide~0.05 mg/mL (in PBS, pH 7.2)[4]
EthanolErucamide~22 mg/mL[4]Described as slightly soluble; sonication may be required[2][5][6][7]
MethanolErucamideSlightly Soluble[6]
IsopropanolErucamideSoluble[3][8]
Polar Aprotic Solvents
DMSOErucamide~20 mg/mL[4]Solubility up to at least 40 mg/mL has also been reported[3]. Warming and sonication may be needed[7]
Dimethyl Formamide (DMF)Erucamide~14 mg/mL[4]
AcetoneErucamideSlightly Soluble[3][5][8]
Non-Polar Solvents
ChloroformErucamideSoluble[2]
Toluene / XyleneErucamideSoluble[5][6]
EtherErucamideSoluble[2]
Hexane / CyclohexaneErucamideSoluble[6]Solubility increases with temperature[6]

Experimental Protocols

Protocol for Preparing a Stock Solution in Organic Solvent

This protocol outlines the general steps for dissolving this compound or Erucamide in an organic solvent like DMSO or Ethanol.

  • Weighing: Accurately weigh the desired amount of the solid compound in a suitable vial.

  • Solvent Addition: Add the solvent of choice to the vial to achieve the target concentration.

  • Initial Mixing: Cap the vial and vortex briefly to suspend the solid.

  • Assisted Dissolution: If the compound does not dissolve readily, employ one or both of the following methods:

    • Sonication: Place the vial in an ultrasonic bath. This helps break up aggregates and increase the surface area for dissolution.[7]

    • Warming: Gently warm the solution (e.g., to 37-60°C) in a water bath.[7] The solubility of fatty acid amides often increases significantly with temperature.[6]

  • Clarity Check: Continue the process until the solution is clear and free of visible particles.

  • Storage: Once dissolved, store the stock solution appropriately. For instance, in a solvent like DMSO, storage at -80°C for up to 6 months is recommended.[7]

Mandatory Visualizations

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh Solid Compound add_solvent Add Chosen Organic Solvent weigh->add_solvent vortex Vortex/Mix add_solvent->vortex check_sol Is Solution Clear? vortex->check_sol assist Apply Heat and/or Sonication check_sol->assist No solution_ready Solution Ready check_sol->solution_ready Yes assist->vortex storage Store at Recommended Temperature (e.g., -20°C or -80°C) solution_ready->storage

Caption: Workflow for dissolving this compound in an organic solvent.

Troubleshooting and FAQs

Q1: My this compound is not dissolving completely, even in a recommended solvent. What could be wrong?

A: Several factors can affect solubility:

  • Temperature: The solubility of this compound is often temperature-dependent. Gently warming the solution can significantly improve dissolution.[6]

  • Solvent Quality: Ensure you are using a high-purity, anhydrous grade of solvent. The presence of water or other impurities can reduce solubility. Hygroscopic solvents like DMSO should be newly opened or properly stored.[7]

  • Compound Purity: Impurities in the compound itself can affect its solubility characteristics.

  • Sonication: For stubborn particles, using an ultrasonic bath can help break apart aggregates and facilitate dissolution.[7]

Q2: I have seen different solubility values for Erucamide in DMSO (e.g., 1.56 mg/mL vs. 20 mg/mL). Why is there a discrepancy?

A: This is a common point of confusion and highlights the importance of experimental conditions. The lower value (1.56 mg/mL) was achieved with sonication and warming to 60°C, while the higher value (~20 mg/mL) is also reported by suppliers.[4][7] This suggests that while a certain concentration is achievable, reaching higher concentrations may require more aggressive dissolution techniques (heat, sonication) and may result in a supersaturated solution that could precipitate upon cooling. Always start with a lower concentration and test solubility under your specific experimental conditions.

Q3: How can I prepare an aqueous solution for my cell-based experiments?

A: Direct dissolution in aqueous buffers is very low (e.g., ~0.05 mg/mL in PBS for Erucamide).[4] The recommended method is a two-step process:

  • First, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.[4]

  • Then, make further dilutions of this stock solution into your aqueous buffer or cell culture medium just before the experiment.[4]

    • Crucially, ensure the final concentration of the organic solvent is low enough to not affect your biological system. [4]

Q4: After warming my solution to dissolve the compound, it became cloudy or formed a precipitate after cooling to room temperature. What should I do?

A: This indicates that the compound's solubility is highly dependent on temperature and you may have created a supersaturated solution. You can try gently re-warming the solution before use. However, for experiments conducted over longer periods at room temperature, it is best to work with a concentration that remains stable and fully dissolved at that temperature to ensure consistent dosing.

Q5: What is the recommended way to store a stock solution of this compound?

A: For long-term stability, stock solutions should be stored at low temperatures. A common recommendation for stock solutions in solvents like DMSO or ethanol is to store them at -20°C or -80°C.[7] For aqueous solutions prepared from a stock, it is often recommended to use them within 12 hours and store them on ice during that period.[4] Always refer to the supplier's datasheet for specific storage instructions for the product you are using.

References

Technical Support Center: Purification Strategies for Synthetic cis-11-Eicosenamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic cis-11-Eicosenamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: Common impurities can include unreacted starting materials such as (11Z)-icos-11-enoic acid, the corresponding trans-isomer (trans-11-Eicosenamide), and byproducts from the amidation reaction, which may include nitriles and various esters or ketones in small amounts.[1] The specific impurity profile will depend on the synthetic route employed.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary recommended techniques.[2][3] For separating the cis- and trans-isomers, specialized HPLC columns (e.g., silver-ion or certain reversed-phase columns) or specific GC capillary columns (e.g., highly polar cyanopropylsiloxane) can be particularly effective.[4][5][6]

Q3: What are the main challenges in purifying this compound?

A3: The primary challenges include:

  • Separation of Geometric Isomers: The cis- and trans-isomers often have very similar physical properties, making their separation difficult.[4][5]

  • Removal of Unreacted Fatty Acid: The starting carboxylic acid can be challenging to remove completely from the final amide product.[1]

  • Thermal Stability: Long-chain unsaturated amides can be susceptible to isomerization or degradation at elevated temperatures.

Troubleshooting Guides

Issue 1: Presence of Unreacted (11Z)-icos-11-enoic Acid in the Final Product
Potential CauseTroubleshooting Steps
Incomplete Reaction Ensure the amidation reaction has gone to completion by monitoring with TLC or LC-MS. If necessary, prolong the reaction time or use a slight excess of the aminating agent.
Inefficient Work-up 1. Alkaline Wash: Wash the crude product in an organic solvent with a dilute aqueous alkaline solution (e.g., sodium hydroxide) to convert the unreacted fatty acid into its water-soluble salt, which can then be removed in the aqueous phase.[1][7] 2. Aqueous Ammonia Wash: Heating the crude product with an aqueous ammonia solution can also help in removing unreacted acid.[8]
Co-elution during Chromatography If using column chromatography, the polarity of the fatty acid and amide may be similar. Consider adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to deprotonate the carboxylic acid and alter its retention, though this should be done with caution as it can affect peak shape.
Issue 2: Contamination with trans-11-Eicosenamide
Potential CauseTroubleshooting Steps
Isomerization during Synthesis High reaction temperatures or the presence of certain catalysts can promote isomerization. Evaluate the reaction conditions and consider milder alternatives if possible.
Inadequate Separation Technique Standard silica gel chromatography may not be sufficient to separate cis/trans isomers.[5] Consider the following: 1. Preparative Reversed-Phase HPLC (Prep-RP-HPLC): This is a highly effective method. Using a C18 column with a mobile phase like acetonitrile can separate cis and trans isomers.[4] 2. Silver-Ion Chromatography (Ag+-HPLC): This technique provides excellent separation of unsaturated isomers based on the interaction of the silver ions with the double bonds.[5]
Co-crystallization The two isomers may co-crystallize. If using recrystallization for purification, ensure very slow cooling to promote the formation of purer crystals. It may be necessary to perform multiple recrystallizations or combine this technique with chromatography.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a column of appropriate size for the amount of crude material. A general rule is a 30-100:1 ratio of silica gel to crude sample by weight for difficult separations.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the column to ensure a homogenous bed without air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent.
  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.

3. Elution:

  • Begin elution with a low-polarity mobile phase. A suggested starting point for fatty acid amides is a mixture of hexane and dichloromethane (DCM) or hexane and ethyl acetate.[9]
  • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane and gradually increase the percentage of DCM or ethyl acetate. A shallow gradient is often necessary for separating closely related compounds.
  • A reported solvent system for similar compounds is a gradient of hexane to a 1:2 mixture of methanol:DCM.[9]

4. Fraction Collection and Analysis:

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.
  • Combine the fractions containing the pure this compound.
  • Evaporate the solvent under reduced pressure to obtain the purified product.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_analysis Analysis & Final Product prep_column Prepare Silica Gel Slurry pack_column Pack Column prep_column->pack_column load_sample Load onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample start_elution Start with Non-Polar Mobile Phase load_sample->start_elution gradient_elution Gradually Increase Polarity start_elution->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent purified_product Purified this compound evaporate_solvent->purified_product

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 2: Preparative Reversed-Phase HPLC for cis/trans Isomer Separation

This protocol outlines a general approach for separating cis- and trans-11-Eicosenamide using preparative RP-HPLC.

1. System and Column:

  • A preparative HPLC system equipped with a UV detector and a fraction collector.
  • A reversed-phase column, such as a C18 column (e.g., 10 mm I.D. x 250 mm).[4]

2. Mobile Phase:

  • A common mobile phase for separating unsaturated fatty acid derivatives is acetonitrile.[4] Isocratic elution with 100% acetonitrile is a good starting point.
  • If separation is not optimal, a mixture of acetonitrile and water can be used. Adjusting the water content will alter the retention and may improve resolution.[5]

3. Sample Preparation:

  • Dissolve the sample containing the cis/trans mixture in the mobile phase.
  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

4. HPLC Run and Fraction Collection:

  • Inject the sample onto the column. The injection volume will depend on the column size and sample concentration.
  • Monitor the elution profile with the UV detector (a low wavelength, e.g., ~205 nm, is typically used for amides lacking a strong chromophore).
  • Collect the fractions corresponding to the individual cis and trans peaks. The trans-isomer typically elutes slightly before the cis-isomer on a C18 column.[4]

5. Product Recovery:

  • Combine the fractions containing the pure cis-isomer.
  • Remove the mobile phase solvent, typically by rotary evaporation, to yield the purified this compound.

Logical Flow for Troubleshooting Isomer Co-elution in HPLC

G start Co-elution of cis/trans Isomers Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes optimize_mobile Optimize Mobile Phase check_overload->optimize_mobile No reduce_load->optimize_mobile adjust_solvent Adjust solvent strength (e.g., water content) optimize_mobile->adjust_solvent change_solvent Try a different organic modifier (e.g., methanol vs. acetonitrile) optimize_mobile->change_solvent change_column Change Column Type optimize_mobile->change_column If still co-eluting resolution_ok Resolution Achieved adjust_solvent->resolution_ok change_solvent->resolution_ok silver_ion Use Silver-Ion (Ag+) Column change_column->silver_ion cholesteryl Use Cholesteryl-bonded Column change_column->cholesteryl silver_ion->resolution_ok cholesteryl->resolution_ok

Caption: Troubleshooting logic for separating cis/trans isomers of 11-Eicosenamide in HPLC.

Data Presentation

The following tables summarize typical parameters that can be used as a starting point for the purification of this compound. Note that optimal conditions will need to be determined empirically.

Table 1: Column Chromatography Parameters

ParameterStationary PhaseMobile Phase (Starting Point)Elution Mode
Initial Purification Silica Gel (60 Å, 230-400 mesh)Hexane/Dichloromethane or Hexane/Ethyl AcetateGradient
Isomer Separation Silver-impregnated Silica GelHexane/AcetonitrileIsocratic or shallow gradient

Table 2: Preparative HPLC Parameters for Isomer Separation

ParameterColumn TypeMobile PhaseFlow RateDetection
Typical Conditions Reversed-Phase C18Acetonitrile or Acetonitrile/WaterDependent on column dimensionsUV at ~205 nm
Alternative Silver-Ion (Ag+)Hexane/AcetonitrileDependent on column dimensionsUV at ~205 nm

References

Technical Support Center: Analysis of cis-11-Eicosenamide Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-11-eicosenamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of deuterated internal standards in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a deuterated internal standard for this compound analysis?

A deuterated internal standard (d-IS) is a form of this compound where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2][3] Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation, chromatography, and mass spectrometric detection.[1][2] Since the d-IS is chemically almost identical to the analyte, it behaves similarly during extraction, ionization, and fragmentation, allowing it to compensate for sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known amount of the d-IS to all samples, calibrators, and quality controls, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal purity requirements for a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[1]

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%Ensures that no other compounds are present that could interfere with the analysis.[1]
Isotopic Purity ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution.[1][3]

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The ideal number depends on the molecular weight of the analyte and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent cross-talk.[1]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results can arise from several factors, including a lack of co-elution, impurities in the standard, or isotopic exchange.

cluster_Start cluster_Checks cluster_Solutions Start Inaccurate Results CoElution Check for Co-elution Start->CoElution Is the IS co-eluting with the analyte? Purity Assess Isotopic Purity CoElution->Purity Yes AdjustChrom Adjust Chromatography CoElution->AdjustChrom No HD_Exchange Investigate H/D Exchange Purity->HD_Exchange Purity Acceptable CorrectData Correct for Impurity Purity->CorrectData Impurity Found StableLabel Use Stable Label HD_Exchange->StableLabel Exchange Occurring End End HD_Exchange->End Label Stable AdjustChrom->End CorrectData->End StableLabel->End

Caption: Troubleshooting logic for inaccurate quantitative results.

1. Verify Co-elution of Analyte and Internal Standard

  • Problem: Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[4] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[4]

  • Solution:

    • Overlay Chromatograms: Overlay the chromatograms of the analyte and the deuterated internal standard to confirm complete co-elution.[4]

    • Adjust Chromatography: If separation is observed, consider modifying the chromatographic conditions. A shallower gradient or minor adjustments to the mobile phase composition can help achieve co-elution.[1]

2. Assess Isotopic Purity of the Deuterated Standard

  • Problem: The presence of unlabeled this compound in the deuterated internal standard can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification.[1]

  • Solution:

    • Analyze a High-Concentration Standard: Prepare and analyze a high-concentration solution of the deuterated internal standard alone.

    • Monitor for Unlabeled Analyte: Monitor the mass transition of the unlabeled this compound.

    • Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity, which can be used to correct the quantitative data.[1]

3. Investigate Hydrogen/Deuterium (H/D) Exchange

  • Problem: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or sample matrix, leading to a decrease in the internal standard signal and an artificial increase in the analyte signal. Storage in acidic or basic solutions should generally be avoided.[5]

  • Solution:

    • Incubation Study: Prepare two solutions: (A) a mix of the analyte and the deuterated internal standard, and (B) the deuterated internal standard alone.

    • Time-Point Analysis: Analyze these solutions at different time points (e.g., 0, 4, 8, 24 hours) under the same conditions as your samples.

    • Data Analysis: In solution A, a significant change in the analyte-to-internal standard ratio over time may indicate isotopic exchange. In solution B, an increase in the signal at the mass transition of the unlabeled analyte is a direct indicator of H/D exchange.[1]

Issue 2: Poor Signal Intensity or High Background

Question: I am observing poor signal intensity for this compound and/or the internal standard, or the background is very high. What are the possible causes?

Answer: Poor signal intensity or high background can be due to inefficient extraction, ion suppression from the sample matrix, or suboptimal mass spectrometry conditions.

cluster_Start cluster_Steps cluster_End Start Poor Signal/ High Background Extraction Optimize Sample Extraction Start->Extraction LC Optimize LC Conditions Extraction->LC MS Optimize MS Conditions LC->MS End Improved Signal-to-Noise MS->End

Caption: Workflow for optimizing signal-to-noise in LC-MS/MS analysis.

1. Optimize Sample Extraction

  • Problem: Inefficient extraction of this compound from the biological matrix can lead to low signal intensity.

  • Solution:

    • Solid-Phase Extraction (SPE): Utilize a robust SPE protocol. For eicosanoids, a common approach involves using C18 cartridges.

    • Protocol: A general protocol involves acidifying the sample, applying it to a conditioned C18 column, washing with aqueous solutions to remove polar interferences, and eluting the analyte with an organic solvent like ethyl acetate or methanol.[6][7]

2. Mitigate Matrix Effects

  • Problem: Co-eluting matrix components can suppress the ionization of the analyte and internal standard, leading to reduced signal intensity.

  • Solution:

    • Improve Chromatographic Separation: Adjust the LC gradient to better separate this compound from interfering matrix components.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.

    • Use a More Efficient Extraction Method: A more selective extraction method can remove a greater proportion of matrix components.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples (e.g., Plasma, Serum)

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Preparation:

    • To 1 mL of plasma or serum, add a known amount of the deuterated this compound internal standard.

    • Add a cyclooxygenase inhibitor (e.g., indomethacin at 10-15 µM) to prevent enzymatic degradation of the analyte.[6]

    • Acidify the sample to a pH of approximately 3.5 using 2M hydrochloric acid.[6]

    • Let the sample sit at 4°C for 15 minutes, then centrifuge to remove any precipitate.[6]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 20 mL of ethanol followed by 20 mL of deionized water.[6]

    • Apply the acidified sample to the cartridge at a flow rate of about 0.5 mL/minute.[6]

    • Wash the cartridge with 10 mL of water, followed by 10 mL of a water:ethanol mixture (e.g., 85:15), and finally 10 mL of hexane to remove non-polar impurities.[6]

    • Elute the this compound and the internal standard with 10 mL of ethyl acetate or methanol.[6][7]

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator.[6]

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.[7]

Protocol 2: LC-MS/MS Analysis of this compound

The following are example starting conditions and should be optimized for your specific instrument and column.

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 2.7 µm)[8]
Mobile Phase A 95% Water / 5% Acetonitrile / 0.1% Formic Acid or 1% Acetic Acid[8][9]
Mobile Phase B Acetonitrile / 0.1% Formic Acid or 1% Acetic Acid[8]
Flow Rate 0.25 - 0.6 mL/min[8][9]
Gradient A linear gradient appropriate for the elution of this compound.
Ionization Mode Electrospray Ionization (ESI), typically in positive mode.
MS/MS Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Note: The specific precursor and product ions for this compound and its deuterated internal standard will need to be determined by direct infusion and optimization on your mass spectrometer.

References

Technical Support Center: Optimizing GC-MS Parameters for Fatty Acid Amide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fatty acid amides by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of fatty acid amides?

A1: Fatty acid amides, particularly primary amides and ethanolamides, have polar N-H and O-H groups that can lead to several analytical challenges in GC-MS. Derivatization is a critical step to:

  • Increase Volatility: The polar nature of these compounds makes them less volatile. Derivatization replaces active hydrogens with less polar groups, increasing their volatility and allowing them to be analyzed at lower temperatures, which reduces the risk of thermal degradation in the GC inlet and column.[1][2]

  • Improve Peak Shape: The polar functional groups can interact with active sites in the GC system (e.g., injector liner, column stationary phase), leading to poor chromatographic performance, such as peak tailing.[2][3] Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks.

  • Enhance Thermal Stability: Fatty acid amides can be thermally unstable at the high temperatures used in GC.[1] Derivatized amides are generally more stable, leading to more reproducible and accurate quantification.

Q2: What are the most common derivatization methods for fatty acid amides?

A2: The most common derivatization technique for fatty acid amides is silylation , which converts the active hydrogen on the amide nitrogen and any hydroxyl groups to a trimethylsilyl (TMS) ether.[1][4]

  • Common Silylating Reagents:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating reagent.[2][5]

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the trimethylsilyl amides, making it a strong TMS donor that can lead to less interference in the chromatogram.[4]

    • BSTFA + 1% TMCS (Trimethylchlorosilane): The addition of TMCS as a catalyst enhances the reactivity of BSTFA, making it suitable for derivatizing hindered hydroxyls and other difficult-to-silylate compounds, including some fatty acid amides.[4][5]

Q3: How do I choose the right GC column for fatty acid amide analysis?

A3: The choice of GC column is critical for achieving good separation of fatty acid amides, especially when analyzing a complex mixture or isomers.

  • Non-polar columns (e.g., HP-5MS, DB-5MS): These columns, typically with a 5% phenyl-methylpolysiloxane stationary phase, are a good starting point and can provide baseline separation for saturated and unsaturated fatty acid amides.[6] They separate compounds primarily based on their boiling points.

  • Medium to High Polarity Columns (e.g., BPX70, DB-23, HP-INNOWAX): For separating geometric (cis/trans) and positional isomers of unsaturated fatty acid amides, a more polar column is often necessary.[6][7] These columns provide different selectivity based on the polarity and structure of the analytes. A BPX70 column, for instance, has been shown to provide clear resolution between geometric and positional isomers of C18 amides.[6] For complex mixtures of fatty acid methyl esters (FAMEs), which have similar chromatographic behavior to some derivatized amides, highly polar cyanopropyl columns like the HP-88 are preferred for detailed cis/trans separation.[7]

Troubleshooting Guides

Problem 1: Peak Tailing

Peak tailing is a common issue in the GC-MS analysis of fatty acid amides and can lead to poor resolution and inaccurate quantification.

Potential Cause Solution
Incomplete Derivatization Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inactivate silylating agents.[5] Use a sufficient excess of the derivatization reagent and optimize the reaction time and temperature.
Active Sites in the GC System Use a deactivated inlet liner. If contamination is suspected, replace the liner.[3] Trim the first few centimeters of the GC column to remove accumulated non-volatile residues and active sites.[3]
Improper Column Installation Ensure the column is installed correctly in the injector and detector to avoid dead volume.[8]
Solvent-Phase Polarity Mismatch The polarity of the injection solvent should be compatible with the stationary phase. A mismatch can cause poor peak shape.[8]
Column Contamination Bake out the column at a high temperature (within its specified limit) to remove contaminants.[3]

Problem 2: Low Signal Intensity / Poor Sensitivity

Low signal intensity can be particularly challenging when analyzing trace levels of endogenous fatty acid amides.

Potential Cause Solution
Sample Degradation Fatty acid amides can be thermally labile. Consider using a lower injector temperature to prevent degradation in the inlet.[3]
Leaks in the GC-MS System Perform a leak check of the entire system, including the injector, column fittings, and MS interface. Air leaks can increase background noise and reduce sensitivity.[3]
Suboptimal MS Parameters Ensure the mass spectrometer is properly tuned. Optimize the ionization energy and detector voltage.
Inefficient Ionization For derivatized amides, specific fragment ions can be more intense and selective. For TMS derivatives of fatty acid amides, monitoring for ions such as m/z 59 or M-71 can improve quantitation.[1]
Poor Sample Cleanup Matrix components can interfere with ionization and suppress the signal. Use a solid-phase extraction (SPE) step to clean up the sample before analysis.[6]

Data Presentation

Table 1: Comparison of Common Silylation Reagents for Fatty Acid Amide Derivatization

Reagent/MixtureTarget Functional Groups & Reactivity OrderAdvantagesDisadvantagesKey Considerations
BSTFA Alcohols > Phenols > Carboxylic Acids > Amines > Amides[5]Highly reactive and versatile. Byproducts are volatile and generally do not interfere with chromatography.[5]TMS derivatives can be sensitive to moisture.[5]A good general-purpose silylating reagent.
BSTFA + 1% TMCS Increases reactivity for hindered groups and less reactive sites (e.g., secondary amines, amides).[5]The catalytic amount of TMCS significantly enhances the silylating power of BSTFA.[5] Effective for derivatizing sterically hindered compounds.[5]TMCS is corrosive and moisture-sensitive.Recommended for fatty acid amides and other difficult-to-silylate compounds.[4]
MSTFA Similar to BSTFA, but often considered a stronger TMS donor.The most volatile of the trimethylsilyl amides, leading to fewer interfering peaks from the reagent itself.[4]TMS derivatives are still moisture-sensitive.A very strong TMS donor that does not cause noticeable FID contamination.[4]

Table 2: Guide to GC Column Selection for Fatty Acid Amide Analysis

Column NameStationary PhasePolarityKey Performance CharacteristicsTypical Applications
HP-5MS / DB-5MS (5%-Phenyl)-methylpolysiloxaneLow PolarityRobust and versatile. Good for general screening and separation based on boiling point. Provides baseline separation for many saturated and unsaturated fatty acid amides.[6]Routine analysis of fatty acid amides, initial method development.
BPX70 (70%-Cyanopropyl)-polysilphenylene-siloxaneMedium-High PolarityProvides excellent resolution for geometric (cis/trans) and positional isomers of unsaturated fatty acid amides.[6]Separation of complex mixtures of C18 amide isomers.[6]
HP-INNOWax / DB-Wax Polyethylene Glycol (PEG)High PolarityGood for the separation of polar compounds. Can be used for fatty acid amide analysis, particularly after derivatization.[9]Analysis of derivatized fatty acid amides where different selectivity is required.
HP-88 / DB-23 Bis(cyanopropyl) siloxane / CyanopropylphenylHigh PolarityExcellent for detailed separation of cis and trans isomers of fatty acid derivatives.[7]Analysis of complex mixtures of unsaturated fatty acid amides requiring high-resolution isomer separation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Primary Fatty Acid Amides (PFAMs) from a Total Lipid Extract

This protocol is adapted from a validated method for the isolation of bioactive PFAMs.[6]

  • SPE Cartridge Conditioning:

    • Use a normal phase adsorbent cartridge (e.g., 500 mg silica).

    • Condition the cartridge by washing sequentially with 5 mL of methanol, 5 mL of acetone, and 5 mL of hexane. Do not allow the cartridge to dry out between solvent additions.

  • Sample Loading:

    • Dissolve the dried total lipid extract in a minimal volume of hexane (e.g., 200 µL).

    • Load the sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids:

    • Wash the cartridge with 10 mL of hexane to elute non-polar lipids like hydrocarbons and sterol esters.

    • Further wash with 10 mL of hexane:diethyl ether (90:10, v/v) to elute triglycerides.

  • Elution of Fatty Acid Amides:

    • Elute the PFAMs from the cartridge using 10 mL of chloroform:methanol (98:2, v/v).

  • Sample Preparation for GC-MS:

    • Evaporate the collected PFAM fraction to dryness under a gentle stream of nitrogen.

    • Proceed with derivatization (e.g., silylation) before GC-MS analysis.

Protocol 2: Silylation of Fatty Acid Amides using BSTFA + 1% TMCS

This protocol provides a general guideline for the silylation of fatty acid amides.

  • Sample Preparation:

    • Ensure the dried fatty acid amide sample (from SPE or direct extraction) is completely free of moisture. This can be achieved by drying under a stream of nitrogen or by lyophilization.[5]

  • Reagent Addition:

    • To the dry sample in a micro-reaction vessel, add a suitable aprotic solvent (e.g., 50 µL of acetonitrile or pyridine).

    • Add 50 µL of BSTFA + 1% TMCS. A molar excess of the reagent is required to ensure complete derivatization.[5]

  • Reaction:

    • Cap the vial tightly with a PTFE-lined cap.

    • Vortex the mixture for 10-15 seconds.

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may need to be determined empirically for specific amides.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS. Alternatively, the sample can be diluted with a suitable solvent (e.g., hexane) before injection.

Mandatory Visualization

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) LipidExtraction Lipid Extraction Sample->LipidExtraction SPE Solid-Phase Extraction (SPE) LipidExtraction->SPE Derivatization Silylation (e.g., BSTFA + TMCS) SPE->Derivatization GCMS GC-MS Injection Derivatization->GCMS DataAcquisition Data Acquisition (Scan or SIM mode) GCMS->DataAcquisition DataProcessing Data Processing (Quantification & Identification) DataAcquisition->DataProcessing

Caption: Experimental workflow for GC-MS analysis of fatty acid amides.

Troubleshooting_PeakTailing Start Peak Tailing Observed CheckDeriv Is derivatization complete? Start->CheckDeriv CheckSystem Check GC System Activity CheckDeriv->CheckSystem Yes Sol_Deriv Optimize derivatization: - Ensure sample is dry - Increase reagent excess - Adjust time/temperature CheckDeriv->Sol_Deriv No CheckColumn Is column installed correctly? CheckSystem->CheckColumn Yes Sol_System Reduce system activity: - Replace inlet liner - Trim column front CheckSystem->Sol_System No Sol_Column Re-install column carefully CheckColumn->Sol_Column No Resolved Problem Resolved CheckColumn->Resolved Yes Sol_Deriv->Resolved Sol_System->Resolved Sol_Column->Resolved

Caption: Troubleshooting decision tree for peak tailing issues.

Signaling_Pathway Precursor Membrane Phospholipids Enzyme1 Enzymatic Hydrolysis (e.g., FAAH) Precursor->Enzyme1 Substrate FAA Fatty Acid Amide (e.g., Anandamide) Enzyme1->FAA Product Receptor Cannabinoid Receptor (e.g., CB1) FAA->Receptor Binds Signal Downstream Signaling Receptor->Signal Activates

References

Troubleshooting low yield in enzymatic synthesis of amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the enzymatic synthesis of amides.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in enzymatic amide synthesis?

Low yields in enzymatic amide synthesis can stem from several factors, including suboptimal reaction conditions, enzyme instability, substrate-related issues, and the inherent reversibility of the reaction. Specific causes include incorrect pH or temperature, inadequate enzyme concentration, poor enzyme stability or activity, substrate or product inhibition, and competing hydrolysis reactions.[1]

Q2: Which enzymes are typically used for amide bond formation?

A variety of enzymes can catalyze amide bond formation. Lipases (e.g., Candida antarctica Lipase B or CALB) and proteases (e.g., chymotrypsin) are commonly used.[2] Other enzymes like amide bond synthetases, which are ATP-dependent, are also employed for their ability to activate the carboxylic acid substrate.[2][3][4]

Q3: How does water content affect the reaction?

Water plays a critical role. While some enzymes require a certain amount of water for activity, excess water can lead to the hydrolysis of the ester intermediate or the final amide product, shifting the equilibrium away from synthesis and reducing the overall yield.[4] In many lipase-catalyzed reactions, anhydrous or low-water conditions are preferred, often achieved by using organic solvents and molecular sieves.[5]

Q4: Can the choice of solvent impact the yield?

Yes, the solvent can significantly influence enzyme activity, stability, and substrate solubility. Hydrophobic organic solvents are often used in lipase-catalyzed amidations to minimize water content and favor the synthesis reaction.[6] The selection of an appropriate solvent is a critical parameter to optimize for each specific reaction.

Q5: What is the optimal pH for enzymatic amide synthesis?

The optimal pH is highly dependent on the specific enzyme being used. For instance, some reactions using Penicillin G Acylase are optimized around a pH of 6.3. It is crucial to consult the literature or manufacturer's data for the specific enzyme to determine its optimal pH range for catalytic activity and stability.

Q6: Can temperature be optimized to improve yield?

Temperature is a key parameter that affects the rate of reaction. Increasing the temperature can enhance the synthesis rate up to a certain point. For example, some lipase-catalyzed reactions show increased yield when the temperature is raised from 40°C to 60°C.[1] However, excessively high temperatures can lead to enzyme denaturation and a subsequent decrease in yield.[1]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues leading to low yields.

Guide 1: Suboptimal Reaction Conditions

Problem: The reaction yield is consistently lower than expected.

Possible Causes & Solutions:

CauseRecommended ActionExpected Outcome
Incorrect pH Measure the pH of the reaction mixture and adjust it to the optimal range for the specific enzyme. Buffer the reaction to maintain a stable pH.Improved enzyme activity and higher yield.
Suboptimal Temperature Optimize the reaction temperature. Perform small-scale experiments at a range of temperatures (e.g., 25°C, 37°C, 50°C, 60°C) to identify the optimum.[1]Increased reaction rate without enzyme denaturation.
Insufficient Reaction Time Monitor the reaction progress over time using techniques like HPLC or TLC to determine the point of maximum product formation before potential product degradation.Ensure the reaction reaches completion.
Inadequate Mixing Ensure the reaction mixture is being adequately agitated, especially if using an immobilized enzyme, to overcome mass transfer limitations.Homogeneous reaction conditions and improved substrate-enzyme interaction.
Guide 2: Enzyme-Related Issues

Problem: The reaction fails to proceed or the yield is negligible.

Possible Causes & Solutions:

CauseRecommended ActionExpected Outcome
Low Enzyme Activity/Concentration Increase the enzyme loading in the reaction. Ensure the enzyme has been stored correctly and has not lost activity.A higher concentration of active enzyme will increase the reaction rate.
Enzyme Denaturation Verify that the reaction temperature and pH are within the enzyme's stable range. Avoid harsh organic solvents that can denature the enzyme.Preservation of enzyme structure and function.
Substrate/Product Inhibition Perform kinetic studies with varying substrate and product concentrations to identify inhibition. If substrate inhibition occurs, consider a fed-batch approach. If product inhibition is the issue, in-situ product removal might be necessary.Alleviation of inhibitory effects and improved reaction kinetics.
Improper Enzyme Immobilization If using an immobilized enzyme, ensure the immobilization protocol is sound and does not block the active site or alter the enzyme's conformation.An effective immobilized enzyme system with retained activity.
Guide 3: Substrate and Product-Related Issues

Problem: The reaction starts but stalls, or significant by-products are formed.

Possible Causes & Solutions:

CauseRecommended ActionExpected Outcome
Competing Hydrolysis Reduce the water content in the reaction medium. Use a non-aqueous solvent, add molecular sieves, or perform the reaction under vacuum to remove water as it is formed.[5]Shift the reaction equilibrium towards amide synthesis.
Poor Substrate Solubility Select a solvent system in which both the carboxylic acid and the amine are sufficiently soluble. The use of co-solvents may be necessary.Increased availability of substrates to the enzyme's active site.
Substrate Purity Ensure the purity of the starting materials. Impurities can inhibit the enzyme or lead to the formation of unwanted by-products.A cleaner reaction profile with fewer side products.
Product Instability Analyze the reaction mixture for potential degradation products. If the amide product is unstable under the reaction conditions, consider a milder work-up procedure or a different enzymatic approach.Isolation of the desired product in higher purity and yield.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Amidation

This protocol provides a general method for the synthesis of amides using Candida antarctica Lipase B (CALB).

  • Reaction Setup: In a reaction vessel, dissolve the carboxylic acid (1 equivalent) and the amine (1 to 1.2 equivalents) in a suitable organic solvent (e.g., cyclopentyl methyl ether or toluene) to a final concentration of approximately 920 mM.[5]

  • Addition of Enzyme and Desiccant: Add immobilized CALB (e.g., Novozym 435) at a loading of approximately 50 mg per 1 mL of solvent.[5] To remove water and drive the equilibrium towards synthesis, add 3 Å molecular sieves (approximately 50 mg per 1 mL of solvent).[5]

  • Reaction Conditions: Seal the vessel and place it in an incubator shaker at a controlled temperature, typically between 50-70°C, with constant agitation.[5]

  • Monitoring and Work-up: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC. Once the reaction is complete, filter off the enzyme and molecular sieves. The solvent can then be removed under reduced pressure to yield the crude amide product.

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.

Protocol 2: Analytical Method for Yield Determination by HPLC
  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile) to a final volume of 1 mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the reactants and product (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using known concentrations of the starting materials and the pure amide product. The yield can be calculated by comparing the peak area of the product in the reaction sample to the calibration curve.

Visualizations

Troubleshooting_Workflow Start Low Amide Yield Check_Conditions Step 1: Verify Reaction Conditions (pH, Temp, Time, Mixing) Start->Check_Conditions Check_Enzyme Step 2: Assess Enzyme Performance (Activity, Concentration, Stability) Check_Conditions->Check_Enzyme Conditions Optimal Optimize_Conditions Optimize pH, Temperature, and Reaction Time Check_Conditions->Optimize_Conditions Conditions Suboptimal Check_Substrates Step 3: Evaluate Substrates & Product (Purity, Solubility, Stability, Hydrolysis) Check_Enzyme->Check_Substrates Enzyme OK Increase_Enzyme Increase Enzyme Loading or Use Fresh Enzyme Batch Check_Enzyme->Increase_Enzyme Low Activity/Conc. Address_Inhibition Investigate & Mitigate Substrate/Product Inhibition Check_Enzyme->Address_Inhibition Inhibition Suspected Improve_Substrates Purify Substrates, Change Solvent, or Add Molecular Sieves Check_Substrates->Improve_Substrates Issue Identified Success Yield Improved Optimize_Conditions->Success Increase_Enzyme->Success Address_Inhibition->Success Improve_Substrates->Success

Caption: A troubleshooting workflow for diagnosing low yield in enzymatic amide synthesis.

Enzymatic_Amide_Synthesis_Pathway cluster_0 Substrates Carboxylic Acid + Amine AcylEnzyme Acyl-Enzyme Intermediate Substrates->AcylEnzyme Acylation Enzyme Enzyme (e.g., Lipase) Enzyme->AcylEnzyme Amide Amide Product AcylEnzyme->Amide Aminolysis Water Water (by-product) Hydrolysis Hydrolysis (Side Reaction) Amide->Hydrolysis Reversible Reaction Hydrolysis->Substrates

Caption: Generalized pathway for lipase-catalyzed amide synthesis.

References

Validation & Comparative

Validating the Bioactivity of cis-11-Eicosenamide in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the bioactivity of cis-11-Eicosenamide in cell culture by comparing it with other well-characterized fatty acid amides. Given the limited direct experimental data on this compound, this document outlines key in vitro assays and experimental protocols to elucidate its potential immunomodulatory and cytotoxic effects.

Introduction to this compound and its Potential Bioactivity

This compound is a primary fatty acid amide. While its specific biological functions are not extensively documented, its structural similarity to other bioactive fatty acid amides, such as oleamide and anandamide, suggests potential roles in cellular signaling. The related compound, cis-11-eicosenoic acid, has demonstrated immunostimulatory effects, providing a rationale for investigating similar properties in its amide derivative. This guide proposes a systematic approach to characterize the bioactivity of this compound by comparing it to established fatty acid amides with known cellular effects.

Comparative Fatty Acid Amides

To effectively validate the bioactivity of this compound, it is essential to compare its performance against a panel of well-studied fatty acid amides.

  • Oleamide (cis-9-Octadecenamide): A primary fatty acid amide known to induce sleep and modulate the immune system.[1][2][3] It has been shown to have anti-inflammatory effects and can inhibit lymphocyte proliferation.[2]

  • Palmitoylethanolamide (PEA): An endogenous fatty acid amide recognized for its anti-inflammatory, analgesic, and neuroprotective properties.[4][5][6][7][8] PEA often exerts its effects through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α).[4][5]

  • Anandamide (AEA): An endogenous cannabinoid receptor ligand that plays a role in pain, appetite, and memory.[9][10][11][12][13] It can induce apoptosis in certain cell types and modulate immune responses.[10][13]

  • Stearamide (Octadecanamide): A saturated primary fatty acid amide that has been reported to have cytotoxic effects.[14][15][16]

  • Erucamide (cis-13-Docosenamide): A long-chain fatty acid amide with limited documented bioactivity in cell culture but with some evidence of antimicrobial and antiproliferative action against certain tumor cells.[17][18][19]

Experimental Validation: Key In Vitro Assays

The following in vitro assays are recommended to comprehensively assess the bioactivity of this compound in comparison to the selected alternatives.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effects of the compounds on cell survival and proliferation.

  • MTT Assay: Measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases.

  • Cell Cycle Analysis: Utilizes propidium iodide staining and flow cytometry to assess the distribution of cells in different phases of the cell cycle, revealing potential cell cycle arrest.

Immunomodulatory Assays

These assays will investigate the potential of this compound to modulate inflammatory responses.

  • Cytokine Quantification (ELISA): Measures the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant.

  • NF-κB Activation Assay: Determines the activation of the NF-κB signaling pathway, a key regulator of inflammation, by measuring the translocation of the p65 subunit to the nucleus.

  • PPAR-α Activation Assay: Assesses the ability of the compounds to activate PPAR-α, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.

Data Presentation: Comparative Bioactivity Profile

The following table summarizes the expected quantitative data from the proposed experiments. This table should be populated with experimental results to provide a clear comparison of this compound with other fatty acid amides.

CompoundCell Viability (IC50, µM)TNF-α Secretion (EC50, µM)IL-10 Secretion (EC50, µM)NF-κB Activation (EC50, µM)PPAR-α Activation (EC50, µM)
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Oleamide>100~50~25~30Inactive
Palmitoylethanolamide>100~10~5Inactive~5
Anandamide~1.0[9]~20~15~10Inactive
Stearamide~50VariableVariableVariableInactive
ErucamideTo be determinedVariableVariableVariableVariable

Note: The values for the comparative compounds are approximate and may vary depending on the cell line and experimental conditions. The data for this compound and Erucamide needs to be generated experimentally.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Cell Culture and Compound Preparation
  • Cell Lines:

    • THP-1 (Human monocytic cell line): Differentiate to macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA) for inflammation studies.

    • MCF-7 (Human breast cancer cell line): For cytotoxicity and cell cycle analysis.

    • HEK293T (Human embryonic kidney cell line): For PPAR-α reporter assays.

  • Compound Preparation:

    • Prepare a 10-50 mM stock solution of each fatty acid amide in anhydrous Dimethyl Sulfoxide (DMSO).[17]

    • Gentle heating and sonication may be required for complete dissolution.[17]

    • Sterile filter the stock solution using a 0.22 µm filter.

    • Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and the comparative compounds for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Cytokine Quantification by ELISA
  • Seed differentiated THP-1 cells in a 24-well plate.

  • Pre-treat the cells with various concentrations of the fatty acid amides for 1 hour.

  • Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • Quantify the concentration of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

NF-κB Activation Assay (p65 Translocation)
  • Seed cells on glass coverslips in a 24-well plate.

  • Treat the cells with the test compounds for 1 hour, followed by stimulation with TNF-α (20 ng/mL) for 30 minutes.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Block non-specific binding with 5% bovine serum albumin (BSA).

  • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of p65 using fluorescence microscopy. An increase in nuclear fluorescence indicates NF-κB activation.

PPAR-α Reporter Assay
  • Co-transfect HEK293T cells with a PPAR-α expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • Treat the transfected cells with the fatty acid amides for 24 hours. Rosiglitazone can be used as a positive control for PPAR-γ activation, and a known PPAR-α agonist should be used for this assay.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • An increase in luciferase activity indicates activation of PPAR-α.

Visualizing Cellular Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Proposed Inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB Phosphorylates & Degrades NFkB NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB DNA DNA NFkB_n->DNA Cytokines Cytokines DNA->Cytokines Transcription This compound This compound This compound->IKK ? G cluster_assays In Vitro Assays A Prepare Stock Solutions (this compound & Alternatives in DMSO) C Compound Treatment (Dose-Response) A->C B Cell Seeding (THP-1, MCF-7, HEK293T) B->C D1 Cell Viability (MTT Assay) C->D1 D2 Cytokine Secretion (ELISA) C->D2 D3 Signaling Pathway (NF-κB, PPAR-α) C->D3 E Data Analysis (IC50/EC50 Calculation) D1->E D2->E D3->E F Comparative Bioactivity Profile E->F

References

A Researcher's Guide to the Analytical Determination of cis-11-Eicosenamide: Methodologies and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cis-11-eicosenamide, a fatty acid amide with potential physiological significance, is crucial for advancing research in various fields. In the absence of a formal inter-laboratory comparison program for this specific analyte, this guide provides a comparative overview of established analytical methodologies for structurally similar fatty acid amides, such as erucamide and oleamide. The performance data presented, derived from published method validation studies, can serve as a valuable reference for establishing and validating analytical protocols for this compound.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of fatty acid amides are Gas Chromatography (GC) and Liquid Chromatography (LC), frequently coupled with Mass Spectrometry (MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Analytical TechniqueMethodLinearity (R²)Accuracy (Recovery %)Precision (Repeatability %RSD)Limit of Detection (LOD)
GC-MS Pressurized Fluid Extraction, Derivatization> 0.99978.3 - 115.6%[1]2.9 - 11.6%[1]30 µg/L[1]
GC-MS Pressurized Solvent Extraction, DerivatizationGoodNot ReportedNot Reported105.0 ng/g (for erucamide)[2]
GC-FID Pressurized Liquid ExtractionUp to ~60 µg/mL~100%< 2.5%[3]Not Reported
GC-TSD Pressurized Liquid ExtractionUp to ~60 µg/mLNot Reported< 2.5%[3]Not Reported
GC/MS Not Specified5-100 µg/mL79.3 - 101.6%[4]2.5 - 10.0%[4]0.08-1.0 µg/mL[4]
LC-MS/MS Liquid Extraction> 0.9970 - 120%< 20%Not Reported

Note: The data presented is for erucamide and other fatty acid amides and should be considered as indicative for the analysis of this compound. Method validation is essential for each specific application.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Erucamide in Polymer Samples

This protocol, adapted from a method for erucamide analysis, is a common approach for fatty acid amides in solid matrices.[5]

a. Sample Preparation (Extraction)

  • Grinding: The polymer sample is first ground to increase the surface area for efficient extraction.

  • Extraction: Several methods can be employed for extraction:

    • Soxhlet Extraction: A classic and robust method involving continuous extraction with a solvent like isopropanol or cyclohexane.

    • Microwave-Assisted Extraction (MAE): A faster method using microwave energy to heat the solvent and sample.

    • Ultrasonic Extraction: Utilizes high-frequency sound waves to facilitate solvent penetration into the sample matrix.

    • Pressurized Fluid Extraction (PFE): Employs elevated temperatures and pressures to enhance extraction efficiency.[2][6]

b. Derivatization

To improve the volatility and chromatographic behavior of the amide, a derivatization step is often necessary. This typically involves reacting the extracted amide with a derivatizing agent to form a more volatile ester.

c. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is commonly used.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the compounds of interest.

    • Injector: A split/splitless injector is used to introduce the sample.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is the most common mode for GC-MS analysis.

    • Scan Range: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the target analyte and its fragments.

    • Quantification: Quantification is typically performed using an internal standard and a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Fatty Acid Amides

LC-MS/MS offers high sensitivity and specificity and is particularly suitable for analyzing fatty acid amides in biological matrices.

a. Sample Preparation (Extraction)

  • Liquid-Liquid Extraction (LLE): The sample is extracted with an organic solvent immiscible with the sample matrix (e.g., water).

  • Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This helps to clean up the sample and concentrate the analyte.

b. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase column, such as a C18 column, is typically used for separating fatty acid amides.

    • Mobile Phase: A gradient of two or more solvents, such as water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol), is used to elute the analytes.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) is commonly used for LC-MS analysis of fatty acid amides.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is often employed for quantification in tandem mass spectrometry (MS/MS). This involves selecting a specific precursor ion for the analyte and then monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.

Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, which is essential for assessing the proficiency of different laboratories in performing a specific analytical measurement.

Interlaboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Analyte and Matrix P2 Select Analytical Method P1->P2 P3 Prepare Homogeneous Test Material P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Distribute Test Material and Protocol P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Laboratories Submit Results E2->E3 V1 Statistical Analysis of Results (e.g., Z-scores) E3->V1 V2 Assess Laboratory Performance V1->V2 V3 Issue Final Report V2->V3 V3->P1 Feedback for Future Studies

Caption: A generalized workflow for conducting an inter-laboratory comparison study.

Hypothetical Signaling Pathway for a Fatty Acid Amide

This diagram depicts a plausible signaling pathway for a fatty acid amide, such as this compound, based on pathways identified for similar molecules like conjugated linoleic acid.[7] Fatty acid amides can act as signaling molecules, interacting with cell surface receptors and initiating downstream cellular responses.

Fatty_Acid_Amide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response FAA This compound GPR120 GPR120 Receptor FAA->GPR120 Binds to PLC Phospholipase C (PLC) GPR120->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MLCK Myosin Light Chain Kinase (MLCK) Ca_release->MLCK Activates PKC->MLCK Phosphorylates Response Modulation of Cellular Functions (e.g., Intestinal Barrier) MLCK->Response

Caption: A potential signaling cascade initiated by a fatty acid amide.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of cis-11-Eicosenamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothetical Structure-Activity Relationship Data

To illustrate a potential SAR study, the following table summarizes hypothetical quantitative data for a series of cis-11-eicosenamide analogs. These data points represent typical measurements obtained in pharmacological profiling.

Compound IDModificationTarget Binding Affinity (Ki, nM)Functional Activity (EC50, µM)Cell Viability (CC50, µM)
CEA-001 This compound (Parent)1502.5>100
CEA-002 Saturated alkyl chain50010.2>100
CEA-003 trans-11-Eicosenamide3208.1>100
CEA-004 Shortened alkyl chain (C18)80025.6>100
CEA-005 Lengthened alkyl chain (C22)1201.885
CEA-006 N-methylation of amide2105.3>100
CEA-007 Phenyl substitution on alkyl chain951.150
CEA-008 Hydroxylation of alkyl chain45015.4>100

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are standard protocols for key experiments.

General Synthesis of this compound Analogs

A general synthetic route to produce analogs of this compound can be adapted from standard organic chemistry techniques. For instance, the synthesis of novel mangostin analogs involved the reaction of the parent compound with various brominated compounds in the presence of potassium carbonate and acetone, followed by heating under reflux.[2] A similar approach could be used for the alkylation of the amide nitrogen or modifications along the alkyl chain of this compound. Purification of the final products would typically be achieved through column chromatography on silica gel.

Radioligand Binding Assay

To determine the binding affinity of the analogs to a specific target receptor, a competitive binding assay is often employed. This method involves incubating a preparation of cells or membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (the analog). The amount of radioactivity bound to the receptors is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Functional Assay (e.g., Calcium Mobilization Assay)

Functional assays are essential to determine whether an analog acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors (GPCRs) that signal through the Gq/11 pathway, a calcium mobilization assay is a common choice.[3] Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with the analog, changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader. The dose-response curve is then plotted to determine the EC50 value, which represents the concentration of the analog that elicits 50% of the maximal response.

Cell Viability Assay (e.g., MTT Assay)

To assess the cytotoxicity of the synthesized analogs, a cell viability assay such as the MTT assay is commonly used.[2] Cells are seeded in a 96-well plate and treated with various concentrations of the analogs for a specified period. Subsequently, the MTT reagent is added, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan is measured, and the concentration of the compound that causes a 50% reduction in cell viability (CC50) is calculated. This helps to determine the therapeutic window of the compounds.

Visualizations

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for a structure-activity relationship study, from the initial design of analogs to the final data analysis.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Lead Compound (this compound) B Analog Design (e.g., chain length, saturation) A->B C Chemical Synthesis B->C D Primary Screening (Binding Assay) C->D E Functional Assays (e.g., Calcium Mobilization) D->E F Selectivity & Toxicity (e.g., Cytotoxicity Assay) E->F G Data Compilation (IC50, EC50, CC50) F->G H SAR Analysis G->H H->B Iterative Redesign I Identification of Optimized Lead H->I

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway

While the precise signaling pathway for this compound is not fully elucidated, many lipid signaling molecules interact with G-protein coupled receptors (GPCRs). The diagram below depicts a hypothetical signaling cascade initiated by the binding of an analog to a Gq/11-coupled receptor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Analog Receptor GPCR (Gq/11-coupled) Ligand->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response

Caption: A potential Gq/11 signaling pathway for this compound analogs.

The systematic design, synthesis, and biological evaluation of this compound analogs are essential for elucidating their therapeutic potential. By employing the experimental protocols and analytical frameworks outlined in this guide, researchers can effectively navigate the complexities of SAR studies. The hypothetical data and visualizations provided serve as a foundation for initiating and interpreting such investigations, ultimately paving the way for the discovery of novel and potent bioactive compounds. The principles of modifying a lead compound and assessing the resulting changes in activity are fundamental to medicinal chemistry and drug discovery.[4][5]

References

A Comparative Analysis of Cis- and Trans-11-Eicosenamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Eicosenamide is a long-chain fatty acid amide that has garnered interest in biochemical and pharmacological research. It exists as two geometric isomers, cis-11-Eicosenamide and trans-11-Eicosenamide, distinguished by the orientation of the carbon chains around a double bond at the eleventh carbon. While research has begun to elucidate the biological roles of the cis isomer, a significant gap in the scientific literature exists regarding the trans isomer. Direct comparative studies evaluating the differential effects of these two isomers are currently unavailable.

This guide provides a comparative overview based on the available data for this compound and inferences for the trans isomer drawn from the general principles of cis-trans isomerism observed in other fatty acids and their derivatives. The content herein is intended to highlight potential differences and guide future research in this area.

Physicochemical Properties and Structural Differences

The defining difference between the cis and trans isomers of 11-Eicosenamide lies in their three-dimensional structure, which significantly influences their physical properties and biological interactions.

PropertyThis compoundtrans-11-Eicosenamide (Inferred)
Structure The acyl chain has a distinct "kink" or bend at the C11 double bond.The acyl chain is more linear and resembles a saturated fatty acid amide.
Melting Point Expected to be lower due to the less compact packing of the bent acyl chains.Expected to be higher due to the ability of the linear chains to pack more closely.
Solubility Generally low in aqueous solutions, soluble in organic solvents.Expected to have similar solubility characteristics, with potentially lower solubility in some solvents due to stronger intermolecular forces.
Membrane Fluidity The kink in the chain disrupts the orderly packing of lipid bilayers, increasing membrane fluidity.The linear structure allows for more ordered packing within lipid membranes, likely decreasing membrane fluidity compared to the cis isomer.

Caption: Molecular structures of cis- and trans-11-Eicosenamide.

isomers cluster_cis This compound cluster_trans trans-11-Eicosenamide (Hypothetical) cis_structure trans_structure

Caption: Structural comparison of cis- and trans-11-Eicosenamide.

Potential Biological Activities: A Comparative Outlook

Direct experimental data comparing the biological activities of cis- and trans-11-Eicosenamide is not currently available. The following comparison is based on existing data for the cis isomer and hypothesized activities for the trans isomer based on structure-activity relationships of similar lipids.

Biological Target / EffectThis compound (Documented/Potential)trans-11-Eicosenamide (Hypothesized)
Fatty Acid Amide Hydrolase (FAAH) Interaction Known to be a substrate for FAAH, the primary catabolic enzyme for fatty acid amides. The cis configuration is often preferred by lipases and hydrolases.Likely also a substrate for FAAH, but the rate of hydrolysis could differ significantly. The more linear trans structure might fit differently into the active site, potentially leading to slower or faster degradation.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Fatty acid amides can act as ligands for PPARs, nuclear receptors that regulate lipid metabolism and inflammation. The specific activity of this compound on PPAR isoforms is an area for further research.The difference in shape may lead to differential binding affinity and activation of PPAR isoforms (PPARα, PPARγ, PPARδ), potentially resulting in distinct effects on gene expression related to lipid metabolism and inflammation.
Cytotoxicity and Antigenotoxicity This compound has been used in biological studies to evaluate the antigenotoxic and cytotoxic potential of metabiotics from probiotics on human colon cancer cells.[1]The cytotoxic and antigenotoxic effects could be different. The more rigid structure of the trans isomer might alter its interaction with cellular membranes and intracellular targets, potentially leading to a different toxicity profile.
Antibacterial Activity Some research suggests potential antibacterial properties.Antibacterial activity may be altered. The ability to disrupt bacterial cell membranes could be dependent on the shape of the molecule.
Sleep Regulation While not directly studied for this compound, other fatty acid amides like oleamide (cis-9-octadecenamide) are known to induce sleep.The effect on sleep is unknown. Given the structural similarity of the trans isomer to saturated fatty acid amides, its effects on sleep-related pathways might differ from those of cis isomers.

Proposed Signaling Pathway Differences

The geometric isomerism of 11-Eicosenamide can be hypothesized to influence its interaction with key enzymes and receptors, leading to divergent downstream signaling.

signaling_pathways cluster_cis This compound Pathway cluster_trans trans-11-Eicosenamide Pathway (Hypothetical) cis This compound faah_cis FAAH cis->faah_cis Hydrolysis ppar_cis PPARs cis->ppar_cis Activation products_cis cis-11-Eicosenoic Acid + NH3 faah_cis->products_cis gene_exp_cis Gene Expression (Lipid Metabolism, Inflammation) ppar_cis->gene_exp_cis trans trans-11-Eicosenamide faah_trans FAAH trans->faah_trans Hydrolysis (rate may differ) ppar_trans PPARs trans->ppar_trans Activation (affinity may differ) products_trans trans-11-Eicosenoic Acid + NH3 faah_trans->products_trans gene_exp_trans Altered Gene Expression ppar_trans->gene_exp_trans experimental_workflow cluster_assays Comparative Assays cluster_data Data Analysis substances cis- and trans-11-Eicosenamide faah_assay FAAH Activity Assay substances->faah_assay ppar_assay PPAR Reporter Assay substances->ppar_assay cyto_assay Cytotoxicity Assay substances->cyto_assay faah_data Km, Vmax faah_assay->faah_data ppar_data EC50 ppar_assay->ppar_data cyto_data IC50 cyto_assay->cyto_data comparison Comparative Efficacy and Potency Profile faah_data->comparison ppar_data->comparison cyto_data->comparison

References

A Comparative Analysis of Cis-11-Eicosenamide, Erucamide, and Stearamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three primary fatty acid amides: cis-11-eicosenamide, erucamide, and stearamide. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the subtle yet critical differences in the chemical structure, physical properties, and functional roles of these molecules. We will explore their industrial applications as polymer additives and their distinct biological activities, supported by experimental data and standardized testing protocols.

Chemical Structure and Physicochemical Properties

The fundamental differences between this compound, erucamide, and stearamide arise from variations in their fatty acid backbones, specifically the length of the hydrocarbon chain and the presence or absence of unsaturation.

  • Stearamide is a saturated fatty acid amide derived from stearic acid, featuring an 18-carbon chain.

  • This compound , also known as gondoamide, is a monounsaturated amide with a 20-carbon chain and a double bond at the 11th carbon.

  • Erucamide is a monounsaturated amide derived from erucic acid, characterized by a longer 22-carbon chain with a double bond at the 13th carbon.[1]

These structural distinctions directly influence their physical properties, such as melting point and solubility, which in turn dictate their performance in various applications.

G Structural Relationships of Fatty Acid Amides cluster_c18 C18 (Saturated) cluster_c20 C20 (Monounsaturated) cluster_c22 C22 (Monounsaturated) stearic_acid Stearic Acid (C18:0) stearamide Stearamide (C18H37NO) stearic_acid->stearamide Amidation gondoic_acid Gondoic Acid (C20:1, n-9) eicosenamide This compound (C20H39NO) gondoic_acid->eicosenamide Amidation erucic_acid Erucic Acid (C22:1, n-9) erucamide Erucamide (C22H43NO) erucic_acid->erucamide Amidation

Caption: Structural derivation of the three amides from their parent fatty acids.

The quantitative physicochemical properties are summarized in the table below.

PropertyStearamideThis compoundErucamide
Molecular Formula C₁₈H₃₇NOC₂₀H₃₉NOC₂₂H₄₃NO
Molecular Weight ( g/mol ) ~283.49~309.53~337.58
Carbon Chain Length 182022
Unsaturation Saturated (0 double bonds)Monounsaturated (1 double bond at C11)Monounsaturated (1 double bond at C13)
Melting Point (°C) 98 - 109~7975 - 85
CAS Number 124-26-510436-08-5112-84-5

Performance in Industrial Applications: Slip Agents

Erucamide and stearamide are widely used as slip additives in the polymer industry, particularly for polyethylene (PE) and polypropylene (PP) films.[2] Their primary function is to reduce the coefficient of friction (COF) on the polymer surface, preventing film layers from sticking to each other (blocking) and easing processing.[3] this compound is not commonly used for this industrial purpose.

The mechanism, known as "blooming," involves the migration of the amide from the polymer matrix to the surface as the plastic cools.[3] This forms a lubricating surface layer. The rate and effectiveness of this process are directly tied to the amide's chemical structure.

  • Erucamide: Its long carbon chain (C22) and cis-double bond give it excellent slip properties and good thermal stability, making it suitable for high-temperature processing.[4] However, its migration to the surface is slower compared to shorter-chain amides.[1]

  • Stearamide: As a saturated molecule, it has a higher melting point and lower thermal stability compared to erucamide. It is often used in PVC applications.

  • Comparison with Oleamide (C18:1): Oleamide, another common slip agent, has the same carbon chain length as stearamide but is unsaturated. It migrates much faster than erucamide due to its shorter chain, providing immediate slip, but can be less stable at high temperatures.[1][2] The performance difference between erucamide and oleamide highlights the critical roles of both chain length and unsaturation.

Caption: Influence of molecular structure on properties and industrial performance.

Biological Roles and Differential Activity

Fatty acid amides are a diverse class of endogenous signaling lipids with various biological functions.[5][6] While research into this compound is emerging, erucamide and stearamide have more established, albeit different, biological profiles.

  • This compound: It is recognized as a human metabolite.[7] Recent studies have begun to explore its potential, with some research indicating cytotoxic activity against certain cancer cell lines.[8] Its specific pathways and receptors are still under active investigation.

  • Erucamide: Beyond its industrial use, erucamide is a known metabolite in plants and mammals.[9] It has been identified as an inhibitor of acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine.[9] Like other unsaturated fatty acid amides, it may interact with the endocannabinoid system. Molecular docking studies suggest potential interactions with cannabinoid receptors CB1 and CB2.[8][10]

  • Stearamide: This saturated amide has been reported to have cytotoxic and ichthyotoxic (toxic to fish) properties.[11] Some evidence suggests it may act as a selective inhibitor of Toll-like receptors (TLRs) and potentially inhibit enzymes like phospholipase A2 and cyclooxygenase 2, which are involved in inflammatory pathways.[12]

The presence of a double bond and the chain length appear crucial for specific biological interactions, such as binding to cannabinoid receptors, where unsaturated amides like erucamide and oleamide show higher affinity than their saturated counterparts.[8]

Experimental Protocols

Objective comparison requires standardized methodologies. Below are summaries of key experimental protocols used to evaluate the performance and biological activity of these amides.

This method is essential for quantifying the slip properties of polymer films containing these amides.

  • Objective: To measure the static (starting) and kinetic (sliding) coefficients of friction of plastic film.[13]

  • Apparatus: A universal testing machine, a horizontal test plane, a sled of a specified mass (e.g., 200 g), and data acquisition software.[14]

  • Procedure:

    • A sample of the film is secured to the stationary horizontal plane.

    • A second piece of film is attached to the sled.

    • The sled is placed on the film-covered plane and connected to the testing machine's load cell.

    • The machine pulls the sled at a constant speed (e.g., 150 mm/min).[15]

    • The force required to initiate motion (static friction) and the average force to maintain motion (kinetic friction) are recorded.[14]

  • Calculation: The COF (μ) is calculated as the ratio of the measured frictional force (F) to the normal force (which is the weight of the sled).[13]

G Workflow for Coefficient of Friction Testing (ASTM D1894) A Sample Preparation (Cut film and attach to sled & plane) B Test Setup (Place sled on plane, connect to load cell) A->B C Initiate Test (Pull sled at constant speed, e.g., 150 mm/min) B->C D Data Acquisition (Record force vs. displacement) C->D E Analysis (Identify initial peak force for static COF) D->E F Analysis (Calculate average force for kinetic COF) D->F G Result (Report Static & Kinetic COF values) E->G F->G

Caption: Experimental workflow for measuring slip properties of polymer films.

This protocol allows for the determination of amide concentration, which is crucial for quality control and migration studies.

  • Objective: To extract and quantify fatty acid amides from a polymer matrix.[16]

  • Apparatus: Gas chromatograph coupled with a mass spectrometer (GC/MS), pressurized solvent extraction (PSE) system.

  • Procedure:

    • Extraction: The polymer sample is extracted using a method like PSE, which is highly efficient.[16][17]

    • Derivatization: The extracted amides are often derivatized (e.g., with trifluoroacetic anhydride) to improve their volatility and chromatographic behavior.

    • GC/MS Analysis: The derivatized sample is injected into the GC/MS. The compounds are separated on a column (e.g., HP-Innowax) and then identified and quantified by the mass spectrometer.[16]

  • Data Analysis: The concentration of each amide is determined by comparing its peak area to that of a known internal standard and a calibration curve.

This is a standard colorimetric assay to assess the effect of a compound on cell viability.

  • Objective: To determine the concentration at which a compound exhibits toxicity to a cell line (e.g., IC₅₀ value).[18]

  • Apparatus: 96-well cell culture plates, incubator, plate reader.

  • Procedure:

    • Cell Seeding: Plate cells at a specific density in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).[18]

    • Assay: Add the MTS or MTT reagent to each well. Live, metabolically active cells convert the reagent into a colored formazan product.

    • Measurement: After a short incubation, the absorbance of the colored product is measured using a plate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.[8]

Conclusion

This compound, erucamide, and stearamide, while all primary fatty acid amides, exhibit significant differences driven by their alkyl chain length and degree of saturation.

  • Stearamide (C18, saturated) and Erucamide (C22, monounsaturated) are key industrial additives whose structural differences fine-tune their performance as slip agents in polymers.

  • This compound (C20, monounsaturated) is primarily of interest for its role as a biological metabolite, with emerging research into its cytotoxic and other potential signaling functions.

For researchers, the distinction is critical: stearamide and erucamide serve as models for understanding how lipid structure affects material properties and biological inflammation pathways, while this compound represents a less-explored endogenous molecule with potential therapeutic relevance. The choice between these compounds depends entirely on the specific application, whether it be optimizing industrial processes or investigating novel biochemical pathways.

References

A Comparative Analysis of Fatty Acid Amide Hydrolase (FAAH) Hydrolysis Rates for Various Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of FAAH Substrate Specificity with Supporting Experimental Data.

This guide provides a comprehensive comparative analysis of the hydrolysis rates of various fatty acid amides by the enzyme Fatty Acid Amide Hydrolase (FAAH). Understanding the substrate specificity of FAAH is crucial for the development of therapeutics targeting the endocannabinoid system. This document summarizes quantitative data on hydrolysis rates, details the experimental protocols used for their determination, and provides visual diagrams of key biological pathways and experimental workflows.

Comparative Hydrolysis of Fatty Acid Amides by FAAH

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of a class of bioactive lipids known as fatty acid amides, which includes the endocannabinoid anandamide (AEA).[1][2] FAAH terminates the signaling of these molecules by hydrolyzing them into their corresponding fatty acid and amine.[1] The rate of this hydrolysis varies significantly depending on the structure of the fatty acid amide substrate.

Studies have shown that FAAH exhibits a preference for certain fatty acid amides over others. For instance, FAAH-1, the primary FAAH isoform in the brain, hydrolyzes the polyunsaturated substrate anandamide at a significantly higher rate than monounsaturated or saturated N-acylethanolamines (NAEs).[3] In contrast, FAAH-2, another isoform, shows greater activity with monounsaturated NAEs.[3]

The following table summarizes the kinetic parameters for the hydrolysis of several key fatty acid amides by FAAH, providing a quantitative comparison of their suitability as substrates. It is important to note that experimental conditions can vary between studies, potentially affecting absolute values.

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)Relative Hydrolysis Rate (Compared to Anandamide)Reference
Anandamide (AEA)rat FAAH25.3 ± 14.20.29 ± 0.13100%[4]
Anandamide (AEA)human FAAH-1--100% (38-fold > FAAH-2)[3]
N-oleoylethanolamine (OEA)human FAAH-1--Higher than PEA, lower than AEA[3]
N-palmitoylethanolamine (PEA)human FAAH-1--Lower than AEA and OEA (11-fold > FAAH-2)[3]
Oleamidehuman FAAH-1--Nearly equivalent to FAAH-2[3]
N-arachidonoyl-glycinerecombinant FAAH-0.02~7% of Anandamide[5]
N-arachidonoyl-taurinerecombinant FAAH-0.04~14% of Anandamide[5]

Experimental Protocols

The determination of FAAH hydrolysis rates is typically performed using in vitro enzyme assays. The two most common methods are the fluorometric assay and the radiometric assay.

Fluorometric FAAH Activity Assay

This assay provides a simple and sensitive method suitable for high-throughput screening.[6]

Principle: The assay utilizes a non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond in AAMCA, releasing arachidonic acid and the highly fluorescent compound 7-amino-4-methylcoumarin (AMC).[6][7] The rate of increase in fluorescence is directly proportional to the FAAH activity.

Materials:

  • FAAH enzyme source (e.g., cell or tissue homogenates, microsomes, or recombinant FAAH)

  • FAAH Assay Buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.4)[8]

  • Bovine Serum Albumin (BSA)

  • AAMCA substrate

  • AMC standard

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold FAAH Assay Buffer. Centrifuge to remove cellular debris and collect the supernatant containing the FAAH enzyme.

  • Standard Curve: Prepare a standard curve using known concentrations of AMC to correlate fluorescence units with the amount of product formed.[8]

  • Reaction Setup: In a 96-well plate, add the enzyme preparation to the assay buffer containing BSA. Include control wells with a known FAAH inhibitor to determine background fluorescence.[8]

  • Reaction Initiation: Initiate the reaction by adding the AAMCA substrate to each well.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence kinetically over a set period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the rate of AMC production from the linear portion of the fluorescence curve and the standard curve. FAAH activity is typically expressed as pmol or nmol of AMC produced per minute per mg of protein.

Radiometric FAAH Activity Assay

This assay is a highly sensitive method that directly measures the hydrolysis of a radiolabeled substrate.

Principle: The assay uses radiolabeled anandamide, typically with Carbon-14 ([¹⁴C]) in the ethanolamine portion ([¹⁴C]AEA).[4] FAAH hydrolyzes [¹⁴C]AEA into arachidonic acid and [¹⁴C]ethanolamine. The reaction is stopped, and the aqueous phase containing the water-soluble [¹⁴C]ethanolamine is separated from the organic phase containing the unreacted lipophilic [¹⁴C]AEA. The radioactivity in the aqueous phase is then quantified by scintillation counting.[9]

Materials:

  • FAAH enzyme source

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9)[10]

  • [¹⁴C]Anandamide

  • Organic solvent mixture (e.g., chloroform:methanol 1:1 v/v)[4]

  • Scintillation counter

  • Scintillation vials and fluid

Procedure:

  • Enzyme Preparation: Prepare the enzyme source as described for the fluorometric assay.

  • Reaction Incubation: Incubate the enzyme preparation with [¹⁴C]anandamide at 37°C for a defined period (e.g., 15-30 minutes), ensuring substrate conversion remains in the linear range (~10-15%).[4]

  • Reaction Termination and Phase Separation: Stop the reaction by adding a two-volume excess of an organic solvent mixture (e.g., chloroform:methanol). Vortex and centrifuge to separate the aqueous and organic phases.

  • Quantification: Transfer an aliquot of the aqueous phase containing [¹⁴C]ethanolamine to a scintillation vial with scintillation fluid.

  • Measurement: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate. FAAH activity is typically expressed as pmol or nmol of ethanolamine produced per minute per mg of protein.

Visualizing Key Processes

To better understand the context of FAAH activity, the following diagrams illustrate the endocannabinoid signaling pathway and a typical experimental workflow for assessing FAAH activity.

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Centrifugation Tissue->Centrifuge1 Supernatant Collect Supernatant (Enzyme Source) Centrifuge1->Supernatant Setup Reaction Setup in 96-well Plate Supernatant->Setup AddSubstrate Add Substrate (e.g., AAMCA) Setup->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Measure Kinetic Measurement Incubate->Measure CalcRate Calculate Rate of Product Formation Measure->CalcRate StandardCurve Generate Standard Curve StandardCurve->CalcRate Normalize Normalize to Protein Concentration CalcRate->Normalize

Caption: Experimental workflow for a fluorometric FAAH activity assay.

endocannabinoid_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NAPE NAPE (Membrane Precursor) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD AEA_synth Anandamide (AEA) Synthesis NAPE_PLD->AEA_synth AEA_signal Anandamide (AEA) AEA_synth->AEA_signal AEA_signal->CB1 Retrograde Signaling FAAH FAAH AEA_signal->FAAH Uptake Degradation Degradation FAAH->Degradation Products Arachidonic Acid + Ethanolamine Degradation->Products

Caption: Endocannabinoid signaling pathway showing anandamide synthesis and degradation by FAAH.

References

Unveiling the Neurological Potential of Fatty Acid Amides: A Comparative Analysis of Oleamide and Erucamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of endogenous lipid signaling molecules offers a promising frontier for novel therapeutic interventions. Among these, fatty acid amides have garnered significant interest for their diverse physiological effects. This guide provides a comparative analysis of two prominent fatty acid amides, oleamide and erucamide, based on findings from animal models. While direct experimental data for cis-11-eicosenamide in animal models remains elusive, its structural similarity to oleamide and erucamide suggests it may share a similar spectrum of activities, a hypothesis that warrants future investigation.

Comparative Efficacy in Animal Models

Studies in rodent models have revealed distinct yet overlapping neurological effects of oleamide and erucamide. Oleamide has been primarily associated with sedative and hypnotic properties, while erucamide has demonstrated notable antidepressant and anxiolytic-like activities.

CompoundAnimal ModelKey EffectsDosage RangeRoute of Administration
Oleamide MiceSedative, Hypnotic, Reduced Locomotor Activity[1]43.7-700 mg/kg[1]Intraperitoneal[1]
MiceAntidepressant-like, Reduced Immobility Time[2]10 mg/kg[2]Intraperitoneal[2]
MiceAnxiolytic-like, Effects on Novelty-Induced Behaviors[2]5-10 mg/kg[2]Intraperitoneal[2]
Erucamide MiceAntidepressant-like, Reduced Immobility Time in FST & TST[3]5, 10, 20 mg/kg[3]Oral[3]
MiceAnxiolytic-like, Increased Time in Open Arms of EPM[3]10, 20 mg/kg[3]Oral[3]

FST: Forced Swim Test; TST: Tail Suspension Test; EPM: Elevated Plus-Maze.

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.

Oleamide: Sedative and Hypnotic Effects in Mice[1]
  • Animal Model: Male Kunming mice.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: Oleamide was suspended in a 0.5% sodium carboxymethylcellulose solution and administered via intraperitoneal (i.p.) injection.

  • Locomotor Activity Test: Spontaneous locomotor activity was measured using an automated activity monitoring system. Mice were placed in the activity chambers immediately after oleamide injection, and activity was recorded for a specified duration.

  • Pentobarbital-Induced Sleep Test: Thirty minutes after oleamide or vehicle administration, mice were injected with a sub-hypnotic dose of sodium pentobarbital. The number of animals that lost their righting reflex for at least one minute was recorded.

Erucamide: Antidepressant and Anxiolytic Effects in Mice[3][4]
  • Animal Model: Male ICR mice.[3]

  • Housing: Standard laboratory conditions, single-housed five days before the experiment.[4]

  • Drug Administration: Erucamide was suspended in 0.3% methyl cellulose and administered orally (p.o.) for seven consecutive days.[3]

  • Forced Swim Test (FST): Mice were placed in a cylinder of water from which they could not escape. The duration of immobility during the last few minutes of the test was recorded as an indicator of depressive-like behavior.

  • Elevated Plus-Maze (EPM) Test: The maze consists of two open and two closed arms. The time spent in and the number of entries into the open arms were measured to assess anxiety-like behavior. An increase in open arm exploration is indicative of an anxiolytic effect.

  • Hormonal Analysis: Serum levels of adrenocorticotropic hormone (ACTH) and corticosterone (CORT) were measured using ELISA kits to assess the involvement of the Hypothalamus-Pituitary-Adrenal (HPA) axis.[3]

Signaling Pathways and Mechanisms of Action

The neurological effects of oleamide and erucamide are attributed to their interaction with various receptor systems and signaling pathways.

Oleamide Signaling Pathways

Oleamide's diverse effects are believed to be mediated through its interaction with multiple neurotransmitter systems, including the GABAergic, serotonergic, and cannabinoid systems.[2][5][6] It has been shown to potentiate the effects of GABA at GABA-A receptors and interact with several serotonin (5-HT) receptor subtypes.[7][8] Furthermore, oleamide can act as an agonist at cannabinoid CB1 receptors and may also indirectly enhance endocannabinoid signaling by inhibiting the fatty acid amide hydrolase (FAAH) enzyme responsible for their degradation.[5][6][9]

Oleamide_Signaling cluster_receptors Receptor Interactions cluster_effects Cellular & Physiological Effects Oleamide Oleamide GABA_A GABA-A Receptor Oleamide->GABA_A Allosteric Modulation Serotonin_R Serotonin Receptors (5-HT1A, 5-HT2A/2C, 5-HT7) Oleamide->Serotonin_R Modulation CB1_R CB1 Receptor Oleamide->CB1_R Agonism TRPV1 TRPV1 Channel Oleamide->TRPV1 Activation FAAH FAAH (Inhibition) Oleamide->FAAH Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Serotonin_R->Neuronal_Inhibition CB1_R->Neuronal_Inhibition Vasodilation Vasodilation CB1_R->Vasodilation TRPV1->Vasodilation Anandamide Anandamide (Increased Levels) FAAH->Anandamide Degradation (Blocked) Sedation Sedation & Hypnosis Neuronal_Inhibition->Sedation

Caption: Proposed signaling pathways for oleamide.

Erucamide Signaling Pathways

The antidepressant and anxiolytic effects of erucamide appear to be mediated, at least in part, through the regulation of the Hypothalamus-Pituitary-Adrenal (HPA) axis.[3] Studies have shown that erucamide administration can lead to a significant decrease in the serum levels of the stress hormones ACTH and corticosterone.[3] This suggests that erucamide may exert its effects by modulating the release of corticotropin-releasing hormone (CRH) from the hypothalamus or by acting on the pituitary or adrenal glands directly.

Erucamide_HPA_Axis cluster_hpa HPA Axis Modulation cluster_effects Behavioral Outcomes Erucamide Erucamide Hypothalamus Hypothalamus Erucamide->Hypothalamus Modulation (?) CRH CRH Release (Reduced) Hypothalamus->CRH Pituitary Anterior Pituitary ACTH ACTH Release (Reduced) Pituitary->ACTH Adrenal Adrenal Cortex Corticosterone Corticosterone Release (Reduced) Adrenal->Corticosterone CRH->Pituitary (-) ACTH->Adrenal (-) Anxiolytic Anxiolytic Effects Corticosterone->Anxiolytic Antidepressant Antidepressant Effects Corticosterone->Antidepressant

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for Lipid Metabolites: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of lipid metabolites is critical for advancing our understanding of disease, discovering biomarkers, and developing novel therapeutics. Two of the most powerful and widely adopted analytical platforms for lipid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques is a crucial decision that influences the scope and quality of lipidomic data.

This guide presents an objective comparison of GC-MS and LC-MS for the analysis of lipid metabolites, supported by experimental data and detailed methodologies. It aims to provide a comprehensive resource for selecting the appropriate technique and for designing robust cross-validation studies to ensure data integrity and reproducibility.

Technology Overview: A Tale of Two Phases

The fundamental difference between GC-MS and LC-MS lies in the mobile phase used to separate molecules. GC-MS is ideally suited for volatile and thermally stable compounds that can be vaporized without degradation, while LC-MS is more versatile, accommodating a broader range of molecules, including those that are non-volatile and thermally labile.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Lipids

GC-MS excels at the high-resolution separation of volatile compounds.[1] In the context of lipid analysis, its primary application is the detailed profiling of fatty acids and cholesterol.[2] A key consideration for GC-MS is that most lipids are not inherently volatile. Therefore, a chemical derivatization step is mandatory to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters.[1] This requirement makes GC-MS generally unsuitable for the analysis of larger, intact lipids like triglycerides or phospholipids, as the high temperatures involved would lead to their decomposition.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS): The All-Rounder for Comprehensive Lipidomics

LC-MS is a more versatile technique for the comprehensive study of the lipidome as it can analyze lipids in their native form, often without the need for derivatization.[1][3] It is compatible with a wide array of lipid classes, from polar to non-polar, and can readily analyze large and thermally unstable molecules.[1] By employing different LC separation modes, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), coupled with mass spectrometry, LC-MS can provide comprehensive profiles of intact lipid species.[4]

Quantitative Performance: A Side-by-Side Comparison

A critical aspect of cross-validation is the comparison of the quantitative performance of both methods. The following tables summarize typical performance metrics for GC-MS and LC-MS in the analysis of lipid metabolites.

Table 1: General Performance Characteristics of GC-MS and LC-MS for Lipid Analysis

Performance MetricGC-MS (for Fatty Acids/Sterols)LC-MS/MS (for Intact Lipids)Key Considerations
Analyte Type Volatile or semi-volatile compounds. Primarily for fatty acid profiles and cholesterol.[1][2]Broad range of lipids, including polar, non-polar, and thermally labile intact molecules.[1][3]GC-MS requires a derivatization step to increase the volatility of many lipids.[1][2]
Linearity (R²) Typically ≥ 0.999[1]Typically ≥ 0.997[1]Both methods demonstrate excellent linearity over a defined concentration range.[1]
Precision (%RSD) Generally < 5%[1]Generally < 5-10%[1]Precision is influenced by the complexity of sample preparation, instrument stability, and data processing.[1]
Sensitivity High for volatile compounds.Generally higher, with detection limits in the femtomole range for many lipid species.[5]LC-MS is often more sensitive for a broader range of lipids.[6]

Table 2: Quantitative Performance of LC-MS for Various Lipid Classes

Lipid ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)
Phospholipids >0.99[7]~1 pmol[7]6.12 ng/mL[7]<15%[7]
Sphingolipids >0.99[7]~1 pmol[7]-<20%[7]
Glycerolipids >0.99[7]~1 pmol[7]-<15%[7]

Experimental Workflows and Protocols

A robust cross-validation study begins with a harmonized sample preparation protocol before diverging into method-specific workflows.

Cross_Validation_Workflow Cross-Validation Workflow for Lipid Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis cluster_data Data Analysis and Comparison BiologicalSample Biological Sample LipidExtraction Lipid Extraction (e.g., Folch, Bligh & Dyer, MTBE) BiologicalSample->LipidExtraction DriedExtract Dried Lipid Extract LipidExtraction->DriedExtract Derivatization Derivatization (e.g., FAMEs) DriedExtract->Derivatization GC-MS Path Reconstitution Reconstitution DriedExtract->Reconstitution LC-MS Path GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data GC-MS Data GCMS_Analysis->GCMS_Data DataProcessing Data Processing (Peak Integration, Identification) GCMS_Data->DataProcessing LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis LCMS_Data LC-MS Data LCMS_Analysis->LCMS_Data LCMS_Data->DataProcessing Quantification Quantification DataProcessing->Quantification Comparison Method Comparison (Correlation, Bland-Altman) Quantification->Comparison

Caption: A logical workflow for the cross-validation of GC-MS and LC-MS methods for lipid analysis.

Experimental Protocols

Protocol 1: Lipid Extraction (Folch Method)

This is a widely used method for the total lipid extraction from biological samples.

  • Materials:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Homogenizer

    • Centrifuge

    • Glass centrifuge tubes

  • Procedure:

    • Homogenize the tissue sample in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.

    • Filter the homogenate to remove any solid particles.

    • Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.

    • Centrifuge at a low speed to separate the mixture into two phases.

    • Carefully collect the lower chloroform phase which contains the lipids.

    • Dry the lipid extract completely under a stream of nitrogen gas. The dried extract is now ready for either GC-MS or LC-MS analysis.[1]

Protocol 2: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the derivatization and analysis of fatty acids using GC-MS.

  • Derivatization (to FAMEs):

    • To the dried lipid extract, add a known volume of a methanolic solution of a strong acid catalyst (e.g., 14% BF3 in methanol).

    • Heat the mixture at 60-100°C for 5-30 minutes.

    • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23).

    • Oven Program: A typical temperature gradient starts at 150°C and ramps to 270°C at 10°C/min.[1]

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-650.[1]

Protocol 3: LC-MS/MS Analysis of Intact Lipids

This protocol describes the analysis of a broad range of intact lipids using LC-MS/MS.

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase (e.g., a mixture of acetonitrile, isopropanol, and water).

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[7]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[7]

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute lipids of increasing hydrophobicity.[7]

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is typically employed to cover a wide range of lipid classes.

Lipid Signaling Pathways: The Eicosanoid Cascade

Lipid metabolites are not just structural components; they are also critical signaling molecules involved in a myriad of cellular processes. The eicosanoid signaling pathway, which originates from the oxidation of arachidonic acid, is a prime example, playing a key role in inflammation.

Eicosanoid_Signaling_Pathway Simplified Eicosanoid Signaling Pathway cluster_membrane Cell Membrane cluster_synthesis Eicosanoid Synthesis cluster_signaling Cellular Response MembranePL Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes (e.g., LTB4) LOX->LTs Inflammation Inflammation PGs->Inflammation Pain Pain PGs->Pain Fever Fever PGs->Fever LTs->Inflammation PLA2->AA Release

References

A Comparative Guide to the Functional Differences Between Long-Chain Saturated and Unsaturated Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between long-chain saturated and unsaturated amides, focusing on their distinct physicochemical properties and biological activities. The information presented is supported by experimental data to assist researchers in understanding the structure-function relationships of these important lipid signaling molecules and their potential applications in drug development.

Introduction

Long-chain fatty acid amides are a diverse class of endogenous lipids that play crucial roles in various physiological processes.[1][2][3][4] These molecules, characterized by a fatty acid chain linked to an amide headgroup, are broadly classified into saturated and unsaturated species based on the presence of double bonds in their acyl chain. This structural difference profoundly influences their physical properties and biological functions, ranging from sleep regulation and angiogenesis to their utility as industrial slip agents.[1] This guide will compare and contrast key examples of long-chain saturated and unsaturated amides, such as stearamide versus oleamide, and behenamide versus erucamide, to highlight their functional distinctions.

Physicochemical Properties

The presence or absence of a double bond in the long alkyl chain of fatty acid amides significantly impacts their physical properties, including melting point, solubility, and surface friction characteristics. Unsaturated amides generally exhibit lower melting points and can demonstrate different surface properties compared to their saturated counterparts.[5][6][7]

PropertySaturated AmideUnsaturated AmideSupporting Data
Melting Point Generally higher due to the linear structure allowing for more efficient packing and stronger van der Waals forces.[7][8]Generally lower due to the "kink" introduced by the cis-double bond, which disrupts packing.[5]Stearamide: 98-104 °C[5][6] Behenamide: ~105 °C
Solubility Soluble in organic solvents like ethanol, DMSO, and dimethylformamide. Insoluble in water.[9][10]Soluble in organic solvents; insoluble in water.[9]Stearamide is soluble in ethanol (~22 mg/ml), DMSO (~20 mg/ml), and DMF (~14 mg/ml).[10] Oleamide is soluble in alcohols and ethers.[9]
Coefficient of Friction (COF) Higher COF, indicating less effective friction reduction when used as a slip agent in polymers.[1][3]Lower COF, providing superior slip properties in polymer films.[1][3][5]LLDPE film with 1080 ppm behenamide had a higher COF than a film with 1010 ppm erucamide (0.2).[3]

Biological and Functional Differences

The structural variance between long-chain saturated and unsaturated amides leads to distinct interactions with biological systems, including differential effects on signaling pathways, enzyme activities, and cellular communication.

Neuromodulatory and Cannabinoid System Interactions

Unsaturated amides, particularly oleamide, are well-characterized as neuromodulatory lipids. Oleamide is an endogenous sleep-inducing molecule that interacts with cannabinoid receptors.[11][12][13] In contrast, their saturated analogs are generally less active in these pathways.

Biological ActivitySaturated Amide (Stearamide)Unsaturated Amide (Oleamide)Supporting Data
Cannabinoid Receptor (CB1) Binding Low affinity.Acts as a full agonist at the CB1 receptor.[11][12][13]Oleamide competitively inhibits [3H]CP55,940 binding to rat brain membranes with a Kᵢ of 1.14 µM.[12][13]
Fatty Acid Amide Hydrolase (FAAH) Inhibition Lower inhibitory activity.[14]Potent inhibitor of FAAH, the enzyme that degrades anandamide and oleamide.[14][15]N-benzylstearamide has a higher IC₅₀ (43.7 µM) for FAAH compared to N-benzyloleamide (IC₅₀ of 7.9 µM).[14]
Gap Junction Communication Inactive.[3]Potent inhibitor of gap junction communication.[1][3][9]Oleamide completely inhibits dye transfer in rat glial cells at 50 µM.[3]
Angiogenesis

Erucamide, a long-chain unsaturated amide, has been identified as an angiogenic factor, promoting the formation of new blood vessels.[16] The corresponding saturated amide, behenamide, lacks this activity.

Biological ActivitySaturated Amide (Behenamide)Unsaturated Amide (Erucamide)Supporting Data
Angiogenesis Not known to be angiogenic.Induces angiogenesis in vivo.[16]Erucamide was identified as a major angiogenic lipid from bovine mesentery.[16]

Experimental Protocols

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol outlines a method to assess the inhibitory potential of long-chain amides on FAAH activity.[2][4][17]

Principle: FAAH hydrolyzes a non-fluorescent substrate, releasing a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.

Materials:

  • FAAH enzyme preparation (e.g., rat liver microsomes)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • Non-fluorescent FAAH substrate (e.g., AMC arachidonoyl amide)

  • Test compounds (saturated and unsaturated amides) dissolved in a suitable solvent (e.g., DMSO)

  • FAAH inhibitor (for positive control)

  • 96-well, white, flat-bottomed microplate

  • Fluorescence microplate reader (Ex/Em = 340-360/450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the known FAAH inhibitor.

  • In a 96-well plate, add the FAAH enzyme preparation to wells containing the assay buffer.

  • Add the test compounds or inhibitor to the respective wells. Include solvent controls.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode for 10-60 minutes at 37°C.

  • Calculate the rate of reaction for each well. Determine the percent inhibition and IC₅₀ values for the test compounds.

In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This protocol describes a method to evaluate the pro- or anti-angiogenic effects of long-chain amides.[2][18][19][20]

Principle: Endothelial cells, when cultured on a basement membrane extract, form capillary-like structures (tubes) in response to angiogenic stimuli.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • Test compounds (e.g., erucamide, behenamide)

  • 96-well culture plate

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest HUVECs and resuspend them in media containing the desired concentration of the test compound or vehicle control.

  • Seed the HUVEC suspension onto the solidified BME.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-24 hours.

  • Visualize and capture images of the tube network using an inverted microscope.

  • Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops.

Gap Junction Communication: Dye Transfer Assay

This protocol details a method to assess the effect of long-chain amides on gap junctional intercellular communication.[1][3][21]

Principle: A fluorescent dye that can pass through gap junctions is loaded into a subset of cells ("donor" cells). The transfer of the dye to adjacent, unlabeled "acceptor" cells is monitored.

Materials:

  • Cultured cells known to form gap junctions (e.g., rat glial cells)

  • Lipophilic membrane dye (e.g., DiI) to label acceptor cells

  • Gap junction-permeable fluorescent dye (e.g., Calcein-AM) to label donor cells

  • Test compounds (e.g., oleamide, stearamide)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture the cells to confluency.

  • Label one population of cells with Calcein-AM (donor cells) and another with DiI (acceptor cells).

  • Co-culture the donor and acceptor cells in the presence of the test compound or vehicle control for a specified duration (e.g., 4 hours).

  • Visualize the cells using fluorescence microscopy. Dye transfer is indicated by the presence of green fluorescence (Calcein) in the red-labeled (DiI) acceptor cells.

  • Quantify the percentage of dye-coupled acceptor cells.

Mandatory Visualizations

Signaling_Pathway_Comparison cluster_unsaturated Unsaturated Amide (e.g., Oleamide) cluster_saturated Saturated Amide (e.g., Stearamide) Oleamide Oleamide CB1 CB1 Receptor Oleamide->CB1 Agonist FAAH_U FAAH (Inhibited) Oleamide->FAAH_U Inhibitor GJC Gap Junctions (Blocked) Oleamide->GJC Inhibitor Sleep Sleep Induction CB1->Sleep Anandamide_U Anandamide Levels (Increased) FAAH_U->Anandamide_U Stearamide Stearamide CB1_S CB1 Receptor (Low Affinity) Stearamide->CB1_S FAAH_S FAAH (Low Inhibition) Stearamide->FAAH_S GJC_S Gap Junctions (No Effect) Stearamide->GJC_S

Caption: Comparative signaling pathways of unsaturated vs. saturated amides.

Experimental_Workflow_FAAH start Start: FAAH Inhibition Assay prep Prepare FAAH Enzyme, Substrate, and Test Amides (Saturated/Unsaturated) start->prep plate Plate Enzyme and Amides in 96-well Plate prep->plate incubate Pre-incubate at 37°C plate->incubate add_substrate Add Fluorescent Substrate incubate->add_substrate measure Measure Fluorescence Kinetics add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End: Compare Inhibitory Potency analyze->end

Caption: Experimental workflow for the FAAH inhibition assay.

Angiogenesis_Assay_Logic cluster_erucamide Erucamide (Unsaturated) cluster_behenamide Behenamide (Saturated) Erucamide Erucamide EndothelialCells_E Endothelial Cells Erucamide->EndothelialCells_E TubeFormation Tube Formation EndothelialCells_E->TubeFormation Angiogenesis_E Angiogenesis TubeFormation->Angiogenesis_E Behenamide Behenamide EndothelialCells_B Endothelial Cells Behenamide->EndothelialCells_B NoTubeFormation No Significant Tube Formation EndothelialCells_B->NoTubeFormation NoAngiogenesis No Angiogenesis NoTubeFormation->NoAngiogenesis

Caption: Logical relationship of amide structure to angiogenic activity.

Conclusion

The functional disparities between long-chain saturated and unsaturated amides are profound and directly linked to the presence of double bonds in their acyl chains. Unsaturated amides like oleamide and erucamide exhibit significant biological activities, including neuromodulation and promotion of angiogenesis, which are largely absent in their saturated counterparts, stearamide and behenamide. These differences are also reflected in their physicochemical properties, with unsaturated amides generally having lower melting points and superior friction-reducing capabilities. For researchers in drug development, understanding these structure-activity relationships is critical for the design of novel therapeutics targeting pathways modulated by these endogenous lipids. The experimental protocols provided herein offer standardized methods for further investigating and comparing the functional roles of this important class of molecules.

References

Safety Operating Guide

Proper Disposal of cis-11-Eicosenamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of cis-11-Eicosenamide, a long-chain fatty acid amide used in various biochemical and lipidomics research applications.

Key Safety and Handling Information

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and is not subject to the reporting requirements of SARA Title III, it is crucial to follow standard laboratory safety protocols.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound. In case of a spill, absorb the material with an inert substance and decontaminate surfaces with alcohol.[1]

Quantitative Data

Below is a summary of the key physical and chemical properties of this compound:

PropertyValue
Molecular Formula C20H39NO
Molecular Weight 309.53 g/mol
Melting Point 79°C
Boiling Point 448.4°C at 760 mmHg
Density 0.876 g/cm³
Solubility Insoluble in water

Disposal Procedures

The primary guideline for the disposal of this compound is to adhere to all federal, state, and local regulations for non-hazardous chemical waste.[1] As regulations can vary, it is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Guidance:

  • Consult Local Regulations: Before initiating disposal, contact your institution's EHS office to understand the specific procedures and requirements for non-hazardous chemical waste disposal in your location.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with hazardous waste streams unless explicitly permitted by your EHS department.

  • Disposal Options: Based on institutional and local guidelines, the following are common disposal routes for non-hazardous chemical waste:

    • Licensed Waste Contractor: The most common and recommended method is to have the waste collected by a licensed chemical waste disposal contractor.

    • Incineration: In some cases, incineration at a permitted facility may be an appropriate disposal method.

  • Documentation: Maintain accurate records of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal procedure for this compound.

start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is it classified as hazardous waste by local regulations? consult_ehs->is_hazardous follow_hazardous_protocol Follow Hazardous Waste Disposal Protocol is_hazardous->follow_hazardous_protocol Yes collect_non_hazardous Collect in a Designated Non-Hazardous Waste Container is_hazardous->collect_non_hazardous No document_disposal Document Disposal follow_hazardous_protocol->document_disposal label_container Properly Label Container collect_non_hazardous->label_container arrange_disposal Arrange for Disposal via Licensed Contractor label_container->arrange_disposal arrange_disposal->document_disposal end End: Disposal Complete document_disposal->end

Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-11-Eicosenamide
Reactant of Route 2
Reactant of Route 2
cis-11-Eicosenamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.